3-(4-Methyl-1-piperazinyl)phenylboronic Acid
Description
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Properties
IUPAC Name |
[3-(4-methylpiperazin-1-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O2/c1-13-5-7-14(8-6-13)11-4-2-3-10(9-11)12(15)16/h2-4,9,15-16H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGDRMHRVSAMGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2CCN(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Structural Dynamics and Synthetic Utility of 3-(4-Methyl-1-piperazinyl)phenylboronic Acid
Executive Summary
3-(4-Methyl-1-piperazinyl)phenylboronic acid (CAS 1139717-76-2) represents a critical "solubility-enhancing fragment" in modern medicinal chemistry.[1] Unlike its para-substituted counterpart, the meta-isomer offers a unique vector for extending into solvent-exposed regions of kinase binding pockets without disrupting the primary pharmacophore scaffold. This guide synthesizes the physicochemical properties, optimized synthetic routes, and handling protocols required to utilize this reagent effectively in high-throughput lead optimization.
Chemical Identity & Structural Analysis
The utility of this compound lies in its dual functionality: the boronic acid serves as a temporary handle for C-C bond formation (Suzuki-Miyaura coupling), while the N-methylpiperazine moiety remains as a permanent solubilizing group in the final drug candidate.
Physicochemical Specifications[2]
| Property | Specification |
| IUPAC Name | [3-(4-methylpiperazin-1-yl)phenyl]boronic acid |
| CAS Number | 1139717-76-2 (Free Acid) |
| Related CAS | 747413-18-9 (Pinacol Ester) |
| Molecular Formula | C₁₁H₁₇BN₂O₂ |
| Molecular Weight | 220.08 g/mol |
| pKa (Calculated) | ~8.4 (Piperazine N), ~9.0 (Boronic Acid) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH; Limited solubility in non-polar organics |
Structural Dynamics: The Boroxine Equilibrium
Like most boronic acids, this compound exists in a dynamic equilibrium with its trimeric anhydride (boroxine) form. This dehydration is reversible but can complicate stoichiometry calculations during precise catalytic loading.
Figure 1: Equilibrium between the monomeric boronic acid and its boroxine trimer. In aqueous basic coupling conditions, the equilibrium shifts entirely to the monomeric boronate species.
Synthetic Routes & Optimization
The synthesis of CAS 1139717-76-2 is non-trivial due to the presence of the basic piperazine nitrogen, which can interfere with Lewis acidic boron reagents. Two primary routes are established: Route A (Lithiation) and Route B (Palladium-Catalyzed Borylation).
Route A: Lithiation-Borylation (Scale-Up Preferred)
This route is cost-effective for multi-gram scales but requires strict temperature control to prevent benzyne formation.
Protocol:
-
Precursor: Start with 1-bromo-3-(4-methylpiperazin-1-yl)benzene.
-
Lithiation: Cool THF solution to -78°C . Slowly add n-BuLi (1.1 eq).
-
Critical Control Point: The internal temperature must not exceed -70°C. The basic nitrogen can coordinate Lithium, potentially altering regioselectivity, but the bulky bromine directs the exchange efficiently.
-
-
Trapping: Add Triisopropyl borate (B(OiPr)₃, 1.5 eq) immediately.
-
Hydrolysis: Quench with dilute aqueous NH₄Cl. Do not use strong acid (HCl) for workup, as the piperazine will protonate and trap the boron in an aqueous salt phase, making extraction difficult. Adjust pH to ~7-8 for isolation.
Route B: Miyaura Borylation (High Purity)
Ideal for late-stage discovery where functional group tolerance is paramount.
Protocol:
-
Reagents: 1-bromo-3-(4-methylpiperazin-1-yl)benzene, Bis(pinacolato)diboron (1.1 eq), KOAc (3.0 eq).
-
Catalyst: Pd(dppf)Cl₂ (3 mol%).
-
Solvent: 1,4-Dioxane or DMSO at 90°C.
-
Conversion: This yields the Pinacol Ester (CAS 747413-18-9) .[]
-
Deprotection: To obtain the free acid, treat the ester with NaIO₄ (oxidative cleavage) or transesterify with diethanolamine followed by hydrolysis.
Figure 2: Comparative synthetic workflows for generating the target boronic acid.
Reactivity Profile: Suzuki-Miyaura Coupling
The meta-amino substitution pattern presents specific challenges and advantages in cross-coupling reactions.
Catalyst Poisoning & Mitigation
The basic nitrogen on the piperazine ring (pKa ~8.4) can coordinate to the Palladium center, effectively poisoning the catalyst.
-
Solution: Use phosphine ligands that are bulky and electron-rich (e.g., XPhos , SPhos , or RuPhos ). These ligands create a steric shield that prevents the piperazine nitrogen from binding to the Pd center while facilitating the oxidative addition of the aryl halide.
Protodeboronation Risks
While ortho-amino boronic acids are highly susceptible to protodeboronation (loss of the boron group) due to internal H-bonding, the meta-isomer (CAS 1139717-76-2) is more stable. However, in highly acidic media or at very high temperatures (>120°C), the electron-rich nature of the ring can still facilitate C-B bond cleavage.
-
Recommendation: Use mild bases such as K₃PO₄ or Cs₂CO₃ rather than hydroxide bases. Maintain reaction temperatures between 60-80°C.
Standard Coupling Protocol (Self-Validating)
-
Mix: Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), Pd(OAc)₂ (2 mol%), XPhos (4 mol%).
-
Solvent: THF:Water (4:1). The biphasic system is crucial for dissolving the inorganic base.
-
Base: K₃PO₄ (2.0 eq).
-
Cycle: Heat to 65°C for 4 hours.
-
Validation: Monitor disappearance of Aryl Halide by LCMS. If Boronic Acid is consumed but no product forms (protodeboronation), lower temperature and switch to anhydrous conditions (using CsF as base in Dioxane).
Handling, Stability, and QC
Storage Conditions
-
Temperature: Store at 2-8°C.
-
Atmosphere: Hygroscopic. Store under Argon or Nitrogen. Long-term exposure to moist air promotes boroxine formation and eventual deborylation.
-
Shelf Life: 12 months if sealed.
Analytical Characterization
-
¹H NMR (DMSO-d₆): Look for the diagnostic piperazine protons (2.5-3.2 ppm) and the aromatic pattern (tri-substituted benzene). The boronic acid -OH protons typically appear as a broad singlet around 8.0 ppm but can vary with concentration.
-
Mass Spectrometry: Boronic acids often do not fly well in ESI+. They may appear as the boronate ester of the solvent (e.g., +14 for methyl ester in MeOH) or as the trimeric boroxine.
References
-
Specific CAS Data: this compound (CAS 1139717-76-2).[1][3][4] Accela ChemBio Product Catalog. Link
-
Synthetic Methodology: Schlummer, B., & Scholz, U. (2004).[1] "Palladium-Catalyzed C-N Bond Formation: A New Era in Organic Synthesis." Advanced Synthesis & Catalysis. (General Buchwald-Hartwig protocols adapted for precursor synthesis).
- Boronic Acid Stability: Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Catalyst Selection: Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids." Journal of the American Chemical Society.[5] Link
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- 3. chembk.com [chembk.com]
- 4. 3-(4-Methyl-1-piperazinyl, RHAWN, 2588260 - 나비엠알오 [m.navimro.com]
- 5. Protodeboronation [organic-chemistry.org]
A Comprehensive Technical Guide to 3-(4-Methyl-1-piperazinyl)phenylboronic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-(4-Methyl-1-piperazinyl)phenylboronic Acid
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This compound, identified by the CAS number 1139717-76-2 , has emerged as a pivotal building block in the synthesis of a new generation of targeted therapeutics, particularly in the realm of kinase inhibitors.[1]
This technical guide offers an in-depth exploration of this versatile compound, from its fundamental physicochemical properties and synthesis to its critical applications in drug discovery. As a Senior Application Scientist, the aim is to not only provide robust protocols but also to elucidate the scientific rationale behind the experimental choices, empowering researchers to leverage this reagent to its full potential.
The unique structure of this compound combines two key pharmacophoric elements. The phenylboronic acid moiety serves as a highly versatile handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] This allows for the efficient and modular construction of complex biaryl structures, which are prevalent in many kinase inhibitor scaffolds.[3]
Simultaneously, the 3-substituted N-methylpiperazine group confers several advantageous properties to a parent molecule. The piperazine ring is a common feature in many approved drugs, often introduced to enhance aqueous solubility and bioavailability.[4] The tertiary amine provides a basic handle that can be protonated at physiological pH, improving solubility and allowing for salt formation, which can aid in formulation and purification. This strategic combination of a reactive boronic acid and a solubilizing, pharmacophorically active side chain makes this compound a highly sought-after component in the design of novel drug candidates.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis and process development. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1139717-76-2 | [5] |
| Molecular Formula | C₁₁H₁₇BN₂O₂ | [5] |
| Molecular Weight | 220.08 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Purity | ≥95% | [5] |
| Predicted pKa | 9.08 ± 0.17 | [7] |
| Predicted Boiling Point | 406.2 ± 55.0 °C | [7] |
| Predicted Density | 1.20 ± 0.1 g/cm³ | [7] |
| Solubility | While specific data for this compound is not readily available, phenylboronic acids generally have low solubility in water. The presence of the N-methylpiperazine moiety is expected to increase aqueous solubility compared to unsubstituted phenylboronic acid.[8] | N/A |
| Storage Conditions | Store in a cool, dry, inert atmosphere. Freezer storage at -20°C is recommended for long-term stability.[6] | N/A |
Safety Information
As with all laboratory chemicals, appropriate safety precautions must be taken when handling this compound.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[6]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Always consult the latest Safety Data Sheet (SDS) from your supplier before use.[9][10]
Synthesis and Purification: A Validated Protocol
The synthesis of arylboronic acids is a well-established field in organic chemistry.[11] A common and effective method for the preparation of this compound involves a lithium-halogen exchange reaction with a suitable brominated precursor, followed by quenching with a trialkyl borate ester and subsequent hydrolysis.
Step-by-Step Synthesis Protocol
This protocol is adapted from established procedures for the synthesis of similar arylboronic acids.[7]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-(3-bromophenyl)-4-methylpiperazine (1 equivalent) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents, 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The formation of the aryl lithium intermediate is the critical step, driven by the strong electrophilicity of the lithium and the lability of the aryl bromide bond.[11]
-
Borylation: To the cold solution, add triisopropyl borate (1.5 equivalents) dropwise, again ensuring the internal temperature remains below -70 °C. The borate ester acts as an electrophile, trapping the nucleophilic aryl lithium species.[11]
-
Quenching and Hydrolysis: After stirring for an additional 2 hours at -78 °C, allow the reaction mixture to slowly warm to room temperature overnight. Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Workup and Isolation: Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any non-polar impurities. Adjust the pH of the aqueous layer to ~7.5 with a saturated sodium bicarbonate solution. The product may precipitate at this stage. If so, collect the solid by filtration. If not, extract the aqueous layer with dichloromethane or a mixture of chloroform and isopropanol.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.
Analytical Characterization: Ensuring Quality and Purity
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons (typically in the range of 7.0-8.0 ppm), the piperazine methylene protons (around 2.5-3.5 ppm), and the N-methyl protons (a singlet around 2.3 ppm).
-
¹³C NMR: The carbon spectrum will display signals for the aromatic carbons, the piperazine carbons, and the N-methyl carbon.
-
¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing boronic acids. The trigonal planar boronic acid should exhibit a broad singlet in the range of 27-33 ppm.[12][13] This technique is also highly sensitive to the formation of the corresponding boronate ester or boroxine anhydride.[7][14]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the compound, matching the molecular formula C₁₁H₁₇BN₂O₂. Electrospray ionization (ESI) is a suitable technique.[15]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or ammonium acetate) is a good starting point for method development.[16]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic bands for O-H stretching of the boronic acid group (a broad band around 3200-3500 cm⁻¹), B-O stretching (~1350 cm⁻¹), and C-H and C=C stretching of the aromatic and aliphatic portions of the molecule.
Key Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The true value of this compound lies in its utility as a strategic building block for the synthesis of biologically active molecules. Its most prominent application is in the construction of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[17][18]
The N-methylpiperazine moiety is frequently found in kinase inhibitors where it often interacts with the solvent-exposed region of the ATP-binding pocket, enhancing both potency and drug-like properties. By using this compound in a Suzuki-Miyaura coupling reaction, medicinal chemists can efficiently introduce this desirable fragment onto a variety of heterocyclic cores common in kinase inhibitor design.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between a boronic acid and an organohalide.[2] It is one of the most widely used reactions in pharmaceutical synthesis due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of building blocks.[9][19]
Step-by-Step Coupling Protocol
This is a general protocol that should be optimized for specific substrates.
-
Reaction Setup: To a reaction vessel (e.g., a microwave vial or Schlenk tube), add the aryl halide (1 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water (typically in a ratio of 3:1 to 5:1) is commonly used.
-
Degassing: Seal the vessel and degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes, or by using a freeze-pump-thaw technique. This is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate. Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its bifunctional nature, combining a versatile reactive handle with a moiety that imparts favorable drug-like properties, makes it an invaluable asset in the synthesis of complex molecular architectures. A deep understanding of its properties, synthesis, and reactivity, particularly in the context of the Suzuki-Miyaura coupling, enables researchers to accelerate the discovery and development of novel therapeutics. This guide provides the foundational knowledge and practical protocols to effectively integrate this key building block into drug discovery programs.
References
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Matulevičiūtė, G., et al. (2021). Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available from: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Available from: [Link]
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Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. NIH. Available from: [Link]
-
Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. ACS Publications. Available from: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
-
Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
San Diego State University. 11B NMR Chemical Shifts. Available from: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available from: [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. Available from: [Link]
-
Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available from: [Link]
-
Sporzynski, A., & Leszczynski, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry. Available from: [Link]
-
RESEARCH ARTICLE. RSC Medicinal Chemistry. Available from: [Link]
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Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. MDPI. Available from: [Link]
-
Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. Available from: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Available from: [Link]
-
Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PMC. Available from: [Link]
-
Investigating a Relationship between the Mutagenicity of Arylboronic Acids and 11B NMR Chemical Shifts. ACS Publications. Available from: [Link]
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¹H NMR spectra of (N‐methyl)‐4‐pyridinium boronic acid (a) and a... ResearchGate. Available from: [Link]
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Technical Monograph: 3-(4-Methyl-1-piperazinyl)phenylboronic Acid
Optimization of Stoichiometry and Cross-Coupling Efficiency
Executive Summary
3-(4-Methyl-1-piperazinyl)phenylboronic acid is a bifunctional building block critical in the synthesis of kinase inhibitors and GPCR ligands. Its structure combines a Suzuki-Miyaura coupling handle (boronic acid) with a solubilizing basic moiety (N-methylpiperazine).
While the theoretical molecular weight is 220.08 g/mol , successful application in drug discovery requires a nuanced understanding of its hygroscopic nature, tendency toward boroxine formation, and the Lewis basicity of the piperazine ring which can interfere with palladium catalysis. This guide provides the corrected physicochemical data and a field-proven protocol for its use.
Physicochemical Profile & Stoichiometry
Accurate stoichiometry is the foundation of reproducible synthesis. Researchers often observe lower yields because they calculate molarity based on the theoretical monomeric weight, ignoring the dehydration equilibrium common to boronic acids.
Table 1: Critical Chemical Specifications
| Parameter | Specification | Notes for Experimental Design |
| IUPAC Name | [3-(4-methylpiperazin-1-yl)phenyl]boronic acid | Meta-substitution pattern. |
| Molecular Formula | C₁₁H₁₇BN₂O₂ | |
| Molecular Weight (Monomer) | 220.08 g/mol | Use for theoretical yield calculations. |
| Exact Mass | 220.1383 | For HRMS identification (M+H⁺: 221.146). |
| Boroxine (Trimer) Weight | 606.19 g/mol | Formed via 3x dehydration (-3 H₂O). |
| pKa (Piperazine) | ~7.5 - 8.0 (Est.) | The basic N4 nitrogen can coordinate Pd. |
| Solubility Profile | DMSO, MeOH, DMF | Poor solubility in non-polar solvents (Hexane). |
The "Effective Weight" Dilemma
Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines). This dehydration is reversible but impacts the actual mass of reactive species weighed on the balance.
-
Practitioner's Insight: Commercial batches of this compound often contain 10–30% boroxine.
-
Correction: If high precision is required, determine the purity via quantitative NMR (qNMR) or assume a purity of ~95% when calculating equivalents.
Structural Dynamics & Equilibrium
Understanding the speciation of this molecule in solution is vital for storage and reaction setup. In dry conditions, it favors the boroxine; in aqueous basic media (Suzuki conditions), it hydrolyzes back to the active boronate species.
Figure 1: The reversible dehydration of this compound. The monomer is the active transmetallating species.
Synthetic Protocol: Robust Suzuki-Miyaura Coupling
The N-methylpiperazine tail presents a specific challenge: Lewis basicity . The tertiary amine can coordinate to the Palladium center, poisoning the catalyst and arresting the cycle.
Solution: Use a catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) that sterically prevent amine coordination, or use a "throw-away" ligand approach.
Experimental Workflow
Objective: Coupling this compound (1.2 equiv) with an aryl halide (1.0 equiv).
Reagents:
-
Substrate: Aryl Bromide/Chloride (1.0 equiv)
-
Boronic Acid: this compound (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) OR XPhos Pd G2 (2 mol%) for difficult substrates.
-
Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃.
-
Solvent: 1,4-Dioxane : Water (4:1 ratio). Water is mandatory to promote the formation of the boronate 'ate' complex.
Step-by-Step Methodology:
-
Degassing (Critical): Charge the reaction vessel with the Aryl Halide, Boronic Acid, and Base. Seal and purge with Nitrogen/Argon for 5 minutes.
-
Why? Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand [1].
-
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Catalyst Addition: Add the Pd catalyst last under a positive stream of inert gas.
-
Thermal Activation: Heat to 80–100°C.
-
Monitoring: Check LCMS at 2 hours. The boronic acid usually elutes early (polar). Look for the mass of the product (M+H).
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water.
-
Note: The product contains a basic piperazine. If the product is lost in the aqueous layer, adjust the aqueous pH to ~10 before extraction to ensure the amine is deprotonated (neutral).
-
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, emphasizing the critical "Activation" step where the base converts the neutral boronic acid into the reactive boronate species.
Figure 2: The Suzuki-Miyaura catalytic cycle. The base (K₃PO₄) plays a dual role: activating the boronic acid and facilitating transmetallation.
Quality Control & Handling
Storage
-
Condition: Store at 2–8°C under inert atmosphere.
-
Stability: Boronic acids can undergo protodeboronation (loss of B(OH)₂ group) if stored in moist, acidic conditions.
Analytical Verification (NMR)
When analyzing this compound via ¹H NMR:
-
Solvent: DMSO-d₆ is preferred.
-
Boronic Protons: Look for a broad singlet around 8.0–8.2 ppm (2H, B-OH). This peak may disappear if "wet" solvent promotes rapid proton exchange [2].
-
Piperazine Protons: Distinct triplets/multiplets around 3.0–3.5 ppm.
-
Methyl Group: Sharp singlet around 2.2 ppm.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
An In-Depth Technical Guide to the Safe Handling of 3-(4-Methyl-1-piperazinyl)phenylboronic Acid
This document provides a comprehensive safety and handling guide for 3-(4-Methyl-1-piperazinyl)phenylboronic acid, intended for researchers, scientists, and professionals in drug development. Moving beyond the standard Safety Data Sheet (SDS), this guide synthesizes regulatory data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting.
Introduction: Understanding the Compound and Its Associated Hazards
This compound is a specialized reagent, primarily utilized in organic synthesis, most notably in metal-catalyzed cross-coupling reactions. Its utility, however, is matched by a significant hazard profile that demands rigorous adherence to safety protocols.
A critical review of supplier safety data reveals conflicting and varied classifications for this class of compounds. For instance, some boronic acids are listed with minimal warnings, while others, including closely related analogs, are classified with severe warnings such as "Fatal in contact with skin" and "Causes severe skin burns and eye damage". This variability underscores the necessity of treating all new or sparsely studied boronic acid derivatives with a high degree of caution, assuming a significant hazard potential until proven otherwise. This guide is predicated on a conservative approach, amalgamating the most severe hazard classifications reported for analogous structures to establish a robust framework for safe handling.
Hazard Identification and Risk Assessment
The cornerstone of laboratory safety is a thorough understanding of the potential hazards associated with a chemical. Based on a composite analysis of available data for phenylboronic acids and their derivatives, a comprehensive hazard profile for this compound has been established.
Table 1: GHS Hazard Classification
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / Category 4 | H301: Toxic if swallowed / H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin |
| Skin Corrosion/Irritation | Category 1B / Category 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 1 / Category 2 | H318: Causes serious eye damage / H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
Expert Insight: The piperazinyl moiety introduces a basic nitrogenous functional group, which can enhance the compound's ability to cause skin and eye irritation or burns compared to simpler phenylboronic acids[3][4]. The boronic acid group itself, while essential for its reactivity, also contributes to its irritant properties[5]. The significant discrepancies in reported toxicity, from "harmful" to "fatal," highlight the importance of avoiding all direct contact.
A dynamic risk assessment should precede any experiment involving this compound. The following workflow diagram illustrates a self-validating system for ensuring safety.
Caption: Logical relationship between chemical hazards and control measures.
Toxicological and Ecological Information
-
Toxicological Data: Specific toxicological data for this compound is not widely available. Therefore, a conservative approach based on the GHS classifications of similar compounds is necessary. The primary risks are acute toxicity through oral and dermal routes, and severe corrosive effects on skin and eyes. [1]* Ecological Data: Data on the environmental impact of this compound is limited. It should be assumed to be harmful to aquatic life, and release into the environment must be avoided. [6]
Conclusion
This compound is a valuable synthetic tool, but its significant hazard profile requires the highest level of safety precautions. The conflicting information available in public databases mandates a conservative approach, treating the compound as acutely toxic and corrosive. By integrating the engineering controls, personal protective equipment, and rigorous handling protocols outlined in this guide, researchers can mitigate the risks and utilize this reagent responsibly. Always remember that a protocol is only as effective as its execution; vigilance and a proactive safety culture are indispensable.
References
-
Carl Roth. (n.d.). Phenylboronic acid - Safety Data Sheet. Retrieved from [Link]
-
ChemSafetyPro. (2018). GHS Classification Criteria for Skin Corrosion and Irritation. Retrieved from [Link]
-
ChemRadar. (n.d.). GHS Classification: Serious Eye Damage/Eye Irritation. Retrieved from [Link]
-
Society for Chemical Hazard Communication. (n.d.). Serious Eye Damage / Eye Irritation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Overview of the GHS Classification Scheme in Hazard Classification. Retrieved from [Link]
-
Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]
-
Pesticide Registration Toolkit. (n.d.). Assigning hazard categories. Retrieved from [Link]
Sources
3-(4-Methyl-1-piperazinyl)phenylboronic acid stability and storage
Gathering Stability Data
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The Strategic Utility of 3-(4-Methyl-1-piperazinyl)phenylboronic Acid in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Introduction: A Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. Among these, the piperazine ring is a well-established pharmacophore, prized for its ability to impart aqueous solubility, modulate lipophilicity, and serve as a versatile scaffold for engaging with biological targets.[1][2] When combined with the synthetic versatility of a phenylboronic acid, the resulting molecule, 3-(4-Methyl-1-piperazinyl)phenylboronic acid, emerges as a high-value building block for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies.[3]
This technical guide provides an in-depth overview of this compound, covering its commercial availability, a detailed synthesis protocol, and its critical applications in medicinal chemistry, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1139717-76-2 | [4][5] |
| Molecular Formula | C₁₁H₁₇BN₂O₂ | [5] |
| Molecular Weight | 220.08 g/mol | [5] |
| Purity | ≥95% | [5] |
Commercial Availability
This compound is commercially available from several specialized chemical suppliers, catering to the needs of research and development laboratories. The availability of this reagent facilitates its direct incorporation into synthetic workflows without the need for multi-step in-house preparation.
| Supplier | Purity | Notes |
| Finetech Industry Limited | Not specified | A London-based CRO and supplier.[4] |
| Biotuva Life Sciences | ≥95% | - |
It is important to note that while the 3-substituted isomer is available, the corresponding 4-substituted isomer, 4-(4-Methyl-1-piperazinyl)phenylboronic acid (CAS No. 229009-40-9), is more widely listed by suppliers.[6] Researchers should exercise diligence in specifying the correct CAS number to ensure procurement of the desired isomer.
Synthesis of this compound: A Mechanistic Approach
While commercially available, an understanding of the synthesis of this compound is valuable for custom synthesis requirements or when the compound is needed in larger quantities. The most common and efficient method for the synthesis of arylboronic acids involves the reaction of an organometallic intermediate with a borate ester.[7] The following protocol outlines a robust method for the preparation of the title compound, starting from 1-bromo-3-(4-methylpiperazin-1-yl)benzene.
Synthesis Workflow
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reaction is initiated by the oxidative addition of an aryl or vinyl halide (Ar-X) to a Pd(0) complex. The resulting Pd(II) complex then undergoes transmetalation with the boronic acid (or its boronate ester), a step that is facilitated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst. [8]
The Role of the Piperazine Moiety in Kinase Inhibitors
The 4-methylpiperazine group is a common feature in many approved kinase inhibitors, such as imatinib and saracatinib. Its presence serves several key functions:
-
Solubility Enhancement: The basic nitrogen atom of the piperazine can be protonated at physiological pH, increasing the aqueous solubility of the drug molecule, which is crucial for oral bioavailability. [1]* Target Engagement: The piperazine ring can form important hydrogen bonds or van der Waals interactions with amino acid residues in the kinase active site. * Vector for Further Functionalization: The piperazine scaffold provides a convenient point for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. [1] By using this compound in a Suzuki-Miyaura coupling, medicinal chemists can efficiently introduce this valuable pharmacophore into a wide range of molecular scaffolds.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using this compound.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., 4-bromopyridine, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., a mixture of 1,4-dioxane and water)
-
Reaction vessel (e.g., microwave vial or round-bottom flask with reflux condenser)
-
Standard workup and purification reagents and equipment
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl halide, this compound, the palladium catalyst, and the base.
-
Solvent Addition: Add the solvent mixture (e.g., 1,4-dioxane/water in a 4:1 ratio).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
This general protocol can be adapted for a wide range of aryl halides and reaction conditions.
Conclusion
This compound is a strategically important building block in modern medicinal chemistry. Its commercial availability and well-defined synthetic routes, coupled with its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction, make it an invaluable tool for the synthesis of complex molecules. The inherent properties of the 4-methylpiperazine moiety offer significant advantages in the design of drug candidates with improved pharmacokinetic profiles. As the demand for targeted therapeutics continues to grow, the importance of such versatile and functionalized building blocks in accelerating the drug discovery process cannot be overstated.
References
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. [Link]
-
Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis - PMC - PubMed Central. [Link]
- WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google P
-
An insight into the therapeutic potential of piperazine-based anticancer agents - TÜBİTAK Academic Journals. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. [Link]
-
OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. [Link]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
-
Fyn–Saracatinib Complex Structure Reveals an Active State-like Conformation - MDPI. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. EP3419964B1 - Crystalline modifications of methyl (3z)-3-{[(4-{methyl[(4-methylpiperazin-1-yl)acetyl]amino} phenyl)amino](phenyl)methylidene}-2-oxo-2,3-dihydro-1h-indole-6-carboxylate salts and methods of preparation thereof - Google Patents [patents.google.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Technical Guide: pKa and Ionization Behavior of 3-(4-Methyl-1-piperazinyl)phenylboronic Acid
[1]
Executive Summary
Compound: this compound CAS Registry Number: 1139717-76-2 (Meta-isomer) Molecular Formula: C₁₁H₁₇BN₂O₂ Molecular Weight: 220.08 g/mol [1]
This compound exhibits amphoteric behavior due to the presence of a Lewis acidic boronic acid moiety and a Brønsted basic N-methylpiperazine moiety. Unlike simple phenylboronic acids, its ionization profile is complex, characterized by two distinct pKa values in the physiological pH range.
Key Physicochemical Parameters
| Parameter | Value (Estimated/Predicted)* | Moiety Responsible |
| pKa₁ (Acidic) | 7.8 ± 0.4 | Boronic Acid (Formation of Boronate Anion) |
| pKa₂ (Basic) | 9.1 ± 0.3 | Distal Piperazine Nitrogen (N4-Methyl) |
| Isoelectric Point (pI) | ~8.45 | pH of Zwitterionic Neutrality |
*Note: Values are refined predictions based on Hammett substituent constants and structural analogs (N-methylpiperazine and 3-aminophenylboronic acid) due to the scarcity of direct experimental data for the meta-isomer.
Structural Analysis & Ionization Logic
To understand the pKa, one must deconstruct the molecule into its interacting functional zones. The meta positioning of the piperazinyl group is critical; it exerts different electronic effects than the para isomer (CAS 229009-40-9).
The Ionization Centers[1]
-
Boronic Acid Center (-B(OH)₂):
-
Piperazine N4 Center (Distal Nitrogen):
-
Piperazine N1 Center (Proximal Nitrogen):
-
Attached directly to the phenyl ring.[1] The lone pair participates in resonance with the aromatic system (aniline-like), drastically reducing its basicity (pKa < 2.0). It remains neutral in aqueous solution.
-
Electronic Interplay (Hammett Analysis)
The pKa of the boronic acid is modulated by the electronic state of the piperazine substituent.[1]
-
At pH < 7: The N4 nitrogen is protonated (
). The positively charged piperazinyl group acts as a strong Electron Withdrawing Group (EWG) via induction ( ). -
Effect: This withdrawal of electron density from the phenyl ring makes the boron atom more Lewis acidic (more electrophilic), thereby lowering the pKa of the boronic acid relative to the unsubstituted parent (from 8.8 down to ~7.8).[1]
-
Result: The boronic acid likely ionizes before the amine deprotonates, creating a Zwitterionic Intermediate (Anionic Boronate + Cationic Amine) in the pH 7.8–9.0 window.[1]
Ionization Pathway Diagram
The following diagram illustrates the stepwise ionization equilibria.
Figure 1: Predicted stepwise ionization pathway of this compound.
Experimental Protocols for pKa Determination
Since pKa values are sensitive to ionic strength and solvent composition (especially for boronic acids which can form oligomers), experimental verification is recommended.
Method A: Potentiometric Titration (Gold Standard)
This method is best for determining the macroscopic pKa values.[1]
Reagents:
-
0.1 M KCl (background electrolyte to maintain ionic strength)[1]
-
0.1 M HCl and 0.1 M NaOH (standardized)[1]
-
Degassed deionized water (CO₂-free)[1]
Protocol:
-
Dissolution: Dissolve 10-15 mg of the compound in 20 mL of 0.1 M KCl. If solubility is low, add a minimal amount of DMSO (up to 5%), noting that this causes a slight pKa shift (~0.1-0.2 units).
-
Acidification: Add 0.1 M HCl to lower the pH to ~2.5. This ensures the piperazine is fully protonated and the boronic acid is neutral.[1]
-
Titration: Titrate with 0.1 M NaOH using an autotitrator or a calibrated pH meter. Add titrant in small increments (e.g., 5 µL) to ensure equilibrium.
-
Data Collection: Record pH vs. Volume of NaOH.
-
Analysis: Look for two inflection points.[1][3] The first equivalence point corresponds to the neutralization of excess HCl.[1] The buffer regions following this will reveal the pKa values. Use the Bjerrum method or Gran plots to calculate exact pKa.
Method B: ¹¹B NMR Spectroscopy (Specific for Boron)
This method specifically isolates the boronic acid pKa, avoiding interference from the amine.[1]
Rationale: The ¹¹B chemical shift changes significantly between the trigonal neutral form (~29-31 ppm) and the tetrahedral anionic form (~1-3 ppm).
Protocol:
-
Preparation: Prepare a series of buffers (phosphate/borate free) ranging from pH 4 to 12.[1]
-
Sample: Dissolve the compound in each buffer (with 10% D₂O for lock). Concentration: ~5 mM.
-
Acquisition: Acquire ¹¹B NMR spectra for each pH point. Use a quartz NMR tube if possible to minimize background boron signal from borosilicate glass.
-
Plotting: Plot the Chemical Shift (δ) vs. pH.[1]
-
Calculation: Fit the curve to the Henderson-Hasselbalch equation:
The inflection point is the specific pKa of the boronic acid moiety.[1]
Experimental Workflow Visualization
The following diagram outlines the decision process for characterizing this compound.
Figure 2: Decision tree for experimental pKa determination.
Applications & Implications
Suzuki-Miyaura Coupling[1]
-
Active Species: The reaction requires the formation of the boronate anion (
) to facilitate transmetallation.[1] -
Optimization: With a boronic acid pKa of ~7.8, this compound is more acidic than standard phenylboronic acid.[1] This means it will form the active boronate species at a lower pH.
-
Recommendation: You may be able to use milder bases (e.g.,
or rather than strong alkalis) or lower equivalents of base, potentially reducing side reactions sensitive to high pH.[1]
Solubility and Purification[1]
-
Zwitterionic Region: Around pH 8.5, the molecule exists largely as a zwitterion (Net Charge 0).[1] This is often the point of minimum solubility .
-
Purification Strategy: To precipitate the compound from reaction mixtures, adjust the pH to ~8.[1]5. To dissolve it for analysis or formulation, adjust pH < 6 (cationic) or pH > 10 (anionic).[1]
References
-
ChemicalBook. 4-(4-Methylpiperazin-1-yl)phenylboronic Acid Properties (Para-isomer analog data). Retrieved from [1]
-
University of Regina. pKa Values of Some Piperazines at Various Temperatures. (Data for N-methylpiperazine fragment). Retrieved from
-
Sigma-Aldrich. Phenylboronic acid Product Information.[1] (Baseline pKa data for boronic acids). Retrieved from [1]
-
PubChem. Compound Summary for CAS 1139717-76-2.[1] National Library of Medicine.[1] Retrieved from [1]
-
Springsteen, G., & Wang, B. (2002).[1] A detailed examination of boronic acid–diol complexation. Tetrahedron.[1] (Mechanistic insight into boronic acid ionization).
Sources
- 1. 1-[[4-[(S)-(3-chlorophenyl)-imidazol-1-ylmethyl]phenyl]methyl]piperazine | C21H23ClN4 | CID 129011764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methylpiperazine | 109-01-3 [chemicalbook.com]
- 3. uregina.ca [uregina.ca]
- 4. 1-Amino-4-methylpiperazine | C5H13N3 | CID 81349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note: High-Efficiency Cross-Coupling of 3-(4-Methyl-1-piperazinyl)phenylboronic Acid
Executive Summary & Strategic Value
This guide details the protocol for utilizing 3-(4-Methyl-1-piperazinyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This reagent is a critical building block for introducing the N-methylpiperazine moiety—a "privileged structure" in medicinal chemistry known to enhance aqueous solubility and bioavailability in CNS-active drugs (e.g., antipsychotics, antidepressants).
Technical Challenge: The presence of the basic piperazine nitrogen (
-
Catalyst Poisoning: The basic amine can competitively coordinate to the Palladium (Pd) center, displacing phosphine ligands and arresting the catalytic cycle.
-
Purification Difficulty: The amphoteric nature of the product requires specific workup strategies to avoid yield loss during isolation.
This protocol utilizes a Sterically Demanding Ligand System to prevent amine coordination and outlines a Self-Validating Workup based on pH-switchable solubility.
Chemical Challenges & Mechanistic Insights
To ensure reproducibility, researchers must understand why standard protocols often fail with this substrate.
The Amine Poisoning Mechanism
In a standard Suzuki coupling using Pd(PPh
-
Failure Mode: The piperazine nitrogen (Lewis base) attacks the unsaturated Pd(II) intermediate after oxidative addition. This forms a stable "dead-end" complex (Pd-N adduct) that resists transmetalation with the boronic acid.
-
Solution: Use electron-rich, bulky biarylphosphine ligands (e.g., XPhos, SPhos). These ligands create a "protective shell" around the Pd center, sterically precluding the approach of the piperazine nitrogen while facilitating the entry of the planar boronic acid.
Protodeboronation
Electron-rich aryl boronic acids are susceptible to hydrolytic C-B bond cleavage (protodeboronation) under aqueous basic conditions.
-
Mitigation: Limit the water content to the minimum required for base solubility and avoid prolonged heating at reflux if conversion is stalled.
Optimization Matrix: Condition Screening
The following matrix compares catalyst systems. System B is the recommended standard for this specific reagent due to its resistance to amine poisoning.
| Parameter | System A (Legacy) | System B (Recommended) | System C (Difficult Cases) |
| Catalyst | Pd(PPh | XPhos Pd G2 | Pd |
| Loading | 5–10 mol% | 1–3 mol% | 2 mol% Pd / 4 mol% Ligand |
| Base | Na | K | Cs |
| Solvent | DME / Water | 1,4-Dioxane / Water (4:1) | n-Butanol |
| Temp | 90°C | 80°C | 100°C |
| Pros | Cheap, available | High TOF, amine-tolerant | Sterically congested halides |
| Cons | High poisoning risk | Higher cost | Requires glovebox (ideal) |
Standard Operating Procedure (SOP)
Objective: Coupling of this compound (1.2 equiv) with an aryl bromide (1.0 equiv).
Materials Checklist
-
Boronic Acid: this compound (CAS: 500717-23-7)
-
Catalyst: XPhos Pd G2 (CAS: 1310584-14-5)
-
Base: Potassium Phosphate Tribasic (K
PO ), 2.0 M aqueous solution -
Solvent: 1,4-Dioxane (HPLC Grade, degassed)
Step-by-Step Protocol
Step 1: Inert Setup
-
Charge a reaction vial (equipped with a magnetic stir bar) with the Aryl Bromide (1.0 mmol) and Boronic Acid (1.2 mmol, 264 mg).
-
Add XPhos Pd G2 catalyst (0.02 mmol, 2 mol%).
-
Seal the vial with a septum cap.
-
Crucial: Evacuate and backfill with Nitrogen (
) or Argon three times.[1] Oxygen promotes homocoupling and catalyst oxidation.
Step 2: Solvent & Base Addition
-
Inject degassed 1,4-Dioxane (4.0 mL) via syringe.
-
Inject 2.0 M K
PO (aq) (1.0 mL, 2.0 mmol) via syringe.-
Note: The biphasic mixture (4:1 ratio) is essential for dissolving inorganic salts while maintaining organic solubility.
-
Step 3: Reaction & Monitoring
-
Place the vial in a pre-heated block at 80°C . Stir vigorously (1000 RPM) to ensure phase mixing.
-
Checkpoint (T = 1 hour): Analyze by LC-MS.
-
Look for: Disappearance of Aryl Bromide.
-
Note: The Boronic Acid may show a mass corresponding to the boroxine trimer or the boronic ester (if alcohol solvents are used); this is normal.
-
-
Reaction is typically complete within 2–4 hours.
Step 4: Workup (The "Amine-Specific" Method) Standard silica chromatography often leads to streaking and yield loss for piperazines. Use this Acid/Base extraction method instead.
-
Cool mixture to Room Temperature (RT). Dilute with Ethyl Acetate (EtOAc, 20 mL).
-
Acid Extraction: Transfer to a separatory funnel. Extract the organic layer with 0.5 M HCl (2 x 15 mL) .
-
Wash: Discard the organic layer (or save for recovery of neutral side products). Wash the aqueous acidic layer once with fresh EtOAc (10 mL) to remove entrained organics.
-
Basification: Carefully adjust the aqueous layer to pH ~10 using 2.0 M NaOH or saturated Na
CO . The product will precipitate or oil out.[5] -
Final Extraction: Extract the basic aqueous layer with DCM (Dichloromethane) or EtOAc (3 x 20 mL).
-
Dry combined organics over Na
SO , filter, and concentrate.
Visualization of Workflows
Mechanistic Pathway & Amine Interference
This diagram illustrates the successful catalytic cycle versus the "poisoning" pathway caused by the piperazine nitrogen.
Caption: Figure 1. The catalytic cycle.[1][3][5][6][7][8][9][10] Red path indicates catalyst poisoning by the piperazine nitrogen, prevented by using bulky ligands (Green path).
Workup Decision Tree
A logical flow for purifying the basic product.
Caption: Figure 2.[1][3] "Catch-and-Release" purification strategy leveraging the basicity of the piperazine moiety.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Conversion (SM remains) | Catalyst poisoning or oxidation. | 1. Switch to XPhos Pd G2 . 2. Re-degas solvents vigorously. |
| Homocoupling (Ar-Ar) | Oxygen presence or low Boronic Acid activity. | 1. Ensure strict inert atmosphere. 2. Increase Boronic Acid to 1.5 equiv. |
| Protodeboronation (Ar-H) | Reaction too wet or too hot. | 1. Reduce water ratio (use 9:1 Dioxane/H2O). 2. Lower temp to 60°C and extend time. |
| Product Streaking on TLC | Interaction with Silica silanols. | Add 1% Triethylamine (Et |
References
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. National Institutes of Health (PMC).[Link]
-
Buchwald-Hartwig and Suzuki-Miyaura Coupling Protocols. Organic Chemistry Portal.[Link]
-
Properties of this compound. PubChem / Chemical Vendors.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. 1139717-76-2 | (3-(4-methylpiperazin-1-yl)phenyl)boronic acid [3asenrise.com]
- 10. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 3-(4-Methyl-1-piperazinyl)phenylboronic Acid in Medicinal Chemistry
Executive Summary & Molecule Profile
3-(4-Methyl-1-piperazinyl)phenylboronic acid (CAS: 501907-63-5) is a high-value building block in drug discovery, primarily utilized to introduce the N-methylpiperazine moiety into biaryl scaffolds.
Why this molecule? The N-methylpiperazine group is a "privileged structure" in medicinal chemistry. It frequently serves two critical functions:
-
Solubility Handle: The basic nitrogen (pKa ~7.8–8.5) allows for salt formation (e.g., HCl, mesylate), drastically improving aqueous solubility of otherwise lipophilic drug candidates.
-
Pharmacokinetic Modulator: It often improves metabolic stability and blood-brain barrier permeability compared to acyclic amines.
Chemical Profile
| Property | Specification |
| Structure | Meta-substituted phenylboronic acid with a para-methyl piperazine tail.[1] |
| Molecular Weight | 220.08 g/mol |
| Acidity (Boronic) | Lewis acidic; forms boronate anions at pH > 9-10. |
| Basicity (Piperazine) | Basic (Tertiary amine). Creates zwitterionic character at neutral pH. |
| Stability | Susceptible to protodeboronation under high heat (>100°C) or strong acidic conditions. |
Core Application: Suzuki-Miyaura Cross-Coupling[2][3][4][5]
The Challenge: Catalyst Poisoning
The primary failure mode when using this building block is catalyst poisoning . The basic nitrogen atoms in the piperazine ring can coordinate strongly to Palladium (Pd), displacing labile ligands (like PPh3) and arresting the catalytic cycle.
The Solution: Use bulky, electron-rich phosphine ligands (Buchwald Ligands) that sterically prevent the piperazine nitrogen from binding to the Pd center.
Protocol A: High-Efficiency Coupling (Self-Validating)
Target: Coupling with aryl bromides/chlorides to form biaryls.
Reagents:
-
Electrophile: Aryl Bromide (1.0 equiv)[2]
-
Nucleophile: this compound (1.2 equiv)
-
Catalyst: XPhos Pd G2 (2–5 mol%) or Pd(OAc)₂ + SPhos (1:2 ratio)
-
Base: K₃PO₄ (3.0 equiv) – Preferred over carbonates to minimize deboronation.
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing (Critical): Charge the reaction vessel with the aryl bromide, boronic acid, and base. Cycle vacuum/nitrogen 3 times. Why: Oxygen promotes homocoupling and catalyst oxidation.
-
Solvent Addition: Add the degassed solvent mixture.
-
Catalyst Addition: Add XPhos Pd G2 last under a positive stream of nitrogen.
-
Validation Check: The solution should turn a pale orange/yellow. If it turns black immediately upon heating, the catalyst has aggregated (failed).
-
-
Reaction: Heat to 80°C for 4–12 hours. Monitor by LC-MS.
-
Endpoint: Look for the disappearance of the aryl bromide and the consumption of the boronic acid (often visible as a boroxine equilibrium peak).
-
-
Workup (The "Trap"):
-
Cool to RT.
-
Do not simply wash with water. The product is basic and may partition into the aqueous layer if the pH is < 9.
-
Adjust aqueous layer to pH ~11-12 with 1N NaOH.
-
Extract with DCM or EtOAc (3x).
-
Dry organic layer over Na₂SO₄.
-
Secondary Application: Chan-Lam Coupling
The Context: N-Arylation
Use this protocol when attaching the phenyl-piperazine moiety to a nitrogen nucleophile (e.g., an imidazole, pyrazole, or aniline), forming a C-N bond rather than a C-C bond.
Protocol B: Oxidative C-N Coupling
Reagents:
-
Substrate: N-Heterocycle (e.g., Imidazole) (1.0 equiv)
-
Catalyst: Cu(OAc)₂ (0.5 – 1.0 equiv)
-
Base: Pyridine (2.0 equiv)
-
Solvent: DCM or Acetonitrile (Dry)
-
Atmosphere: Open to air (or O₂ balloon)
Key Insight: This reaction requires oxygen to reoxidize Cu(I) to Cu(II). Do not run under nitrogen.
Purification & Isolation Strategy
Purifying compounds containing N-methylpiperazine is notoriously difficult due to "streaking" on silica gel caused by the basic nitrogen interacting with silanols.
Method 1: Acid-Base Extraction (Scalable)
This is the most efficient method for >1g scales, avoiding chromatography entirely.
-
Dissolve crude mixture in EtOAc.
-
Extract with 1N HCl (3x). The product moves to the aqueous phase (protonated); non-basic impurities (homocoupled byproducts, ligands) stay in organic.
-
Wash the acidic aqueous phase with fresh EtOAc.
-
Basify the aqueous phase carefully with 6N NaOH to pH > 12. Product precipitates or oils out.
-
Re-extract into DCM (3x), dry, and concentrate.
Method 2: Modified Chromatography
If chromatography is required:
-
Stationary Phase: Amine-functionalized Silica (NH2-SiO2) is best.
-
Mobile Phase Modifier: If using standard silica, add 1% Triethylamine (TEA) or 1% NH₄OH to the MeOH/DCM eluent.
-
Visual Check: If the spot on TLC is "teardrop" shaped, increase the modifier concentration.
-
Visualizations
Diagram 1: Reaction Decision Framework
Caption: Decision tree for selecting the optimal coupling pathway based on the target electrophile.
Diagram 2: The "Protected" Catalytic Cycle
Caption: Mechanism illustrating how bulky ligands (L) prevent the piperazine nitrogen from poisoning the Palladium center.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<20%) | Catalyst Poisoning | Switch to XPhos Pd G3 or Pd(dtbpf)Cl₂ . These ligands are specifically designed to tolerate basic amines. |
| Protodeboronation | Reaction too hot/basic | Lower temp to 60°C. Switch base from K₃PO₄ to K₂CO₃ or use anhydrous conditions (THF/Toluene). |
| Product in Aqueous | pH < 10 during workup | The piperazine is protonated. Ensure pH is >11 before organic extraction. |
| TLC Streaking | Silanol interaction | Add 1% Triethylamine to your eluent or use DCM/MeOH/NH₄OH (90:9:1). |
References
-
Suzuki-Miyaura Coupling of Nitrogen-Rich Heterocycles
- Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Source:Journal of Organic Chemistry (via NIH/PubMed).
-
URL:[Link]
- Relevance: Establishes the necessity of Buchwald precatalysts (XPhos)
-
Chan-Lam Coupling Methodology
-
Purification of Piperazine Derivatives
-
Properties of Phenylboronic Acids
Sources
- 1. (4-methyl-3-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid [cymitquimica.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 6. US3481933A - Recovery and purification of piperazine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 9. CompTox Chemicals Dashboard [comptox.epa.gov]
Technical Guide: Optimization of Pd-Catalyzed Cross-Couplings using 3-(4-Methyl-1-piperazinyl)phenylboronic Acid
This Technical Application Note provides a comprehensive framework for utilizing 3-(4-Methyl-1-piperazinyl)phenylboronic acid (CAS: 1139717-76-2) in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
The content is designed for medicinal chemists and process engineers, focusing on overcoming the specific challenges posed by the amphoteric nature of this reagent (basic piperazine tail + acidic boronic acid).
Introduction & Chemical Profile[1][2][3][4][5][6][7][8]
This compound is a high-value building block in drug discovery. It allows for the single-step installation of a phenyl-piperazine moiety , a privileged pharmacophore known to improve the aqueous solubility and pharmacokinetic (PK) profile of lipophilic drug candidates.
However, this reagent presents a "dual-personality" challenge in catalysis:
-
Amphoteric Nature: It contains a basic tertiary amine (
) and a Lewis-acidic boronic acid. -
Catalyst Poisoning Risk: The piperazine nitrogen can act as a competitive ligand, coordinating to the Palladium (Pd) center and arresting the catalytic cycle.
This guide details protocols specifically engineered to mitigate amine coordination and maximize cross-coupling efficiency.
Chemical Properties Table[5][7][9][10]
| Property | Data | Note |
| CAS Number | 1139717-76-2 | Distinct from the para isomer (CAS 229009-40-9) |
| Formula | MW: 220.08 g/mol | |
| Appearance | White to off-white solid | Hygroscopic; store under inert gas |
| Solubility | DMSO, MeOH, Dilute Acid | Poor solubility in non-polar solvents (Hexane) |
| pKa (est) | ~8.5 (Piperazine N) | Requires careful pH control during workup |
Mechanistic Strategy & Catalyst Selection
To successfully couple this substrate, one must prevent the basic piperazine nitrogen from displacing the phosphine ligands on the palladium.
The "Ligand Shielding" Approach
Standard ligands like PPh3 are often too labile. We utilize sterically bulky, electron-rich ligands (e.g., Buchwald dialkylbiaryl phosphines) or strongly chelating bidentate ligands (e.g., dppf). These ligands bind tighter to Pd than the piperazine nitrogen, maintaining an active catalyst.
Graphviz Diagram: Catalytic Cycle & Amine Interference
The following diagram illustrates the standard Suzuki cycle and the specific "off-cycle" trap caused by the piperazine nitrogen, along with the mitigation strategy.
Caption: Figure 1. Suzuki catalytic cycle highlighting the risk of Pd-sequestration by the piperazine moiety and ligand-based mitigation strategies.
Experimental Protocols
Protocol A: The "Workhorse" Method (Aryl Bromides/Iodides)
Best for: Standard library synthesis, scale-up (grams), and cost-sensitive projects. Logic: Uses Pd(dppf)Cl2, a robust catalyst where the bidentate ligand prevents amine coordination.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%)
-
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step:
-
Setup: Charge a reaction vial with the Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol, 264 mg), and
(3.0 mmol, 414 mg). -
Inerting: Cap the vial and purge with Nitrogen (
) or Argon for 5 minutes. -
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
-
Catalyst Addition: Quickly add Pd(dppf)Cl2·CH2Cl2 (0.05 mmol, 41 mg). Note: Adding catalyst last prevents oxidation.
-
Reaction: Heat to 90°C for 2–12 hours. Monitor by LCMS.
-
Checkpoint: Look for the product mass [M+H]+.[1] If starting material remains but boronic acid is consumed (protodeboronation), add another 0.3 equiv of boronic acid.
-
-
Workup (Crucial for Piperazines):
-
Cool to RT. Dilute with EtOAc.
-
Acidic Wash (Optional): If the product is basic, extract into 1M HCl, discard organic layer (removes non-basic impurities), then basify aqueous layer with NaOH to pH 10 and extract back into EtOAc.
-
Standard Wash: Wash organic layer with Brine, dry over
, concentrate.
-
Protocol B: The "High-Performance" Method (Aryl Chlorides/Heterocycles)
Best for: Deactivated aryl chlorides, steric hindrance, or sensitive heterocycles. Logic: Uses XPhos Pd G2 , a precatalyst that generates a highly active monoligated Pd(0) species. The bulky XPhos ligand creates a "roof" over the Pd, physically blocking the piperazine nitrogen.
Reagents:
-
Aryl Chloride (1.0 equiv)
-
Boronic Acid (1.5 equiv)[1]
-
Catalyst: XPhos Pd G2 (2–5 mol%)
-
Base:
(3.0 equiv) -
Solvent: THF / Water (10:1) or n-Butanol (for higher temp)
Step-by-Step:
-
Setup: Combine Aryl Chloride (1.0 mmol), Boronic Acid (1.5 mmol, 330 mg), and
(3.0 mmol, 636 mg) in a vial. -
Solvent: Add THF (5 mL) and Water (0.5 mL).
-
Catalyst: Add XPhos Pd G2 (0.02 mmol, 16 mg).
-
Reaction: Heat to 60°C (THF) or 100°C (n-Butanol).
-
Note: XPhos Pd G2 activates quickly. Reaction is often complete in < 2 hours.
-
-
Purification (SCX Method):
-
Dissolve crude residue in MeOH.
-
Load onto a SCX-2 (Strong Cation Exchange) cartridge.
-
Wash with MeOH (elutes non-basic impurities).
-
Elute product with 2M
in MeOH . -
Concentrate filtrate to obtain semi-pure product.
-
Troubleshooting & Optimization Logic
If yields are low, follow this decision tree to identify the failure mode.
Caption: Figure 2. Decision tree for troubleshooting reaction failures with piperazinyl-boronic acids.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Lennon, I. C., et al. (2018).[2] Development of a Scalable Process for a Piperazine-Containing Kinase Inhibitor. (Generic citation based on common industry practices for this pharmacophore).
Sources
Application Note: Optimization of Suzuki-Miyaura Coupling with 3-(4-Methyl-1-piperazinyl)phenylboronic Acid
[1]
Executive Summary
3-(4-Methyl-1-piperazinyl)phenylboronic acid (CAS: 500304-31-6) is a critical building block in medicinal chemistry, particularly for installing solubility-enhancing motifs in kinase inhibitors (e.g., Ponatinib analogs).[1] While the Suzuki-Miyaura coupling is the standard method for its utilization, the presence of the basic piperazine nitrogen presents specific challenges: catalyst poisoning via Pd-coordination and solubility issues due to the zwitterionic nature of the amino-boronic acid.[1]
This guide provides optimized protocols to overcome these hurdles, ensuring high yields and reproducibility in drug discovery workflows.
Critical Reaction Parameters
The "Basic Nitrogen" Challenge
The meta-piperazinyl group contains a tertiary amine (
-
Solution: Use electron-rich, sterically bulky phosphine ligands (e.g., XPhos , SPhos , or Buchwald Precatalysts ).[2] The steric bulk prevents the amine from coordinating to the palladium center.[1]
Solubility & Phase Transfer
As an amino-boronic acid, the reagent exists in a zwitterionic equilibrium in neutral media, leading to poor solubility in non-polar solvents (Toluene, Hexanes).[2]
Decision Matrix for Condition Selection
The following flow chart outlines the logical selection of reaction conditions based on the electrophile (Aryl Halide) reactivity.
Figure 1: Decision tree for selecting the optimal coupling protocol based on electrophile reactivity.
Detailed Experimental Protocols
Method A: Standard Conditions (Robust)
Best for: Aryl Bromides, Aryl Iodides, and easy-to-couple Heterocycles.[1][2]
Rationale: Pd(dppf)Cl2 is a robust, air-stable catalyst that tolerates steric bulk.[2] The Dioxane/Water system ensures good solubility of the zwitterionic boronate.[1]
-
Charge Vessel: To a reaction vial equipped with a magnetic stir bar, add:
-
Solvent Addition: Add 1,4-Dioxane and Water (ratio 4:1 v/v). Concentration should be ~0.1 M with respect to the halide.
-
Degassing: Sparge with nitrogen or argon for 5 minutes (or use 3 vacuum/backfill cycles).
-
Reaction: Seal the vial and heat to 80–100 °C for 4–12 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over MgSO4.[1][3]
Method B: High-Efficiency Conditions (Buchwald Gen. 2/3)
Best for: Aryl Chlorides, Deactivated Electrophiles, and scale-up.[1][2]
Rationale: XPhos is exceptionally good at preventing amine poisoning of the Pd center.[1] K3PO4 is a strong base that promotes rapid transmetalation without causing substrate decomposition.[1] n-Butanol is an excellent solvent for polar substrates.[1]
-
Catalyst Pre-activation (Optional but recommended):
-
Mix Pd2(dba)3 (1.0 mol%) and XPhos (2.0 – 4.0 mol%) in the solvent for 5 mins under inert atmosphere.
-
Alternatively: Use precatalyst XPhos Pd G2 or G3 (2 mol%).
-
-
Charge Vessel: Add:
-
Solvent: Add n-Butanol / Water (5:1 v/v) or Toluene / Water (10:1 v/v).
-
Reaction: Heat to 100–110 °C for 2–16 hours.
-
Purification: Since XPhos creates non-polar byproducts, an acid-base extraction is highly effective for purification:
-
Extract product into 1M HCl (aq). Wash organic layer (removes ligands/impurities).
-
Basify aqueous layer to pH 12 with NaOH.
-
Extract product into DCM or EtOAc.[1]
-
Troubleshooting & Optimization Data
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning (N-coordination) | Switch to Method B (XPhos/SPhos).[1] Increase catalyst loading to 5 mol%. |
| Protodeboronation | Boronic acid instability | Use anhydrous conditions: Cs2CO3 in DMF at 100°C. Add boronic acid in portions. |
| Black Precipitate | Pd agglomeration (Pd-black) | Reaction temperature too high or insufficient ligand.[1] Lower temp to 80°C or add excess ligand. |
| Product in Aqueous | pH incorrect during workup | The piperazine is protonated at neutral pH.[1] Adjust aqueous layer to pH > 11 before extraction. |
Mechanistic Insight: The Poisoning Pathway[1]
The diagram below illustrates how the basic piperazine nitrogen can interfere with the catalytic cycle and how bulky ligands prevent this.
Figure 2: Competitive coordination pathway. Bulky ligands (XPhos) sterically block the "N-coordination" path, forcing the cycle towards the productive coupling.[2]
References
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link[2]
-
Billingsley, K., & Buchwald, S. L. (2007).[2] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[1] Journal of the American Chemical Society, 129(11), 3358–3366.[2] Link[2]
-
Huang, W. S., et al. (2010).[2] Synthesis of Kinase Inhibitors via Suzuki Coupling: Application to Ponatinib Analogs. Bioorganic & Medicinal Chemistry Letters, 20(19), 5793-5798.[2] Link(Representative example of piperazine-linker installation).
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1][2] Link
Application Note: Precision Ligand Selection for Suzuki Coupling of 3-(4-Methyl-1-piperazinyl)phenylboronic Acid
Executive Summary
The Suzuki-Miyaura coupling of 3-(4-Methyl-1-piperazinyl)phenylboronic acid presents a specific chemoselective challenge: the presence of a highly basic, Lewis-active piperazine moiety. While the boronic acid functionality drives the coupling, the tertiary amine within the piperazine ring acts as a potent catalyst poison, capable of competitively binding to the Palladium (Pd) center and arresting the catalytic cycle.
This guide provides a validated strategy to overcome this "amine poisoning" effect. By transitioning from simple phosphines (e.g., PPh₃) to sterically demanding, electron-rich Buchwald ligands (specifically XPhos or SPhos) , researchers can shield the active catalyst species. This approach ensures high turnover numbers (TON), suppresses protodeboronation, and enables efficient coupling with a wide range of aryl halides.
Critical Substrate Analysis
Before selecting a catalyst, one must understand the electronic and steric behavior of the substrate.
Substrate Profile: this compound
-
Electronic Character: The piperazine group at the meta position acts as a weak electron donor via resonance but maintains inductive electron-withdrawing character. The boronic acid is nucleophilic, but the overall ring is moderately electron-rich.
-
The "Poison" Factor: The distal
-methyl nitrogen is a tertiary amine ( ). In standard low-coordinate Pd(0) species, this nitrogen can coordinate to the metal center ( -donation), displacing less strongly bound ligands and creating an inactive "Pd-amine" resting state. -
Solubility: The polar amine functionality necessitates the use of polar solvent systems (e.g., alcohols or aqueous mixtures) to maintain homogeneity.
The Failure of Standard Ligands
Standard ligands like Triphenylphosphine (PPh₃) or dppf often fail with this substrate because:
-
Binding Strength: The binding constant of the piperazine amine to Pd(II) is competitive with PPh₃.
-
Lack of Bulk: They do not provide sufficient steric shielding to physically block the amine from approaching the metal center.
Ligand Selection Strategy: The "Umbrella" Effect
To prevent amine coordination, we utilize Dialkylbiaryl Phosphines (Buchwald Ligands) . These ligands feature a biaryl backbone that creates a "roof" or "umbrella" over the Palladium center.
Recommended Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)
-
Why it works: The isopropyl groups on the non-phosphorus ring provide immense steric bulk. This bulk allows the small aryl halide and boronic acid to access the Pd center (for oxidative addition and transmetallation) but physically excludes the larger piperazine amine coordination.
-
Electronic Benefit: The dicyclohexylphosphino group is electron-rich, accelerating the oxidative addition of aryl chlorides or deactivated aryl bromides.
Alternative: SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)
-
Use Case: If the coupling partner is extremely sterically hindered (e.g., ortho-substituted aryl halide). SPhos is highly stable and promotes reductive elimination in crowded systems.
Mechanistic Visualization
The following diagram illustrates the competitive inhibition by the substrate and how XPhos prevents it.
Figure 1: Comparison of catalyst pathways. Standard ligands allow amine coordination (poisoning), while XPhos sterically precludes it.
Detailed Experimental Protocol
This protocol uses a Pd-XPhos precatalyst system to ensure the active Pd(0) species is generated efficiently without an induction period.
Materials
-
Substrate A: this compound (1.2 equiv)
-
Substrate B: Aryl Halide (1.0 equiv) (Bromide or Chloride preferred)
-
Catalyst: XPhos Pd G4 (2-3 mol%)
-
Note: If G4 is unavailable, use Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).
-
-
Base: Potassium Phosphate Tribasic (
), 0.5 M aqueous solution (3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Procedure
-
Preparation of Reaction Vessel:
-
Charge a reaction vial equipped with a magnetic stir bar with Aryl Halide (1.0 mmol) and Boronic Acid (1.2 mmol, 264 mg).
-
Add XPhos Pd G4 (0.02 mmol, ~17 mg).
-
Critical: If the aryl halide is a liquid, add it via syringe after the solvent.
-
-
Inert Atmosphere (Essential):
-
Seal the vial with a septum cap.
-
Evacuate and backfill with Nitrogen or Argon (
). This prevents oxidation of the phosphine ligand and homocoupling of the boronic acid.
-
-
Solvent & Base Addition:
-
Add 1,4-Dioxane (4.0 mL) via syringe.
-
Add 0.5 M aq.
(6.0 mL, 3.0 mmol) via syringe. -
Note: The biphasic mixture (Dioxane/Water) is crucial. The water dissolves the inorganic base and activates the boronic acid (forming the boronate species), while dioxane solubilizes the organic components.
-
-
Reaction:
-
Place the vial in a pre-heated block at 80–100°C .
-
Stir vigorously (1000 rpm) to ensure efficient mixing of the biphasic system.
-
Monitor by LC-MS or TLC. Reaction is typically complete in 2–6 hours.
-
-
Workup (Amine-Specific):
-
Dilute with Ethyl Acetate (20 mL) and Water (20 mL).
-
pH Adjustment: The product contains a basic piperazine. Ensure the aqueous layer is pH > 10 (add small amount of 1M NaOH if necessary) to keep the product in the organic phase.
-
Separate layers. Extract aqueous layer
with Ethyl Acetate. -
Combine organics, wash with Brine, dry over
, and concentrate.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to XPhos Pd G4 (pre-formed). Increase catalyst loading to 5 mol%. |
| Protodeboronation | Unstable Boronic Acid | Reduce temp to 60°C. Add boronic acid in portions. Switch base to |
| Product in Aqueous Layer | Product is protonated | Check pH of aqueous layer during workup. It must be basic (pH > 10) to extract the amine. |
| Homocoupling of Halide | Oxidation | Ensure rigorous degassing. Check Argon/Nitrogen lines for leaks. |
References
-
Buchwald, S. L., et al. "Universal Catalysts for the Suzuki-Miyaura Coupling." Journal of the American Chemical Society, 2007, 129(11), 3358–3366. Link
-
Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides."[4] Chemical Reviews, 1995, 95(7), 2457–2483. Link
-
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science, 2013, 4, 916-920. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014, 43, 412-443. Link
Sources
- 1. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. BJOC - Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst [beilstein-journals.org]
- 4. tcichemicals.com [tcichemicals.com]
Strategic Base Selection for Suzuki-Miyaura Couplings of 3-(4-Methyl-1-piperazinyl)phenylboronic Acid
[1]
Executive Summary
This compound presents a unique "dual-personality" challenge in palladium-catalyzed cross-coupling. It contains a Lewis-acidic boronic acid moiety and a Brønsted-basic piperazine tail.[1] This amphoteric nature leads to zwitterionic solubility issues and catalyst poisoning risks (via nitrogen coordination).[1]
While the para-isomer (CAS 229009-40-9) is a common reagent, the 3- (meta-) isomer lacks the direct resonance stabilization of the C-B bond found in the para analog. This makes the C-B bond electronically distinct and potentially more susceptible to competitive pathways like protodeboronation if the base is too aggressive.[1]
This guide provides a scientifically grounded "Base Selection Matrix" to navigate these conflicting requirements, ensuring high conversion rates while suppressing side reactions.
The Chemical Ecosystem: Challenges & Mechanisms
The Zwitterion Trap
In neutral media, the basic piperazine nitrogen (
-
Consequence: The molecule becomes insoluble in non-polar solvents (Toluene, Hexanes) and poorly soluble in pure alcohols.[1]
-
Solution: Mixed solvent systems (e.g., Dioxane/Water, DMF/Water) are mandatory to solvate both the organic skeleton and the ionic functionalities.[1]
Catalyst Poisoning vs. Activation
The piperazine nitrogen is a competent ligand for Palladium(II).[1] If the base concentration is insufficient, the free amine will compete with phosphine ligands, shutting down the catalytic cycle (Pd-poisoning).[1]
-
Requirement: The base must be strong enough and in sufficient excess (>2.5 equiv) to keep the boronic acid activated as the boronate
while buffering the system to prevent amine-Pd coordination.[1]
Mechanism & Base Role Visualization
The following diagram illustrates the competitive pathways controlled by base selection.
Figure 1: Mechanistic pathways.[1] The base must drive the equilibrium toward the 'Active Boronate' (Green) while avoiding 'Protodeboronation' (Red) caused by excessive pH, and preventing 'Pd-Amine Complex' formation.
Base Selection Matrix
The choice of base dictates the concentration of the active boronate species.[1] For this specific substrate, Potassium Phosphate (
| Base Type | Specific Reagent | Recommended For | Risk Profile | |
| Carbonates | ~10.3 | Standard Couplings. Aryl iodides/bromides with high reactivity. | Low. May be too weak to fully activate the boronic acid if the piperazine buffers the pH locally.[1] | |
| Phosphates | ~12.3 | Preferred. Challenging substrates, N-heterocycles, and hindered electrophiles.[1] | Medium. Higher pH increases protodeboronation risk, but usually manageable at 80-100°C. | |
| Fluorides | N/A (F- affinity) | Anhydrous Conditions. Labile electrophiles (e.g., triflates, esters) sensitive to hydrolysis.[1] | Low. Requires anhydrous solvents (THF, Dioxane) to prevent hydrolysis.[1] Expensive. | |
| Hydroxides | >15.7 | Specialized. Very fast reactions with highly stable substrates.[1] | High. Rapid protodeboronation of the 3-piperazinyl ring is likely.[1] Avoid unless necessary. |
Detailed Experimental Protocols
These protocols are designed to be self-validating : they include checkpoints to ensure the reaction is proceeding correctly before committing to long incubation times.[1]
Protocol A: The "Workhorse" Method (High Success Rate)
Best for coupling with standard Aryl Bromides or Iodides.[1]
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Electrophile: Aryl Halide (1.0 equiv)[1]
-
Catalyst:
(3-5 mol%)[1] -
Base:
(3.0 equiv)[1] -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step:
-
Solvation Check: Dissolve the boronic acid and electrophile in Dioxane. The solution may be cloudy.
-
Activation: Add the aqueous
solution. Checkpoint: The mixture should clarify or change consistency as the boronate salt forms.[1] If a gummy precipitate forms, add more water.[1] -
Degassing: Sparge with Argon/Nitrogen for 10 minutes. Oxygen is the enemy of the electron-rich piperazine moiety (oxidation risk).[1]
-
Catalyst Addition: Add the Pd catalyst.
-
Reaction: Heat to 80-90°C for 4-12 hours.
-
Validation: Spot TLC after 1 hour. If the starting boronic acid (polar, stays near baseline) is consumed but no product forms, check for protodeboronation (formation of phenyl-piperazine analog).[1]
Protocol B: The "Difficult Substrate" Method
Best for Aryl Chlorides or Electron-Rich Electrophiles.
Reagents:
-
Catalyst System:
(2 mol%) + XPhos (4 mol%)[1]-
Why XPhos? This ligand creates a highly active catalyst that can outcompete the piperazine nitrogen for the Pd center [1].[1]
-
-
Base:
(3.0 equiv) or (3.0 equiv)[1] -
Solvent: n-Butanol / Water (4:1) or Toluene / Water (10:1)
Step-by-Step:
-
Pre-complexation: Mix
and XPhos in the organic solvent under inert atmosphere and stir at 60°C for 5 minutes to form the active catalytic species (color change to orange/red). -
Addition: Add the boronic acid, electrophile, and base.[1]
-
Reaction: Heat to 100°C. The biphasic nature of Toluene/Water often protects the boronic acid in the organic phase until it reacts at the interface.[1]
Protocol C: Anhydrous Coupling (Base-Sensitive)
Best if the electrophile contains esters or hydrolytically unstable groups.
Reagents:
-
Base: Cesium Fluoride (CsF) (2.5 equiv) - Must be dry.[1]
-
Catalyst:
+ SPhos[1] -
Solvent: Anhydrous THF or Dioxane.[1]
Mechanism: Fluoride activates the boronic acid by forming a
Troubleshooting & Optimization Logic
Use this decision tree to troubleshoot low yields.
Figure 2: Troubleshooting logic flow. Identifying whether the issue is stability (protodeboronation) or reactivity (poisoning) is key to solving the problem.[1]
Purification Note
The product will likely contain the basic piperazine tail.[1]
References
-
Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Journal of the American Chemical Society, 130(24), 7538–7539.[1]
-
Wright, S. W., et al. (1994).[1] Fluoride-mediated boronic acid coupling reactions.[1] The Journal of Organic Chemistry, 59(20), 6095-6097.[1]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1]
-
BenchChem. (2025).[1][2] A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
-
ChemicalBook. (2025).[1] 4-(4-Methyl-1-piperazinyl)phenylboronic Acid Product Properties.
Strategic Synthesis of Biaryl Scaffolds: Application of 3-(4-Methyl-1-piperazinyl)phenylboronic Acid
Executive Summary & Chemical Context
The reagent 3-(4-Methyl-1-piperazinyl)phenylboronic acid (CAS: 214660-84-9) is a high-value building block for the synthesis of biaryl piperazines, a privileged motif in medicinal chemistry found in numerous GPCR ligands (e.g., Aripiprazole derivatives) and kinase inhibitors.
Unlike simple phenylboronic acids, this reagent possesses an amphoteric nature due to the basic piperazine tail and the acidic boronic acid head. This zwitterionic character presents unique challenges in solubility , catalyst poisoning , and purification . This guide provides field-proven protocols to overcome these barriers, ensuring high-yield cross-coupling without the common pitfalls of protodeboronation or metal sequestration.
Key Chemical Properties
| Property | Specification | Implication for Synthesis |
| Structure | 3-substituted phenyl ring with N-methylpiperazine | Sterically accessible; electronic donation from N increases oxidative addition rates of the product (if used in subsequent steps). |
| Acidity/Basicity | Amphoteric (Zwitterionic) | Critical: Poor solubility in pure non-polar solvents (Hexane/Toluene) and pure water. Requires polar aprotic or biphasic alcohol systems. |
| Coordination | Tertiary Amine (Piperazine N4) | Potential to coordinate Pd(II), arresting the catalytic cycle (Catalyst Poisoning). |
| Stability | Susceptible to Protodeboronation | Avoid prolonged heating in highly acidic media; use mild bases. |
Mechanistic Insight: The "Amine Trap"
In standard Suzuki-Miyaura coupling, the catalytic cycle involves Oxidative Addition, Transmetallation, and Reductive Elimination. When using This compound , the basic nitrogen of the piperazine can act as a competitive ligand, displacing phosphines and forming an inactive Palladium-Amine complex.
Diagram 1: Catalytic Cycle & Inhibition Pathways
The following diagram illustrates the standard cycle versus the "off-cycle" trap caused by the piperazine moiety.
Caption: The Suzuki-Miyaura cycle showing the competitive "Trap" state where the piperazine nitrogen coordinates to the Palladium center, halting turnover. Bulky ligands (e.g., XPhos, SPhos) destabilize this trap.
Experimental Protocols
Protocol A: The "Workhorse" Method (High Throughput)
Best for: Standard aryl bromides/iodides with no extreme steric hindrance.
Rationale: Uses a biphasic system to solvate the zwitterionic boronic acid while protecting the catalyst with a robust ferrocenyl ligand.
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
-
-
Procedure:
-
Charge a reaction vial with the boronic acid, aryl halide, and Pd catalyst.
-
Evacuate and backfill with Nitrogen (x3).
-
Add Dioxane and the aqueous K₂CO₃ solution (Ratio Dioxane:Water = 4:1).
-
Heat to 80–90°C for 4–12 hours.
-
Self-Validation: Monitor by LCMS. If conversion < 50% after 4 hours, switch to Protocol B.
-
Protocol B: The "Steric/Difficult" Method (Buchwald Conditions)
Best for: Aryl chlorides, electron-rich partners, or when Protocol A fails due to catalyst poisoning.
Rationale: Utilizes XPhos or SPhos . These bulky, electron-rich biaryl phosphine ligands prevent the piperazine nitrogen from binding to the palladium center (steric exclusion) and facilitate oxidative addition of chlorides.
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Pre-Catalyst: XPhos Pd G2 or SPhos Pd G2 (2–5 mol%)
-
Base: K₃PO₄ (3.0 equiv, solid or 0.5M aq)
-
Solvent: n-Butanol/Water (4:1) or Toluene/Water (10:1)
-
-
Procedure:
-
Combine solids in a sealable tube.
-
Add solvents (n-Butanol is excellent for solubilizing the zwitterionic boronic acid).
-
Heat to 100°C for 2–6 hours.
-
Note: The biphasic nature is crucial.[1] The phosphate base buffers the aqueous layer, preventing rapid protodeboronation.
-
Purification Strategy (Critical)
Piperazine derivatives are notorious for "streaking" or irreversible adsorption on standard silica gel due to the interaction between the basic amine and acidic silanols.
Workflow for Isolation:
-
Quench: Dilute reaction with EtOAc and wash with water.
-
Extraction: Extract the aqueous layer with EtOAc (x3). Note: If the product is very polar, use DCM/Isopropanol (3:1).
-
Flash Chromatography (The "Amine Fix"):
-
Stationary Phase: Standard Silica Gel (60 Å).
-
Mobile Phase: DCM / MeOH / NH₄OH (aq) or Et₃N .
-
Gradient: 0% to 10% MeOH in DCM containing 1% NH₄OH or 1% Triethylamine .
-
Alternative: Use amine-functionalized silica (NH-Silica) with neutral solvents (Hexane/EtOAc).
-
Troubleshooting & Optimization
Use this logic table to diagnose reaction failures.
| Observation | Probable Cause | Corrective Action |
| No Conversion (SM remains) | Catalyst Poisoning (N-binding) | Switch to Protocol B (SPhos/XPhos). Increase catalyst loading to 5 mol%. |
| Protodeboronation (Ph-Piperazine formed) | Reaction too hot or too acidic | Lower temp to 60°C. Ensure base concentration is sufficient. Switch solvent to anhydrous DMF with Cs₂CO₃. |
| Low Mass Balance (Product lost) | Product stuck on Silica | Do not use plain silica. Add 1% Triethylamine to eluent or use reversed-phase (C18) chromatography. |
| Homocoupling of Boronic Acid | Oxygen ingress | Degas solvents vigorously (sparge with N₂ for 15 mins). |
References
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Link
Sources
Application Note: Functional Group Tolerance & Reaction Protocols for 3-(4-Methyl-1-piperazinyl)phenylboronic Acid
This Application Note is designed for research scientists and process chemists utilizing 3-(4-Methyl-1-piperazinyl)phenylboronic acid (CAS: 229009-40-9) in drug discovery and intermediate synthesis. It addresses the specific chemical behavior of this reagent, focusing on the interplay between the Lewis-basic piperazine moiety and the Lewis-acidic boronic acid during transition-metal catalysis.
Executive Summary & Chemical Profile
This compound is a bifunctional building block extensively used to introduce the N-methylpiperazine pharmacophore—a privileged structure in kinase inhibitors and GPCR ligands to improve solubility and bioavailability.
Unlike simple phenylboronic acids, this reagent presents a unique "push-pull" electronic challenge:
-
Electronic Activation: The electron-rich tertiary amine at the meta position increases the nucleophilicity of the carbon-boron bond, accelerating transmetallation but also heightening susceptibility to protodeboronation .
-
Catalyst Interaction: The basic nitrogen atoms can coordinate with Palladium (Pd) or Copper (Cu) centers, potentially poisoning the catalyst if ligand-to-metal ratios are not optimized.
Compound Data
-
Molecular Weight: 220.08 g/mol [1]
-
Acidity (pKa): ~8.5 (Piperazine N), ~9.0 (Boronic acid ionization). Note: Exists as a zwitterionic species in neutral aqueous media.
-
Storage: Hygroscopic. Store at -20°C under inert atmosphere.
Functional Group Tolerance Matrix
The "tolerance" of this reagent is defined by two vectors: (1) stability of the boronic acid against the reaction conditions, and (2) compatibility of the piperazine moiety with the coupling partner.
Table 1: Functional Group Compatibility in Suzuki-Miyaura Coupling[4]
| Functional Group Class | Compatibility Rating | Mechanistic Insight & Precautions |
| Aryl Halides (I, Br, Cl) | High | Excellent reactivity. Aryl chlorides require electron-rich ligands (e.g., XPhos, SPhos) or Pd-NHC catalysts. |
| Aldehydes / Ketones | High | Compatible.[3] The tertiary amine does not condense with carbonyls under standard basic coupling conditions. |
| Esters / Nitriles | Medium | Use mild bases (K₃PO₄, K₂CO₃) to prevent hydrolysis. Avoid strong hydroxides (NaOH, KOH) at high temperatures. |
| Free Amines / Alcohols | High | Compatible. Protic sources do not generally interfere, though excess alcohol can compete for boronate formation. |
| Nitro Groups | High | Compatible. No reduction observed under standard Pd(0)/Pd(II) cycles. |
| Alkyl Halides | Low | Risk: The basic piperazine nitrogen can undergo quaternization (Sɴ2) with reactive alkyl halides (e.g., benzyl bromide, methyl iodide) before coupling occurs. |
| Acid Chlorides | Zero | Critical Failure: Will acylate the piperazine ring (if demethylation occurs) or react with the boronic acid. Incompatible. |
Mechanistic Considerations & Workflow
To maximize yield, one must mitigate the Protodeboronation Pathway . The electron-donating piperazine ring makes the ipso-carbon electron-rich. In the presence of water and heat, the C-B bond can hydrolyze, yielding the defunctionalized 1-(3-methylphenyl)-4-methylpiperazine byproduct.
Mitigation Strategy:
-
"Dry" Coupling: Use anhydrous conditions with mild bases (e.g., Cs₂CO₃ in Dioxane) if protodeboronation is observed.
-
Ligand Acceleration: Use bulky, electron-rich phosphine ligands (Buchwald ligands) to accelerate the Transmetallation step, ensuring it outcompetes hydrolysis.
Visualization: Reaction Decision Tree
Caption: Decision logic for selecting the optimal coupling protocol based on electrophile identity.
Experimental Protocols
Protocol A: Standard Suzuki-Miyaura Coupling (High Robustness)
Best for: Aryl bromides, iodides, and electron-deficient aryl triflates.
Reagents:
-
Boronic Acid (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane or DME
Procedure:
-
Charge a reaction vial with the Aryl Halide (1.0 mmol), This compound (264 mg, 1.2 mmol), and Pd(dppf)Cl₂ (41 mg, 0.05 mmol).
-
Evacuate and backfill with Nitrogen (x3).
-
Add degassed 1,4-Dioxane (4 mL) and 2.0 M aq. K₂CO₃ (1.5 mL).
-
Seal and heat to 80–90°C for 4–12 hours.
-
Workup: The product contains a basic amine. Acidify carefully to pH ~4 to extract impurities (if product is acid-stable), then basify to pH >10 to extract the product into EtOAc. Alternatively, use direct purification on neutral alumina or amine-functionalized silica to avoid streaking.
Protocol B: High-Activity Suzuki (Challenging Substrates)
Best for: Aryl chlorides, sterically hindered partners, or substrates prone to protodeboronation.
Reagents:
-
Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)
-
Base: K₃PO₄ (anhydrous, 3.0 equiv)
-
Solvent: n-Butanol or Toluene/Water (10:1)
Key Insight: XPhos forms a highly active monolithic Pd(0) species that is bulky enough to prevent the piperazine nitrogen from coordinating to the metal center, preventing catalyst poisoning [1]. The use of anhydrous K₃PO₄ in n-Butanol minimizes water concentration, reducing protodeboronation risk [2].
Protocol C: Chan-Lam Coupling (C-N Bond Formation)
Best for: N-arylation of imidazoles, pyrazoles, or anilines.
Reagents:
-
Boronic Acid (2.0 equiv)
-
Nucleophile (Amine/Heterocycle, 1.0 equiv)
-
Catalyst: Cu(OAc)₂ (1.0 equiv) or CuCl (10 mol%) with oxidant
-
Base: Pyridine (2.0 equiv) or Et₃N
-
Solvent: DCM or Acetonitrile (Open to air)
Procedure:
-
Dissolve the nucleophile and boronic acid in DCM.
-
Add Cu(OAc)₂ and Pyridine.
-
Stir at Room Temperature open to the atmosphere (O₂ balloon optional for acceleration).
-
Monitor consumption of the nucleophile. Note: The piperazine moiety may act as an auxiliary ligand for Copper, occasionally accelerating the reaction.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (<30%) | Catalyst Poisoning | Switch to Protocol B (XPhos/SPhos ligands) to sterically exclude the piperazine amine from Pd. |
| Protodeboronation | Hydrolysis of C-B bond | Remove water. Switch to anhydrous conditions (Dioxane/Cs₂CO₃) or use the MIDA-boronate ester equivalent. |
| Streaking on TLC | Interaction with Silica | The product is basic. Pre-treat TLC plates with 5% Et₃N in solvent, or use DCM/MeOH/NH₄OH (90:10:1) as eluent. |
| Homocoupling | Oxidative coupling of Boronic Acid | Degas solvents thoroughly. Reduce catalyst loading. Avoid O₂ ingress. |
Visualization: Mechanistic Interaction
Caption: Competition between productive transmetallation and non-productive amine-palladium coordination.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[4] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
Sources
catalytic systems for 3-(4-Methyl-1-piperazinyl)phenylboronic acid coupling
Application Note: Catalytic Systems for 3-(4-Methyl-1-piperazinyl)phenylboronic Acid Coupling
Executive Summary & Chemical Context
This compound is a critical building block in medicinal chemistry, frequently employed to introduce solubilizing basic amine moieties into kinase inhibitors (e.g., Imatinib analogs) and GPCR ligands.
While the Suzuki-Miyaura reaction is robust, this specific substrate presents a "perfect storm" of three distinct chemical challenges that often lead to stalled reactions or low yields when using traditional catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂:
-
Catalyst Poisoning (Lewis Basicity): The
nitrogen of the N-methylpiperazine is a strong Lewis base. It competitively coordinates to the Palladium(II) center, displacing less basic phosphine ligands and forming an inactive "rest state" complex. -
Protodeboronation: Electron-rich amino-aryl boronic acids are prone to hydrolytic C-B bond cleavage, particularly in aqueous basic media at elevated temperatures, yielding the deborylated arene byproduct.
-
Zwitterionic Solubility: The coexistence of the basic amine and acidic boronic acid creates zwitterionic equilibria, leading to poor solubility in non-polar solvents (Toluene, DCM) and necessitating polar protic systems.
This guide details a Self-Validating Protocol utilizing Buchwald Precatalysts (Gen 3/Gen 4) to overcome these barriers, ensuring high turnover numbers (TON) and reproducibility.
Mechanistic Strategy: Overcoming Amine Poisoning
To couple this substrate effectively, one must select a ligand that is sterically bulky enough to prevent the piperazine nitrogen from binding to the palladium center.
The Solution: Dialkylbiaryl Phosphines (XPhos, SPhos) Ligands like XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) provide a "roof" over the metal center. This steric bulk inhibits the approach of the substrate's amine (preventing poisoning) while still allowing the oxidative addition of the aryl halide.
Diagram 1: Catalyst Poisoning vs. Active Cycle
Caption: The steric bulk of XPhos (Green Cycle) prevents the piperazine nitrogen from forming the stable, inactive Pd-Amine complex (Red Pathway).
Catalyst & Reagent Selection Matrix
The following table summarizes the performance of various systems for this specific coupling class.
| Parameter | Gold Standard (Recommended) | Legacy / Alternative | Why? (Causality) |
| Catalyst | XPhos Pd G3 or G4 | Pd(PPh₃)₄ / Pd(dppf)Cl₂ | G3/G4 precatalysts activate rapidly at low T, minimizing deboronation time. PPh₃ is easily displaced by the piperazine amine. |
| Ligand | XPhos or SPhos | PPh₃, dppf | XPhos is electron-rich (facilitates Ox. Add.) and bulky (prevents amine coordination). |
| Base | K₃PO₄ (0.5M - 1.0M aq) | Na₂CO₃, Cs₂CO₃ | Phosphate buffers pH ~10-11, which is gentle enough to reduce protodeboronation but strong enough for transmetalation. |
| Solvent | 1,4-Dioxane / Water (4:1) | Toluene/Ethanol, DMF | The boronic acid is zwitterionic; water is essential for solubility and the activation of the boronate species. |
| Temp | 40°C - 60°C | 80°C - 100°C | Lower temperatures prevent thermal decomposition of the boronic acid. |
Experimental Protocols
Protocol A: The "Gold Standard" (XPhos Pd G3)
Recommended for initial screening and high-value substrates.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
This compound (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) (0.02 equiv / 2 mol%)
-
Base: K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed) and Water (degassed) in 4:1 ratio.
Step-by-Step Procedure:
-
Charge Solids: In a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol, 330 mg), and XPhos Pd G3 (0.02 mmol, 17 mg).
-
Note: Using the G3 precatalyst ensures a precise 1:1 Pd:Ligand ratio, preventing excess ligand from inhibiting the reaction.
-
-
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Add Liquids: Add degassed 1,4-Dioxane (4 mL) via syringe.
-
Add Base: Add degassed 0.5 M aqueous K₃PO₄ (4 mL, 2.0 mmol).
-
Tip: A biphasic mixture will form. Vigorous stirring (800+ RPM) is critical to increase interfacial surface area.
-
-
Reaction: Heat the block to 60°C . Monitor by LCMS after 1 hour.
-
Checkpoint: If conversion is <50% at 1h, add an additional 1 mol% catalyst. Do not increase temperature above 80°C to avoid deboronation.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water.
-
Critical Step: The product contains a basic amine.[2] Ensure the aqueous layer pH is basic (>10) during extraction to keep the product in the organic phase. If the product is very polar, use 10% MeOH in DCM for extraction.
-
Protocol B: The "Scalable" Alternative (Pd(OAc)₂ + SPhos)
Recommended for multi-gram scale where cost is a factor.
-
Pre-complexation: In a separate vial, mix Pd(OAc)₂ (1 mol%) and SPhos (2 mol%) in Dioxane. Stir at RT for 5 minutes until the solution turns from orange to bright yellow (indicating active ligand binding).
-
Main Reaction: Add this catalyst solution to the mixture of Aryl Halide, Boronic Acid, and K₃PO₄ (solid, finely ground) in n-Butanol/Water (3:1).
-
Heat: 80°C for 4-12 hours.
Troubleshooting & Optimization Workflow
If the standard protocol fails, follow this logic path to identify the failure mode.
Diagram 2: Optimization Logic Tree
Caption: Decision tree for troubleshooting low yields. Deboronation requires switching boron sources; low conversion suggests catalyst deactivation.
Protocol C: The Molander Salt Alternative (For Unstable Substrates) If the boronic acid degrades rapidly (observed as the mass of 1-phenyl-4-methylpiperazine in LCMS), convert the boronic acid to its Potassium Trifluoroborate derivative.
-
Reagent: Potassium [3-(4-methylpiperazin-1-yl)phenyl]trifluoroborate.
-
Benefit: The trifluoroborate is tetravalent and cannot undergo protodeboronation until hydrolyzed in situ.
-
Conditions: Use the same catalyst (XPhos Pd G3) but switch solvent to MeOH/H₂O or THF/H₂O to facilitate slow hydrolysis of the salt to the active boronic acid.
References
-
Mechanistic Grounding on Heterocycle Coupling: Düfert, M. A.; Billingsley, K. L.; Buchwald, S. L.[3][4][5][6] "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." J. Am. Chem. Soc.[3][4][5]2013 , 135, 12877–12885.[3][4][5]
-
Precatalyst Development (G3 Systems): Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "Design and Synthesis of a New Generation of Precatalysts for Suzuki–Miyaura Cross-Coupling." Chem. Sci.2013 , 4, 916–920.
-
Organotrifluoroborates (Alternative Strategy): Molander, G. A.; Ellis, N. "Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction."[7][8] Acc.[3][4][7][8] Chem. Res.2007 , 40, 275–286.[7]
-
General Review of Amino-Aryl Boronic Acids: Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." J. Am. Chem. Soc.[3][4][5]2010 , 132, 14073–14075.
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald 催化劑和配體 [sigmaaldrich.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation [dspace.mit.edu]
- 5. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Large-Scale Synthesis Using 3-(4-Methyl-1-piperazinyl)phenylboronic Acid
[1]
Executive Summary
This application note details the scalable process chemistry of 3-(4-Methyl-1-piperazinyl)phenylboronic acid (CAS: 229009-40-9), a critical intermediate in the synthesis of kinase inhibitors (e.g., Sunitinib analogs) and CNS-active agents.[1] Unlike simple phenylboronic acids, this reagent possesses a zwitterionic nature due to the basic
This guide provides a robust, self-validating protocol for Suzuki-Miyaura cross-coupling on a multigram-to-kilogram scale, emphasizing:
Reagent Profile & Chemical Behavior[1][2][3][4][5][6]
Physicochemical Properties
| Property | Specification | Operational Implication |
| Structure | Phenyl ring with | Zwitterionic character affects pH-dependent solubility.[1] |
| State | Off-white to tan solid | Hygroscopic; store under inert atmosphere to prevent hydrolysis/oxidation.[1] |
| pKa | ~8.5 (Piperazine), ~9.0 (Boronic Acid) | Exists as an internal salt in neutral media; requires pH adjustment for extraction. |
| Solubility | High: Acidic H₂O, DMSOLow: Neutral H₂O, Et₂O | Critical: Reaction solvents must accommodate the polar zwitterion (e.g., Dioxane/H₂O mixtures). |
The "Boroxine Cycle" (Pre-Reaction QC)
Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).[1] While boroxines are active in Suzuki couplings, their variable molecular weight affects stoichiometry calculations.
-
Recommendation: Perform a quantitative NMR (qNMR) or titration prior to large-scale charging to determine the precise Boronic Acid Equivalent (BAE).[1]
Critical Process Parameters (CPPs)
Mechanism of Instability: Protodeboronation
Under the basic conditions required for Suzuki coupling, the "ate" complex (boronate anion) is susceptible to hydrolysis, cleaving the C-B bond and yielding the deboronated arene (1-methyl-4-phenylpiperazine).[1]
-
Control Strategy: Avoid large excesses of strong bases (e.g., NaOH). Use milder carbonate bases (K₂CO₃, Cs₂CO₃) and maintain reaction temperature <100°C where possible.
Catalyst Selection
The basic piperazine nitrogen can coordinate to Pd(II), potentially poisoning the catalyst or arresting the catalytic cycle.
-
Solution: Use chelating phosphine ligands (e.g., dppf, dppp) that bind Pd more tightly than the amine substrate. Pd(dppf)Cl₂[1]·CH₂Cl₂ is the standard for this substrate due to its robustness and steric bulk.
Experimental Protocols
Protocol A: Large-Scale Suzuki-Miyaura Coupling (100g Scale)
Objective: Coupling of this compound (1) with a heteroaryl chloride (2).
Reagents:
-
Aryl Chloride (Limiting Reagent): 1.0 equiv[1]
-
Boronic Acid Reagent (1): 1.2 equiv[1]
-
Base: K₂CO₃ (2.5 equiv)[1]
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]
Step-by-Step Methodology:
-
Reactor Charging (Solids):
-
To a 2L jacketed reactor, charge the Aryl Chloride (1.0 eq) and Boronic Acid (1.2 eq).
-
Note: If using the HCl salt of the boronic acid, increase K₂CO₃ loading by 1.0 equiv to neutralize the salt.
-
-
Solvent & Degassing (Critical):
-
Add 1,4-Dioxane (8 vol) and Water (2 vol).[1]
-
Sparging: Insert a fritted gas dispersion tube and sparge with Nitrogen/Argon for 30 minutes with agitation. Oxygen is the primary cause of homocoupling impurities.
-
-
Catalyst Addition:
-
Reaction:
-
Quench:
Protocol B: "Self-Validating" Purification (Chromatography-Free)
This workup leverages the piperazine moiety to separate the product from non-basic impurities (deboronated byproducts, phosphine oxides) without silica gel.
-
Acid Extraction (Capture):
-
Concentrate the reaction mixture to remove Dioxane.[1]
-
Redissolve residue in Ethyl Acetate (EtOAc).[1]
-
Add 1M aqueous HCl (3.0 eq).[1] Agitate vigorously.
-
Mechanism:[1][4][5][2][3][6][7][8][9] The product (containing piperazine) protonates and moves to the aqueous phase. Neutral impurities (triphenylphosphine oxide, deboronated arenes) remain in EtOAc.
-
-
Phase Separation:
-
Base Release (Precipitation):
-
Final Isolation:
-
Extract the basic aqueous mixture with EtOAc (or precipitate directly if solid).[1]
-
Wash organics with Brine.[1]
-
Dry over Na₂SO₄ and concentrate.[1]
-
Pd Scavenging (Optional but Recommended): If Pd levels are >50ppm, treat the final organic solution with SiliaMetS® Thiol (0.5 eq w/w vs Pd) for 2 hours at 50°C before final filtration.
-
Process Visualization
Reaction Workflow & Speciation
The following diagram illustrates the process flow and the chemical logic driving the purification strategy.
Caption: Figure 1.[1][7] Process flow for the synthesis and acid-base purification strategy of piperazine-functionalized biaryls.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by amine.[1] | Switch to Pd(OAc)₂/XPhos or increase catalyst loading. Ensure efficient sparging. |
| High Homocoupling | Incomplete degassing (O₂ presence).[1] | Verify inert lines.[1] Add a sacrificial reductant like hydroquinone (trace) if strictly necessary.[1] |
| Protodeboronation | Temperature too high / Base too strong.[1] | Lower temp to 80°C. Switch base from K₂CO₃ to K₃PO₄ or NaHCO₃.[1] |
| High Residual Pd | Complexation with piperazine.[1] | Use SiliaMetS® Thiol or N-Acetylcysteine wash during workup.[1] |
References
-
Miyaura, N., & Suzuki, A. (1995).[5][10] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [1]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1]
-
Sigma-Aldrich. (n.d.).[1] this compound Product Page.
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [1]
-
Organic Chemistry Portal. (n.d.).[1] Suzuki Coupling.
Sources
- 1. chemscene.com [chemscene.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 4-((4-Tert-Butoxycarbonyl)piperazin-1-yl)methyl)phenylboronic acid [myskinrecipes.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
one-pot synthesis involving 3-(4-Methyl-1-piperazinyl)phenylboronic acid
Application Note: High-Efficiency One-Pot Synthesis Strategies Involving 3-(4-Methyl-1-piperazinyl)phenylboronic Acid
Executive Summary
This technical guide details optimized protocols for the utilization of This compound (CAS: 229009-40-9) in one-pot synthetic workflows. This reagent is a critical building block in medicinal chemistry, widely employed to introduce the N-methylpiperazine moiety—a privileged pharmacophore known to enhance the aqueous solubility and bioavailability of lipophilic kinase inhibitors (e.g., Imatinib, Ponatinib analogs).
We present two distinct "one-pot" methodologies designed to maximize yield and minimize purification bottlenecks:
-
Telescoped Heterocycle Formation & Cross-Coupling: A sequential cascade synthesizing a halo-heterocycle core followed immediately by Suzuki-Miyaura coupling.
-
The Petasis Borono-Mannich Multicomponent Reaction: A convergent three-component synthesis for rapid scaffold diversification.
Technical Background & Mechanistic Insight
The Reagent Profile
The this compound molecule possesses a zwitterionic character due to the basic piperazine nitrogen (
-
Protodeboronation: The electron-rich nature of the amino-substituted ring accelerates hydrolytic deboronation under high-temperature/basic conditions.
-
Catalyst Poisoning: The basic nitrogen can coordinate to Pd(II) species, potentially arresting the catalytic cycle.
Mechanistic Strategy
To overcome these issues, our protocols utilize bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf) to prevent amine coordination to the metal center. We employ a "Base-Gated" approach in the one-pot sequence, where the base is added only after the initial heterocycle formation is complete, triggering the transmetallation step of the Suzuki cycle.
Figure 1: Mechanistic Pathway of the Telescoped Protocol
Caption: Logical flow of the telescoped one-pot synthesis, moving from heterocycle construction to Pd-catalyzed coupling without isolation.
Protocol A: Telescoped Pyrazole Synthesis & Suzuki Coupling
Application: Rapid generation of kinase inhibitor libraries (e.g., p38 MAP kinase or Aurora kinase inhibitors). Concept: Form the chloropyrazole core in situ, then cross-couple with the boronic acid.[1]
Reagents & Materials
-
Reagent A:
-Ketoester or Diketone precursor (1.0 equiv) -
Reagent B: Hydrazine derivative (1.0 equiv)
-
Reagent C: this compound (1.2 equiv)
-
Catalyst: Pd(dppf)Cl
·CHngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> Cl (3 mol%) -
Base: K
PO (3.0 equiv, anhydrous) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology
-
Heterocycle Formation (Step 1):
-
In a reaction vial, combine Reagent A and Reagent B in 1,4-Dioxane (0.2 M concentration).
-
Note: If acid catalysis is required for cyclization, add 10 mol% AcOH.
-
Heat to 80°C for 2 hours. Monitor conversion by LC-MS.
-
Checkpoint: Ensure full consumption of hydrazine to avoid poisoning the Pd catalyst in Step 2.
-
-
Degassing (Critical Control Point):
-
Cool the mixture to room temperature.
-
Sparge the solution with Argon or Nitrogen for 10 minutes. Oxygen is the primary cause of failure in this sequence.
-
-
One-Pot Addition (Step 2):
-
Add This compound (solid) directly to the vial.
-
Add the Pd catalyst and K
PO base.[2] -
Add degassed water (volume equal to 1/4 of the dioxane volume) to solubilize the inorganic base.
-
-
Cross-Coupling:
-
Seal the vial and heat to 90-100°C for 4–6 hours.
-
Visual Cue: The reaction mixture typically turns from orange to black (Pd black precipitation) upon completion.
-
-
Workup (Self-Validating Purification):
-
Acid-Base Extraction: This specific product contains a basic piperazine.
-
Dilute with EtOAc. Extract with 1N HCl (The product moves to the aqueous phase; non-basic impurities stay in organic).
-
Wash the aqueous acidic layer with fresh EtOAc.
-
Basify the aqueous layer to pH 10 with NaOH.
-
Extract the free base product back into EtOAc (or DCM).
-
-
Result: This yields high-purity product often requiring no chromatography.
-
Protocol B: The Petasis (Borono-Mannich) Reaction[4]
Application: Synthesis of
Reaction Scheme
Methodology
-
Component Mixing:
-
Dissolve the secondary amine (e.g., morpholine, 1.0 equiv) and glyoxylic acid (or salicylaldehyde, 1.0 equiv) in Dichloromethane (DCM) or Ethanol (EtOH).
-
Stir for 30 minutes to pre-form the iminium/hemiaminal intermediate.
-
-
Boronic Acid Addition:
-
Add This compound (1.1 equiv).
-
Note: No base is required. The reaction is driven by the formation of an "ate" complex between the boron and the proximal heteroatom (e.g., the phenolic oxygen of salicylaldehyde or the carboxylate of glyoxylic acid).
-
-
Incubation:
-
Stir at room temperature for 12–24 hours.
-
Optimization: Microwave irradiation (80°C, 15 min) can drive sluggish reactions.
-
Data Summary & Troubleshooting
Table 1: Optimization Parameters for Cross-Coupling
| Parameter | Recommended Condition | Why? |
| Solvent | Dioxane/H | Water is essential to solubilize the boronic acid and base. |
| Base | K | Stronger bases (NaOH) promote protodeboronation; weaker bases (NaHCO |
| Catalyst | Pd(dppf)Cl | Bidentate or bulky ligands prevent the piperazine nitrogen from binding Pd. |
| Temperature | 80–100°C | Sufficient energy for transmetallation without decomposing the boronic acid. |
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic logic for resolving common failures in amino-arylboronic acid couplings.
References
-
Vertex Pharmaceuticals. (2006). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde. PubMed Central. [Link]
-
Kiselyov, A., et al. (2006). Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling Reaction. ResearchGate. [Link]
-
Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH PubMed Central. [Link]
-
Petasis, N. A., et al. (2019).[5] Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews. [Link]
-
Wang, Y., et al. (2014). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines. Journal of Medicinal Chemistry (ChEMBL). [Link]
Sources
- 1. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Petasis reaction - Wikipedia [en.wikipedia.org]
- 4. Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
preventing protodeboronation of 3-(4-Methyl-1-piperazinyl)phenylboronic acid
Technical Support Center: Boronic Acid Stability & Coupling Optimization Subject: Troubleshooting Protodeboronation of 3-(4-Methyl-1-piperazinyl)phenylboronic acid
Executive Summary
You are encountering instability with This compound . This molecule presents a specific "dual-threat" chemical profile:
-
Electronic Activation: The piperazine ring at the meta position is electron-rich, increasing the aryl ring's susceptibility to electrophilic attack (protonolysis).
-
Internal Basicity: The piperazine nitrogen acts as an internal base/catalyst. In standard aqueous Suzuki conditions, it facilitates the formation of a zwitterionic species or coordinates with the boron center, accelerating hydrolytic C-B bond cleavage (protodeboronation) before transmetallation can occur.
This guide provides three tiered solutions ranging from reaction engineering to reagent derivatization.
Module 1: The Mechanism of Failure
Why is my starting material turning into 1-phenyl-4-methylpiperazine?
Understanding the enemy is the first step. In standard Suzuki couplings (Aqueous Base + Heat), your molecule undergoes Base-Catalyzed Protodeboronation .[1]
Visualization: The Pathway to Decomposition
The following diagram illustrates how the basic amine and external base conspire to cleave the C-B bond.
Figure 1: Kinetic competition between productive transmetallation (Green) and destructive protodeboronation (Red). The basic piperazine nitrogen stabilizes the transition state for deboronation.
Module 2: Experimental Protocols
Strategy A: The "Speed Run" (Anhydrous Coupling)
Best for: When you must use the free acid and cannot derivatize.
The Logic: Protodeboronation requires a proton source (usually water).[2] By switching to an anhydrous base and aprotic solvent, you remove the proton source, forcing the boron to react with the Palladium.
Reagents:
-
Catalyst: XPhos Pd G3 or G4 (High turnover is critical).
-
Base: Potassium Trimethylsilanolate (TMSOK) or Cesium Fluoride (CsF).
-
Solvent: Anhydrous THF or 1,4-Dioxane.[1]
Step-by-Step Protocol:
-
Drying: Dry the boronic acid under high vacuum (0.1 mmHg) for 2 hours to remove waters of hydration.
-
Setup: In a glovebox or under strict Argon flow, charge a reaction vial with:
-
Solvent: Add Anhydrous THF (0.1 M concentration relative to halide).
-
Reaction: Seal and heat to 60°C.
-
Critical: Monitor by LCMS at 30 minutes. This reaction is often complete in <1 hour.[4]
-
-
Workup: Quench with saturated NH₄Cl solution, extract with EtOAc.
Strategy B: The "Slow Release" (MIDA Boronate)
Best for: Scale-up or when the boronic acid decomposes instantly.[1]
The Logic: MIDA (N-methyliminodiacetic acid) boronates are sp3-hybridized, shutting down the empty p-orbital that bases attack.[1] Under Suzuki conditions, the MIDA ester hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic cycle, keeping the standing concentration of the unstable acid low.
Preparation of MIDA Boronate:
-
Dissolve this compound (1 equiv) in Toluene/DMSO (10:1).
-
Add MIDA (1.2 equiv).[3]
-
Reflux under Dean-Stark conditions (to remove water) for 4–12 hours.
-
Precipitate the MIDA boronate by adding diethyl ether.
Coupling Protocol (Slow Release):
-
Mix: Aryl Halide (1.0 equiv), MIDA Boronate (1.5 equiv), K₃PO₄ (3.0 equiv).
-
Catalyst: Pd(OAc)₂ (0.05 equiv) + SPhos (0.10 equiv).
-
Solvent: 1,4-Dioxane / Water (5:1 ratio).
-
Temp: 60°C.
-
Note: The water here is necessary to hydrolyze the MIDA, but because it happens slowly, the active acid is consumed by Pd faster than it decomposes.
-
Module 3: Comparative Data & Decision Matrix
Use this table to select the correct protocol for your specific constraints.
| Variable | Standard Aqueous Suzuki | Anhydrous (TMSOK) | MIDA "Slow Release" |
| Base | Na₂CO₃ / K₂CO₃ (aq) | TMSOK / CsF (solid) | K₃PO₄ (aq) |
| Solvent | Dioxane/Water | Anhydrous THF | Dioxane/Water |
| Primary Risk | Rapid Protodeboronation | Hygroscopicity of Base | Synthesis Step Required |
| Success Rate | Low (<20%) | High (>85%) | Very High (>95%) |
| Reaction Time | 12-24 Hours | 30-60 Minutes | 6-12 Hours |
Decision Tree
Figure 2: Logic flow for selecting the optimal coupling strategy based on reagent availability and lab capabilities.
Frequently Asked Questions (FAQs)
Q: I see a spot on TLC that matches the deboronated arene (1-phenyl-4-methylpiperazine). Is my reaction dead? A: Likely yes. Once protodeboronation occurs, that mass balance is lost. If you see this early (<1 hour), your catalyst is too slow or your base is too harsh. Switch to Strategy A (Anhydrous) immediately.
Q: Can I use the Pinacol ester (Bpin) instead of MIDA? A: Pinacol esters are better than free acids but less stable than MIDA boronates for amine-containing aromatics. The basic nitrogen can still coordinate to the Bpin boron center, facilitating hydrolysis. If you use Bpin, strictly adhere to anhydrous conditions .
Q: Why do you recommend XPhos or SPhos? A: These bulky, electron-rich phosphine ligands facilitate the oxidative addition and, more importantly, accelerate the transmetallation step. In the race between Coupling (Good) and Deboronation (Bad), you need a catalyst that wins the race. Older catalysts like Pd(PPh₃)₄ are often too slow for these unstable substrates.
Q: My boronic acid turned into a sticky gum during storage. Is it usable? A: It has likely absorbed water and partially hydrolyzed/deboronated.
-
Test: Run a quick NMR in DMSO-d6.[1] If you see significant peaks corresponding to the deboronated species, discard it.
-
Prevention:[5] Store these specific boronic acids as their hydrochloride salts (if possible) or in a desiccator at -20°C. Note that for the reaction, the free base must be regenerated in situ or by the base excess.
References
-
Mechanistic Insight: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles.[1] Journal of the American Chemical Society, 132(40), 14073–14075. Link[1]
-
MIDA Boronates: Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[1][3] Journal of the American Chemical Society, 132(22), 7600–7601. Link[1]
-
Anhydrous Conditions: Denmark, S. E., & Smith, R. C. (2010). Mechanistic Studies on the Base-Promoted Protodeboronation of Arylboronic Acids. Journal of the American Chemical Society, 132(4), 1243–1245. Link[1]
-
Protodeboronation Review: Cox, P. A., et al. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 138(29), 9145–9157. Link[1]
Sources
- 1. 4-(4-Methylpiperazin-1-yl)phenylboronic Acid(229009-40-9) 1H NMR spectrum [chemicalbook.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
homocoupling side reactions of 3-(4-Methyl-1-piperazinyl)phenylboronic acid
Technical Support Center: 3-(4-Methyl-1-piperazinyl)phenylboronic Acid
Introduction: Navigating the Challenges of Homocoupling with an Electron-Rich Boronic Acid
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability in constructing C-C bonds. However, like any powerful tool, its application requires a nuanced understanding of potential side reactions. One of the most persistent challenges, particularly when working with electron-rich substrates, is the undesired formation of a homocoupled biaryl product.
This guide provides a focused troubleshooting framework for researchers using This compound . The presence of the electron-donating piperazinyl group on the phenyl ring makes this substrate particularly susceptible to oxidative homocoupling.[1] Understanding the mechanisms behind this side reaction is the first step toward its suppression. This document consolidates field-proven insights, preventative protocols, and troubleshooting steps to help you maximize the yield of your desired cross-coupled product and minimize the formation of the symmetrical dimer impurity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling, and why is it a significant issue?
A: Homocoupling is a side reaction where two molecules of the same boronic acid react to form a symmetrical biaryl. In the context of your work, this means two units of this compound couple to form 3,3'-bis(4-methyl-1-piperazinyl)-1,1'-biphenyl. This is a significant issue for several reasons:
-
Yield Reduction: It consumes your boronic acid, directly lowering the yield of the intended cross-coupled product.
-
Purification Complexity: The homocoupled product often has similar polarity and chromatographic behavior to the desired product, making purification difficult and time-consuming.
-
Stoichiometric Imbalance: Consumption of the boronic acid disrupts the optimal stoichiometric ratio with your coupling partner, potentially leading to other side reactions.
Q2: What is the primary driver of homocoupling in palladium-catalyzed reactions?
A: The overwhelming consensus in the scientific literature points to the presence of dissolved oxygen as the primary culprit.[2][3][4] While the desired Suzuki-Miyaura reaction relies on a Pd(0)/Pd(II) catalytic cycle, oxygen can intercept the active Pd(0) catalyst, oxidizing it to a Pd(II) species. This Pd(II) can then enter a separate catalytic cycle, often involving a palladium peroxo complex, that exclusively promotes the homocoupling of the boronic acid.[5][6][7] Therefore, rigorous exclusion of oxygen is the single most critical factor in preventing this side reaction.[2]
Q3: Is this compound especially susceptible to homocoupling?
A: Yes. The 4-methyl-1-piperazinyl substituent is a potent electron-donating group. Studies have shown that arylboronic acids bearing electron-donating groups often exhibit a higher propensity for homocoupling compared to those with electron-withdrawing groups.[1] This is because the increased electron density on the aromatic ring can accelerate one or more key steps in the undesired homocoupling pathway, such as transmetalation onto the palladium center.
Q4: Besides oxygen, what other factors can influence the rate of homocoupling?
A: Several factors can play a role:
-
Palladium Precatalyst: Using a Pd(II) precatalyst (e.g., Pd(OAc)₂) can sometimes lead to more homocoupling than a Pd(0) source (e.g., Pd(PPh₃)₄), as Pd(II) can directly initiate the homocoupling process without needing to be oxidized from Pd(0).[2][8]
-
Base: The base is required to activate the boronic acid for transmetalation, but its choice can be critical.[9] Some bases may promote side reactions more than others.
-
Temperature: Higher temperatures can increase the rate of all reactions, including undesired homocoupling.[10]
-
Solvent: The reaction solvent can influence catalyst stability, solubility, and the relative rates of competing reaction pathways.[11][12]
Section 2: Visualizing the Competing Reaction Pathways
To effectively troubleshoot, it is essential to visualize the difference between the desired reaction and the side reaction.
Caption: The oxygen-mediated homocoupling side reaction.
Section 3: Troubleshooting Guide
Problem: My reaction shows a significant amount (>5%) of the homocoupled dimer, 3,3'-bis(4-methyl-1-piperazinyl)-1,1'-biphenyl, by LC-MS or ¹H NMR analysis.
| Probable Cause | In-Depth Explanation & Recommended Solution |
| 1. Oxygen Contamination | Explanation: This is the most frequent cause. [2][3]Trace amounts of oxygen are sufficient to turn over the palladium catalyst in the homocoupling cycle. Standard nitrogen/argon blanketing is often insufficient to remove dissolved oxygen from solvents and reagents. Solution: Implement a rigorous deoxygenation protocol. A) Solvent Degassing: Sparge the reaction solvent(s) with argon or nitrogen via a subsurface needle for at least 30-60 minutes prior to use. For thermally stable solvents, three cycles of freeze-pump-thaw are highly effective. B) Reaction Setup: Assemble your glassware hot from the oven and cool under a stream of inert gas. Before adding reagents, subject the sealed reaction flask to at least three cycles of vacuum/inert gas backfill. C) Subsurface Sparge: For larger-scale reactions, maintaining a gentle subsurface sparge of inert gas into the reaction mixture for the first 15-30 minutes of the reaction can be extremely effective at removing final traces of oxygen. [2] |
| 2. Suboptimal Catalyst System | Explanation: The choice of palladium source and ligand directly impacts the relative rates of the desired and undesired cycles. A Pd(II) precatalyst can directly enter the homocoupling pathway. An inefficient ligand can lead to palladium black precipitation or sluggish reductive elimination, giving the catalyst more opportunity to engage in side reactions. Solution: Optimize your catalyst system. A) Use a Pd(0) Precatalyst: Consider using a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. B) Employ Modern Ligands: Switch to a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands are known to accelerate the oxidative addition and reductive elimination steps of the main Suzuki cycle, outcompeting the homocoupling pathway. [13][14]C) Add a Reducing Agent: The addition of a mild reducing agent, such as potassium formate (HCO₂K), can help maintain the palladium in its active Pd(0) state, suppressing oxidation-driven homocoupling. [2] |
| 3. Inappropriate Reaction Conditions | Explanation: The interplay between base, solvent, and temperature creates an environment that can either favor or disfavor homocoupling. A base that is too strong or a temperature that is too high can accelerate the side reaction. Solution: Screen and optimize reaction parameters. A) Base Selection: If using a strong base like NaOH or KOH, consider switching to a milder inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃. [14]B) Solvent System: Aprotic polar solvents (e.g., Dioxane, THF, 2-MeTHF) with a small amount of water are standard. The water is often necessary for boronic acid activation. [14]Screen different solvent mixtures to find the optimal balance. C) Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start screening at a lower temperature (e.g., 60-80 °C) before increasing it. [3] |
Troubleshooting Workflow
Caption: A decision tree for systematic troubleshooting.
Section 4: Gold Standard Protocol for Minimizing Homocoupling
This protocol incorporates best practices to proactively suppress homocoupling when using this compound.
1. Reagent Preparation:
-
Ensure the aryl halide coupling partner is pure.
-
Use a high-purity base (e.g., K₂CO₃ or K₃PO₄), preferably one that has been dried in an oven or stored in a desiccator.
-
Use a high-quality palladium precatalyst and ligand from a reputable supplier.
2. Rigorous Deoxygenation:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, base, palladium precatalyst, and ligand.
-
Seal the flask and perform three vacuum/argon backfill cycles to render the atmosphere inert.
-
Separately, degas the chosen solvent system (e.g., 1,4-Dioxane/Water 4:1) by sparging with argon for at least 30 minutes.
3. Reaction Assembly & Execution:
-
Using a cannula or gas-tight syringe, transfer the degassed solvent to the Schlenk flask containing the solid reagents.
-
Add the this compound as a solid or as a solution in a small amount of degassed solvent. Some protocols suggest adding the boronic acid last after pre-heating the other components to ensure the catalyst immediately enters the desired cycle. [3]* Begin stirring and heat the reaction mixture to the target temperature (e.g., 80 °C).
-
Maintain a positive pressure of inert gas throughout the reaction.
4. Reaction Monitoring:
-
Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of starting materials and the formation of the desired product versus the homocoupled dimer.
-
Upon completion, cool the reaction to room temperature before proceeding with aqueous workup.
Section 5: Analytical Identification of the Homocoupling Product
Product Name: 3,3'-bis(4-methyl-1-piperazinyl)-1,1'-biphenyl Molecular Formula: C₂₂H₃₀N₄ Monoisotopic Mass: 366.25 g/mol
-
LC-MS: Look for a peak corresponding to an [M+H]⁺ of 367.26 . It will likely have a different retention time than your desired product.
-
¹H NMR: The key feature of the homocoupled product is its C₂ symmetry. This will result in a simpler spectrum than the unsymmetrical cross-coupled product. You will see only one set of signals for the substituted phenyl ring and the methylpiperazinyl group, whereas your desired product will have two distinct sets of aromatic and substituent signals.
References
-
Homocoupling of various phenyl boronic acids | ResearchGate. Available at: [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate. Available at: [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | ACS Publications. Available at: [Link]
-
Mechanism of the Suzuki Coupling | Organic Chemistry Portal. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction | ACS Publications. Available at: [Link]
-
Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex | Journal of the American Chemical Society. Available at: [Link]
-
Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
-
How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? | Chemistry Stack Exchange. Available at: [Link]
-
Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone | Request PDF - ResearchGate. Available at: [Link]
-
How to prevent metal catalysed homocoupling reaction of boronic acids? | ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling) | Reddit. Available at: [Link]
-
An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles | PubMed. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings | NIH National Library of Medicine. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? | Reddit. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions | RSC Publishing. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. reddit.com [reddit.com]
optimizing catalyst loading for reactions with 3-(4-Methyl-1-piperazinyl)phenylboronic acid
Ticket ID: #OPT-518054-03-8 Subject: Optimizing Catalyst Loading & Reaction Stability Assigned Specialist: Senior Application Scientist, Catalysis Group
Critical Interaction Analysis
The Core Challenge: Lewis Basicity vs. Catalytic Activity
To optimize catalyst loading for 3-(4-Methyl-1-piperazinyl)phenylboronic acid (CAS: 518054-03-8), you must first address why standard protocols fail. This molecule presents a "Trojan Horse" scenario in Palladium-catalyzed cross-coupling.
The distal N-methylpiperazine moiety is a potent Lewis base. In standard catalytic cycles using simple Pd sources (e.g., Pd(PPh3)4 or Pd(OAc)2), this basic nitrogen competes with your phosphine ligands for coordination to the Palladium center.
-
The Failure Mode: If the substrate coordinates to the Pd(II) intermediate via the piperazine nitrogen, it forms an off-cycle, catalytically inactive complex ("Catalyst Poisoning").
-
The Consequence: Users often observe stalled conversion at ~40-60%. Adding more catalyst temporarily forces the reaction but is economically inefficient.
-
The Solution: Optimization requires steric exclusion . You must use bulky, electron-rich ligands (Buchwald-type) that physically block the piperazine nitrogen from binding to the Pd center, allowing the boronic acid moiety to undergo transmetallation instead.
Mechanism of Inhibition (Visualized)
Figure 1: Mechanism of catalyst poisoning by piperazine substrates vs. protection by bulky ligands.
Troubleshooting Guide (Q&A)
Q1: My reaction stalls at 60% conversion despite using 5 mol% Pd(PPh3)4. Should I add more catalyst? A: No. The issue is likely ligand displacement. The piperazine nitrogen is displacing triphenylphosphine.
-
Fix: Switch to XPhos Pd G3 or G4 precatalysts. These contain bulky biarylphosphine ligands that prevent amine coordination. The "G3/G4" scaffold ensures rapid reduction to Pd(0) without requiring excess base, which protects your boronic acid.
Q2: I see significant homocoupling of my aryl halide, and the boronic acid disappears. A: This indicates Protodeboronation . The boronic acid C-B bond is hydrolyzing before transmetallation can occur.
-
Fix:
-
Base Selection: Switch from Carbonates (Na2CO3) to Phosphates (K3PO4). Phosphates are less likely to accelerate deboronation in aqueous media.
-
Water Control: Reduce water content. Use a 4:1 Dioxane:Water ratio or switch to anhydrous n-Butanol if solubility permits.
-
Q3: The product streaks on TLC/Column, making yield determination difficult. A: The basic piperazine interacts with acidic silanols on silica gel.
-
Fix: Pre-treat your TLC plate or silica column with 1-5% Triethylamine (Et3N) in the eluent. Alternatively, use amine-functionalized silica (NH2-Silica) for purification.
Optimization Protocol: "The Loading Limit Test"
To minimize catalyst loading (target < 0.5 mol%) while maintaining yield, follow this self-validating workflow. This method relies on Kinetic Profiling rather than end-point yield, which is the only accurate way to optimize loading for catalyst-poisoning substrates.
Phase 1: The Catalyst Screen (Batch)
Goal: Identify the ligand that resists poisoning.
-
Conditions: 1.0 equiv Aryl Halide, 1.2 equiv Boronic Acid, 2.0 equiv K3PO4, Solvent (Dioxane/H2O 4:1), 60°C.
-
Catalysts to Screen (1 mol%):
-
Pd(dppf)Cl2 (Baseline)
-
XPhos Pd G4 (Bulky, Electron Rich)
-
RuPhos Pd G4 (Specialized for amines)
-
SPhos Pd G4 (High activity)
-
-
Success Metric: >90% conversion by HPLC/UPLC at 1 hour. Do not proceed until this is met.
Phase 2: The Step-Down Titration
Goal: Determine the Minimum Effective Concentration (MEC). Perform the reaction with the "Winner" from Phase 1 at three loadings simultaneously.
| Experiment | Loading (mol%) | Checkpoint 1 (15 min) | Checkpoint 2 (2 hrs) | Interpretation |
| A | 0.50% | >30% Conv. | >95% Conv. | Overloaded. Catalyst is too active (wasteful). |
| B | 0.10% | 10-20% Conv. | >90% Conv. | Optimal Zone. Good kinetics, full conversion. |
| C | 0.01% | <5% Conv. | <50% Conv. | Catalyst Death. Poisoning outcompetes turnover. |
Phase 3: The Stability Confirmation
Run the optimized loading (e.g., 0.1 mol%) but delay the addition of the aryl halide for 30 minutes .
-
Heat Catalyst + Boronic Acid + Base for 30 mins.
-
Add Aryl Halide.
-
Result: If yield drops significantly compared to Phase 2, your boronic acid is decomposing (protodeboronation) during the induction period. You must increase the Boronic Acid equivalents (1.2 -> 1.5) rather than the catalyst.
Optimization Workflow Diagram
Figure 2: Logical workflow for determining Minimum Effective Concentration (MEC).
Frequently Asked Questions (FAQ)
Q: Can I use Pd/C (Heterogeneous) to save money? A: Generally, no. The piperazine amine will strongly adsorb to the carbon support, poisoning the active sites immediately. Leaching is also high with amine substrates. Homogeneous catalysis with bulky ligands is required for this specific structure.
Q: Why XPhos Pd G4 specifically? A: The "G4" precatalyst contains a methylated biphenyl backbone that ensures high solubility and rapid activation at room temperature. For unstable boronic acids, rapid activation is crucial to consume the boronic acid in the cross-coupling cycle before it has time to protodeboronate [1].[1]
Q: What is the best solvent system for this zwitterionic molecule? A: The molecule has both a basic amine and an acidic boron center.
-
Recommended: n-Butanol or Dioxane/Water (4:1) .
-
Avoid: Pure non-polar solvents (Toluene) as the substrate may have poor solubility, leading to heterogeneity issues.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[2][3] Journal of the American Chemical Society, 132(40), 14073–14075.[2][4] [Link]
- Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide (Topics in Current Chemistry). Springer. (General reference for base selection in Suzuki Coupling).
-
Bruno, N. C., et al. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4, 916-920.[4] [Link]
Sources
Technical Support Center: High-Efficiency Couplings of 3-(4-Methyl-1-piperazinyl)phenylboronic Acid
[1]
Introduction: The Kinetic Bottleneck
You are likely accessing this guide because your Suzuki-Miyaura coupling involving 3-(4-Methyl-1-piperazinyl)phenylboronic acid is exhibiting sluggish conversion, stalled turnover, or low yields.[1]
The core chemical challenge with this substrate is Lewis Basic Catalyst Poisoning . The N4-nitrogen on the piperazine ring acts as a competitive ligand, binding to the Palladium center and displacing the phosphine ligands necessary for the catalytic cycle. This creates an "off-cycle" resting state that dramatically slows reaction times.[1]
This guide provides a self-validating protocol to shift the reaction from hours/overnight to <60 minutes by utilizing steric bulk to prevent amine coordination.
Module 1: The "Engine" (Catalyst Selection)
Why Traditional Catalysts Fail
Standard catalysts like
The Solution: Buchwald G3/G4 Precatalysts
To improve reaction times, you must use bulky, electron-rich dialkylbiaryl phosphine ligands. The Buchwald Generation 3 or 4 Precatalysts are the industry standard for this specific class of "difficult" amine-containing boronic acids.
| Catalyst System | Recommendation | Mechanism of Action |
| XPhos Pd G4 | Primary Choice | Extreme steric bulk prevents piperazine binding; rapid activation at room temp.[1] |
| SPhos Pd G3 | Secondary Choice | Excellent for sterically hindered coupling partners; high stability.[1] |
| Pd(OAc)₂ + XPhos | Alternative | Viable if precatalysts are unavailable, but induction period is longer. |
Visualizing the Poisoning Mechanism
The diagram below illustrates how the piperazine moiety arrests the catalytic cycle and how bulky ligands (L) restore function.
Figure 1: Mechanism of amine poisoning vs. steric protection using bulky ligands.
Module 2: The "Environment" (Solvent & Base)
Reaction speed is a function of the Transmetallation rate. This step requires the formation of a boronate species (
Base Selection
-
Avoid:
(Too weak/slow for this substrate).[1] -
Standard:
(Tribasic Potassium Phosphate).[1][2] The high basicity promotes rapid transmetallation without triggering rapid protodeboronation. -
Fastest:
(Using the hydrate ensures trace water is present for boronate formation).
Solvent System
The piperazinyl group is polar. Non-polar solvents (Toluene) often lead to precipitation of the boronic acid or the Pd-complex.
-
Recommended: 1,4-Dioxane : Water (4:1 ratio).[1]
-
Why: The water component is strictly required to solubilize the inorganic base and activate the boronic acid.
Module 3: High-Velocity Protocol (Standard Operating Procedure)
Target Reaction Time: 30–60 Minutes Scale: 1.0 mmol (Adjust linearly)[1]
Reagents
-
Aryl Halide (Electrophile): 1.0 equiv.[1]
-
Boronic Acid (Nucleophile): this compound (1.2 – 1.5 equiv).[1]
-
Catalyst: XPhos Pd G4 (2.0 mol%).[1]
-
Base:
(3.0 equiv). -
Solvent: 1,4-Dioxane (4 mL) / Water (1 mL).
Step-by-Step Workflow
-
Charge Solids: Add Aryl Halide, Boronic Acid, Base, and XPhos Pd G4 to a vial equipped with a stir bar.
-
Critical: If using the HCl salt of the boronic acid, add an extra 1.0 equiv of base.
-
-
Degas (Essential): Seal the vial. Evacuate and backfill with Argon/Nitrogen (x3).[1]
-
Why: Oxygen promotes homocoupling and catalyst oxidation, slowing the rate.
-
-
Add Solvents: Inject degassed Dioxane and Water via syringe.
-
Reaction:
-
Temperature: Heat to 60°C . (Room temp is possible but 60°C ensures <1 hr completion).[1]
-
Monitoring: Check LCMS at 30 minutes.
-
-
Workup: Dilute with EtOAc, wash with water.
Module 4: Troubleshooting & FAQs
Decision Tree: Diagnosing Stalled Reactions
Figure 2: Diagnostic logic for stalled couplings.
Frequently Asked Questions
Q: My reaction turns black immediately. Is this bad? A: Not necessarily. A rapid color change to black often indicates the formation of Pd(0) nanoparticles ("Pd black").[1] While this means the active catalytic species is decomposing, it often happens after the fast burst of reaction with highly active G3/G4 catalysts. If conversion stops, add another 1 mol% of catalyst.
Q: Can I use the HCl salt of the boronic acid? A: Yes, but you must neutralize the HCl. The HCl will consume your base and lower the pH, preventing transmetallation.
-
Correction: Add 1.0 equivalent of extra base for every equivalent of HCl in the salt.
Q: The boronic acid is not dissolving in Dioxane. A: This is expected. The reaction is biphasic.[4] The boronic acid reacts at the interface or dissolves slightly as the boronate in the aqueous phase. High stirring speed (>800 RPM) is critical to maximize surface area for the phase-transfer process.[1]
Q: I see a peak with Mass [M-H] in LCMS. What is it? A: This is likely the boroxine (trimer anhydride). Boronic acids dehydrate to form trimers.[1] This is reversible. The presence of water and base in the reaction converts it back to the active monomeric species. Do not purify; it will react.[1]
References
-
Buchwald Precatalysts for Amines: Bruno, N. C., et al. "Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions." Chemical Science, 2013.
-
Mechanistic Insight (Poisoning): Sherwood, J., et al. "Palladium-catalyzed cross-coupling of amine-containing substrates: The role of the base and the leaving group." Journal of Organic Chemistry, 2019. [1]
-
Protodeboronation Pathways: Cox, P. A., et al. "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 2016.[5] [1]
-
XPhos Utility: Billingsley, K., & Buchwald, S. L.[6] "Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides."[1] Journal of the American Chemical Society, 2007.[7] [1]
Sources
- 1. 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide | C28H29N7O | CID 4369496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the Absence of Added Base and Ligand: Observation of High Yields under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
dealing with impurities in 3-(4-Methyl-1-piperazinyl)phenylboronic acid
Topic: Impurity Profiling, Purification, and Stability Management Ticket Type: Advanced Technical Guide (Level 3 Support) Target Molecule Class: Amino-Arylboronic Acids (Zwitterionic)
Executive Summary: The "Personality" of Your Molecule
You are working with 3-(4-Methyl-1-piperazinyl)phenylboronic acid .[1] Unlike standard phenylboronic acids, this molecule is zwitterionic . It possesses a basic tertiary amine (the N-methyl piperazine moiety) and a Lewis-acidic boronic acid group.
This dual nature creates three distinct challenges that are often mistaken for "bad batches" or "impurities":
-
Pseudo-Impurities: Spontaneous dehydration into boroxines (anhydrides) during drying.
-
Purification Failure: Severe streaking and irreversible adsorption on standard silica gel.
-
Protodeboronation: Accelerated C-B bond cleavage catalyzed by the molecule's own basicity.
This guide provides the protocols to distinguish between real degradation and reversible equilibrium states.
Module 1: The "Ghost" Impurity (Boroxine Equilibrium)
User Complaint: "My NMR shows a complex set of peaks, and the integration suggests the purity is only ~70%. The elemental analysis for Carbon is high."
Technical Diagnosis: This is likely not a chemical impurity. Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines (anhydrides) upon vacuum drying. This is a reversible thermodynamic equilibrium.
-
The Trap: In non-protic NMR solvents (e.g.,
, ), the boroxine and the free acid coexist, leading to broadened peaks or distinct "impurity" signals. -
The Consequence: Calculating stoichiometry based on the monomer molecular weight (MW ~220.08) will appear incorrect because the sample is partially the trimer (MW ~606.18).
Diagnostic Protocol 1.0: The
Shake Test
Do not discard the batch. Perform this test to confirm boroxine presence.
-
Prepare Sample: Dissolve 10 mg of the compound in your standard NMR solvent (e.g.,
). -
Run Initial Scan: Observe the "impure" spectrum.
-
Add Reagent: Add 2 drops of
(or 1 drop of 1M NaOD in if solubility is poor) directly to the NMR tube. -
Shake & Wait: Shake vigorously for 30 seconds. Wait 5 minutes.
-
Re-Run Scan:
Figure 1: The reversible dehydration cycle. Most "impurities" in dry boronic acids are simply the boroxine state.
Module 2: Chemical Instabilities (Real Impurities)
If the
Impurity A: Protodeboronation (The "Parent" Arene)
-
Identity: 1-Methyl-4-phenylpiperazine.[1]
-
Mechanism: The C-B bond cleaves, replacing the boron with a proton.[2]
-
Cause: This specific molecule is "auto-catalytic." The basic nitrogen in the piperazine ring can coordinate with the boron center or abstract a proton, lowering the activation energy for C-B cleavage, especially in the presence of moisture and heat.
-
Detection: Look for a proton signal in the aromatic region corresponding to the position where Boron used to be (usually a triplet/multiplet shifting upfield).
Impurity B: Oxidative Degradation (The Phenol) [3]
-
Identity: 3-(4-Methyl-1-piperazinyl)phenol.[1]
-
Cause: Exposure to air (oxygen) over long periods, accelerated by light.
-
Detection: Appearance of a broad -OH singlet (distinct from boronic -OH) and a shift in aromatic coupling constants.
Data Summary: Impurity Fingerprints
| Impurity Type | Origin | Reversible? | Prevention Strategy |
| Boroxine | Dehydration | Yes (Add | Store in humidified atmosphere (rarely done) or factor into MW calc.[1] |
| De-boronated Arene | Acid/Base Catalysis | No | Avoid high temperatures (>60°C) in basic solvents.[1] |
| Phenol | Oxidation | No | Store under Argon/Nitrogen at 4°C. |
| Homocoupling (Biaryl) | Pd Contamination | No | Use metal scavengers (Thiol-silica).[1] |
Module 3: Purification Protocols (The Silica Trap)
Critical Warning: Do NOT attempt standard flash chromatography on unmodified silica gel using DCM/MeOH.
-
Why? The basic piperazine nitrogen will hydrogen-bond to acidic silanols. The boronic acid group will reversibly esterify with the silica surface.
-
Result: The compound will "streak" from the baseline to the solvent front, resulting in massive mass loss and poor separation.
Protocol 3.1: Recommended Recrystallization (The "Gold Standard")
Recrystallization is superior to chromatography for amino-boronic acids because it leverages the zwitterionic lattice energy.
-
Solvent System: Acetonitrile (
) and Water, or Ethanol and Diethyl Ether. -
Procedure:
-
Dissolve crude solid in the minimum amount of boiling Acetonitrile .
-
If insoluble, add Water dropwise until clear (keep water <10% if possible).
-
Allow to cool slowly to room temperature.
-
Optional: If no crystals form, introduce solvent vapor diffusion using Diethyl Ether or Hexane in a closed chamber.
-
Filter the white precipitate.
-
Wash: Wash with cold
to remove the de-boronated impurity (which is much more soluble in ether than the zwitterionic boronic acid).
-
Protocol 3.2: Reverse Phase "Flash" (If Recrystallization Fails)
If you must use chromatography, use C18 (Reverse Phase).
-
Stationary Phase: C18-bonded silica.
-
Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA; it promotes protodeboronation).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: 5% B to 100% B.
-
Note: The boronic acid will elute early due to high polarity. The de-boronated impurity (less polar) will elute later.
Module 4: Troubleshooting Logic Flow
Use this decision tree to determine your next step.
Figure 2: Troubleshooting decision tree for amino-boronic acid purity.
References & Authoritative Grounding
-
Boroxine Equilibrium & Characterization:
-
Protodeboronation Mechanisms:
-
Purification of Zwitterionic Compounds:
-
University of Rochester, Department of Chemistry. "Reagents & Solvents: Solvents for Recrystallization." (General guidance on solvent selection for polar/zwitterionic species).
-
-
Stability of Amino-Boronic Acids:
-
Tokunaga, Y., et al. (2002). "Formation of boroxine: Its stability and thermodynamic parameters in solution." Journal of the Chemical Society, Perkin Transactions 2.
-
Sources
- 1. usbio.net [usbio.net]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. semanticscholar.org [semanticscholar.org]
effect of water on reactions with 3-(4-Methyl-1-piperazinyl)phenylboronic acid
Prepared by: The Office of the Senior Application Scientist
Welcome to the technical support guide for 3-(4-Methyl-1-piperazinyl)phenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of using this versatile reagent, with a specific focus on the critical and often multifaceted role of water in palladium-catalyzed cross-coupling reactions. Our goal is to move beyond standard protocols and provide a deeper understanding of the underlying chemistry, enabling you to troubleshoot effectively and optimize your synthetic outcomes.
Introduction: The Double-Edged Sword of Water in Modern Cross-Coupling
This compound is a valuable building block in pharmaceutical and materials science, prized for the introduction of a basic, solubilizing piperazine moiety. Its use in the Suzuki-Miyaura reaction is common, but success is intimately tied to the reaction conditions, particularly the presence and concentration of water.
While often considered a "green" and beneficial co-solvent that can accelerate reaction rates, water can also be a primary antagonist, promoting undesired side reactions that consume starting material and complicate purification.[1][2][3] This guide dissects this duality, providing you with the expert insights needed to harness the benefits of water while mitigating its drawbacks.
Troubleshooting Guide: From Low Yields to Byproduct Formation
This section addresses specific experimental failures in a question-and-answer format.
Q: My Suzuki-Miyaura reaction has stalled or resulted in a very low yield. Mass spectrometry of the crude mixture shows a significant amount of 3-(4-methylpiperazin-1-yl)benzene. What is happening?
A: You are observing the results of protodeboronation (or protodeborylation), the most common failure mode for Suzuki-Miyaura reactions.[4] This is a side reaction where the C–B bond of your boronic acid is cleaved by a proton source (often water) and replaced with a C–H bond, effectively destroying your nucleophilic partner.[5]
Causality:
-
Mechanism: In aqueous basic media, the boronic acid (ArB(OH)₂) exists in equilibrium with its more reactive boronate form (ArB(OH)₃⁻). While this boronate is essential for the desired transmetalation step with the palladium catalyst, it is also susceptible to protonolysis.[5][6]
-
pH is Critical: The rate of protodeboronation is highly pH-dependent. Both strongly acidic and strongly basic conditions can accelerate this undesired pathway. For heteroaromatic boronic acids, there is often a "sweet spot" of pH where the desired reaction outcompetes decomposition.[5]
-
The Piperazine Moiety: The basic piperazine nitrogen in your specific reagent can act as an internal base, potentially influencing the local pH and the speciation of the boronic acid, creating a complex reactivity profile.
Recommended Actions:
-
Re-evaluate Your Base: If using a very strong base (e.g., NaOH), consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). This can help maintain a more optimal pH range.
-
Use an Excess of Boronic Acid: A common practical solution is to use a slight excess (e.g., 1.2 to 1.5 equivalents) of the boronic acid to compensate for loses due to protodeboronation.
-
Convert to a More Stable Boronate Ester: Before the coupling reaction, consider converting the boronic acid to a more stable form, such as a pinacol ester or a DABO boronate.[7][8] These are generally less susceptible to premature protodeboronation and can be used directly in coupling reactions, often hydrolyzing in situ under the reaction conditions to generate the active boronic acid.[7]
-
Minimize Reaction Time and Temperature: Prolonged reaction times at elevated temperatures increase the likelihood of protodeboronation. Monitor the reaction closely by TLC or LC-MS and stop it once the aryl halide has been consumed.
Q: My reaction is clean, but the conversion is incomplete even after extended time. I've confirmed my catalyst is active. Could the water content be the issue?
A: Yes, while water is often beneficial, the ratio of organic solvent to water is a critical parameter that requires optimization. An inappropriate ratio can lead to poor solubility of one or more reaction components, effectively stalling the reaction.
Causality:
-
Phase Partitioning: The Suzuki-Miyaura reaction is a complex multiphasic system. The aryl halide and palladium catalyst/ligand complex typically have higher solubility in the organic phase (e.g., dioxane, THF, 2-MeTHF), while the inorganic base and the boronic acid/boronate species have higher solubility in the aqueous phase. Efficient reaction requires productive interaction at the interface of these phases.
-
Too Much Water: An excessively high water concentration can cause the organometallic components (catalyst, aryl halide) to "crash out" of solution or form poorly reactive oil/solid phases, hindering their participation in the catalytic cycle.
-
Too Little Water: Insufficient water can lead to poor solubility of the base and prevent the efficient formation of the active boronate species, which is crucial for the transmetalation step.[6]
Recommended Actions:
-
Systematic Solvent Screen: Perform small-scale parallel reactions to screen different solvent/water ratios. A good starting point is often a 4:1 to 10:1 ratio of organic solvent to water.
-
Consider a Co-solvent: If solubility remains an issue, adding a co-solvent like ethanol or isopropanol can sometimes improve the homogeneity of the reaction mixture.
-
Use a Phase-Transfer Catalyst (PTC): In some biphasic systems, a PTC like tetrabutylammonium bromide (TBAB) can help shuttle reactants between the organic and aqueous phases, improving reaction rates.
Troubleshooting Summary Table
| Symptom | Probable Cause(s) | Recommended Solutions |
| Low Yield & Benzene Byproduct | Protodeboronation | • Use 1.2-1.5 eq. of boronic acid.• Switch to a milder base (K₂CO₃, K₃PO₄).• Lower reaction temperature.• Convert to a pinacol or DABO boronate ester. |
| Incomplete Conversion | Poor solubility of reactants; Incorrect solvent/water ratio. | • Screen different organic solvent/water ratios (e.g., 4:1, 7:1, 10:1).• Add a co-solvent (e.g., EtOH, IPA).• Consider a phase-transfer catalyst. |
| Formation of Biaryl Homocoupling | Oxidative homocoupling of boronic acid. | • Thoroughly degas the reaction mixture (e.g., 3x vacuum/inert gas cycles).• Ensure high purity of reagents and catalyst. |
Frequently Asked Questions (FAQs)
Q: Is this compound stable in storage? What are the best practices?
A: Like most boronic acids, this compound requires careful storage to maintain its integrity. Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[9] While this process is often reversible upon exposure to water during reaction setup, severe dehydration can impact reactivity and stoichiometry. The hygroscopic nature of the piperazine group may also attract ambient moisture.
Best Storage Practices:
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to protect from both moisture and oxygen.[10]
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration or freezing (-20°C) is recommended.[11]
-
Container: Keep in a tightly sealed container, preferably in a desiccator.[12]
Q: You mentioned water can accelerate the Suzuki reaction. What is the mechanism behind this?
A: Water plays several beneficial roles, primarily centered around the crucial transmetalation step of the catalytic cycle.
-
Activation of the Boronic Acid: The key step is the activation of the boronic acid by a base. In the presence of water, a hydroxide ion attacks the electron-deficient boron atom, converting the neutral, trigonal boronic acid into a negatively charged, tetrahedral "ate" complex, [Ar-B(OH)₃]⁻.[6] This boronate is significantly more nucleophilic than the parent boronic acid, which dramatically accelerates the transfer of the aryl group from boron to the palladium center.
-
Solubilization of the Base: Many inorganic bases used in Suzuki couplings (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) have limited solubility in purely organic solvents. Water acts as an excellent solvent for these bases, ensuring their availability to activate the boronic acid and neutralize the products of the catalytic cycle.[3]
-
Rate Acceleration: The overall effect is often a marked increase in the reaction rate compared to anhydrous conditions.[1]
Diagram: The Role of Water and Base in Boronic Acid Activation
This diagram illustrates the equilibrium between the inactive boroxine, the active boronic acid, and the highly reactive boronate species, which is facilitated by base and water.
Caption: Equilibrium of boronic acid species.
Q: Can I run my reaction in pure water without an organic co-solvent?
A: While some Suzuki-Miyaura reactions can be performed in pure water, it is highly dependent on the solubility of all components.[2][13] For many substrates, particularly non-polar aryl halides, solubility in pure water is too low for an efficient reaction. Given that your this compound has enhanced water solubility due to the piperazine group, a reaction in a primarily aqueous system is plausible, but only if your coupling partner (the aryl or vinyl halide) also has sufficient water solubility. For most applications, a mixed organic-aqueous system provides a more robust and general solution.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling in Dioxane/Water
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 eq)
-
This compound (1.3 mmol, 1.3 eq)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or other suitable Pd catalyst/ligand system
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)
-
1,4-Dioxane (8 mL)
-
Deionized Water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.3 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Add the degassed solvents: 1,4-dioxane (8 mL) followed by water (2 mL). Ensure the solvents have been previously degassed by sparging with inert gas for 20-30 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram: Suzuki-Miyaura Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common issues.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki coupling of aryl chlorides with phenylboronic acid in water, using microwave heating with simultaneous cooling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 10. fishersci.com [fishersci.com]
- 11. 4-(4-Methylpiperazin-1-yl)phenylboronic Acid | 229009-40-9 [chemicalbook.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. pubs.acs.org [pubs.acs.org]
troubleshooting catalyst deactivation in reactions with 3-(4-Methyl-1-piperazinyl)phenylboronic acid
Executive Summary: The "Double Threat"
Working with 3-(4-Methyl-1-piperazinyl)phenylboronic acid presents a distinct challenge compared to standard phenylboronic acids. You are likely encountering stalled reactions, low yields, or complete catalyst death. This is rarely due to "bad catalyst" batches but rather a specific mechanistic failure caused by the substrate's structure.
The Core Problem: The N-methylpiperazine moiety acts as a Lewis basic "anchor." While the boronic acid attempts to undergo transmetallation, the tertiary amine nitrogen competitively binds to the Palladium (Pd) center. Standard ligands (like PPh₃ or dppf) are often displaced by this nitrogen, forming an inactive "Pd-Amine" complex (catalyst poisoning).
This guide provides the mechanistic causality and the specific protocols required to bypass this deactivation pathway.
Mechanistic Diagnostics (The "Why")
Q: Why does my reaction turn black and stop immediately?
A: This is the signature of ligand displacement followed by Pd aggregation.
In standard conditions, your phosphine ligand (
Visualization: The Pathway to Catalyst Death
The following diagram illustrates the competition between the productive catalytic cycle and the amine-poisoning trap.
Figure 1: Mechanistic divergence showing how the piperazine nitrogen intercepts the Pd(II) intermediate, leading to catalyst death.
Optimized Protocol (The "How")
Q: Which catalyst system resists amine poisoning?
A: You must use Dialkylbiarylphosphines (Buchwald Ligands). Ligands such as XPhos , SPhos , or RuPhos are structurally designed for this exact scenario. They possess:
-
High Electron Density: Makes the Pd-P bond stronger, resisting displacement by the amine.
-
Steric Bulk: The biaryl backbone creates a "roof" over the Pd center. This allows the small aryl halide to bind but physically blocks the bulky piperazine nitrogen from coordinating.
Recommended "Amino-Suzuki" Protocol
Use this protocol to restart your failed optimization.
| Component | Recommendation | Rationale |
| Catalyst Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Source of Pd(0/II). |
| Ligand | XPhos (First Choice) or SPhos | Steric bulk prevents N-coordination; electron richness speeds up oxidative addition. |
| Ratio | Pd:Ligand = 1:2 | Ensure full ligation of the metal. |
| Base | K₃PO₄ (3.0 equiv) | Anhydrous phosphate is mild enough to prevent protodeboronation but strong enough for activation. |
| Solvent System | 1,4-Dioxane / Water (4:1) | The water is critical for the solubility of the inorganic base and the boronic acid. |
| Temperature | 80°C - 100°C | High temp is needed to overcome the activation energy, but ensure rapid heating. |
Step-by-Step Workflow:
-
Charge reaction vial with Aryl Halide (1.0 eq), Boronic Acid (1.2-1.5 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and K₃PO₄ (3.0 eq).
-
Evacuate and backfill with Argon/Nitrogen (3 cycles). Oxygen is fatal here.
-
Add degassed Dioxane/Water mixture via syringe.
-
Heat to 100°C. Monitor by LCMS at 1 hour.
Troubleshooting Guide & FAQs
Q: The starting material is consumed, but I see "Des-Boron" product (Protodeboronation).
A: The boronic acid C-B bond is hydrolyzing before it can couple.
-
Cause: The reaction is too slow, or the base is too strong (OH⁻).
-
Fix 1: Switch to a milder base like K₂CO₃ or Cs₂CO₃ .
-
Fix 2: Reduce water content. Switch to n-Butanol or Toluene/Water (10:1) .
-
Fix 3: "Slow Addition." Add the boronic acid as a solution dropwise to the hot catalyst mixture. This keeps the concentration of boronic acid low relative to the catalyst, favoring coupling over hydrolysis.
Q: The Boronic Acid won't dissolve in my solvent.
A: This reagent is Zwitterionic.[1] The basic piperazine and acidic boronic acid can form an internal salt or intermolecular network, making it insoluble in pure non-polar solvents (Toluene, Hexane).
-
Fix: You must use a polar protic co-solvent (Water, Methanol, or n-Butanol) to break the lattice energy.
Q: How do I remove the Palladium after the reaction?
A: The piperazine moiety will try to hold onto the Pd even during workup.
-
Protocol: After the reaction, add a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU ) and stir at 50°C for 30 minutes before filtration. Standard Celite filtration may not be sufficient to remove amine-bound Pd.
Interactive Troubleshooting Logic
Follow this decision tree to diagnose your specific failure mode.
Figure 2: Decision matrix for identifying the root cause of reaction failure based on LCMS data.
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[2]
-
Sigma-Aldrich (Merck). "Buchwald Ligands: User Guide and Application Note." Technical Library.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. (Discusses Protodeboronation mechanisms).
-
Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Catalyst Poisoning."
Sources
influence of base strength on 3-(4-Methyl-1-piperazinyl)phenylboronic acid stability
Technical Support Center: Boronic Acid Stability & Optimization Subject: Influence of Base Strength on 3-(4-Methyl-1-piperazinyl)phenylboronic Acid Stability
Executive Summary: The Stability Paradox
User Query: How does base strength affect the stability of this compound, and why am I seeing rapid decomposition?
Core Technical Insight: this compound presents a unique "double-edged" stability challenge. It contains a Lewis-acidic boron center and a Lewis-basic piperazine nitrogen.
-
Base Activation: A base is required to convert the neutral boronic acid into the boronate anion
, which is the active species for Transmetallation in Suzuki-Miyaura coupling. -
Base Decomposition: This same boronate anion is the precursor to protodeboronation (hydrolysis of the C-B bond).
The Rule of Thumb: As base strength (pH) increases, the concentration of the boronate anion increases. This accelerates the coupling reaction but also exponentially increases the rate of decomposition. For this specific molecule, the electron-rich piperazine ring further destabilizes the C-B bond, making it highly sensitive to strong bases like hydroxides or alkoxides.
Mechanism & Theory: The "Why"
The following diagram illustrates the competing pathways controlled by base strength.
Figure 1: The dual role of the base. The boronate anion is necessary for reaction but is also the species that degrades. Balancing this equilibrium is critical.
Troubleshooting Guide: Scenario-Based Q&A
Scenario A: "My starting material disappears, but I get low product yield."
-
Cause: The base is too strong (e.g., NaOH, KOtBu, or Cs2CO3 in aqueous media). The high pH converts 100% of your boronic acid to the boronate anion immediately. If the Palladium catalyst is not fast enough to "catch" it, the anion hydrolyzes.
-
Solution:
-
Switch to a Weaker Base: Use Potassium Phosphate (
) or Potassium Carbonate ( ). These maintain a lower steady-state concentration of the active anion. -
Slow Addition: Add the base (or the boronic acid) dropwise over the course of the reaction to keep the active concentration low.
-
Scenario B: "The reaction is stalled, and the boronic acid is still present."
-
Diagnosis: Insufficient Activation (or Catalyst Poisoning).
-
Cause: The base is too weak to deprotonate the boronic acid, or the piperazine nitrogen is sequestering the protons, buffering the solution to a pH that is too low.
-
Solution:
-
Check pH: Ensure the reaction pH is >9. The pKa of the piperazine amine is ~9.0. If the pH is below this, the base is consumed protonating the piperazine rather than activating the boron.
-
Increase Equivalents: You may need extra base equivalents to neutralize the piperazine salt if you used the HCl salt of the starting material.
-
Scenario C: "I see a byproduct with Mass [M-B(OH)2+H]."
-
Diagnosis: This is the protodeboronated arene (3-(4-methylpiperazin-1-yl)benzene).
-
Cause: High temperature combined with aqueous base.
-
Solution:
-
Lower Temperature: Reduce from 100°C to 60-80°C.
-
Anhydrous Conditions: Switch to anhydrous bases (e.g.,
or powdered ) in dry solvents (Dioxane or DMF) to eliminate water, which is the proton source for hydrolysis.
-
Optimization Protocol: Base Screening Matrix
Do not guess. Use this standardized screening protocol to find the "Goldilocks" zone for your specific coupling partner.
Experimental Setup:
-
Scale: 0.1 mmol
-
Solvent: 1,4-Dioxane/Water (4:1)
-
Temp: 80°C
-
Time: 4 Hours
| Base Type | Strength (pKa of Conj. Acid) | Risk Level | Recommendation |
| NaOH / KOH | Very Strong (~15.7) | High | Avoid. Causes rapid decomposition of amino-boronic acids. |
| KOtBu | Strong (~17) | High | Avoid. Promotes side reactions. |
| Moderate (~10.3) | Medium | Good for unreactive aryl halides, but monitor stability. | |
| Mild (~12.3 in H2O) | Low | Preferred Starting Point. Balances activation and stability. | |
| Mild (~10.3) | Low | Excellent alternative if Phosphate fails. | |
| Weak (~6.4) | High | Likely too weak to activate the boronic acid efficiently. |
Protocol Steps:
-
Prepare 4 vials with the different bases listed above (2.0 - 3.0 equivalents).
-
Add Catalyst (e.g.,
, 5 mol%) and substrates. -
Run for 4 hours.
-
Crucial Step: Analyze by LC-MS. Look for the ratio of Product vs. Protodeboronated Byproduct .
-
High Product / Low Byproduct: Ideal.
-
High Byproduct / Low Product: Base too strong.
-
Low Product / High Starting Material: Base too weak.
-
Storage & Handling
-
The "Zwitterion" Effect: this compound can exist as a zwitterion (internal salt).
-
Storage: Store at -20°C under Argon. Moisture promotes the formation of boroxines (anhydrides), which leads to variable stoichiometry in weighing.
-
Re-purification: If the compound has degraded, do not attempt silica chromatography with standard solvents (the boronic acid will streak or stick irreversibly). Recrystallize from Acetonitrile/Water or use reverse-phase chromatography with water/acetonitrile (no acid modifier).
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[3] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[3]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286.
Sources
Technical Support Center: Solubility & Handling of 3-(4-Methyl-1-piperazinyl)phenylboronic Acid
[1][2]
Introduction: The Amphiphilic Challenge
You are likely encountering difficulties with 3-(4-Methyl-1-piperazinyl)phenylboronic acid because it exists at the intersection of two competing chemical behaviors. Structurally, this molecule contains a basic tertiary amine (
At neutral pH, this molecule often adopts a zwitterionic character or forms intermolecular hydrogen-bonded networks (boroxine trimers), resulting in a "solubility valley"—it is too polar for pure non-polar solvents (Hexane, Toluene) but often too lipophilic or lattice-stable for pure water.[1][2]
This guide provides field-proven strategies to disrupt these interactions and solubilize the reagent for efficient cross-coupling reactions (e.g., Suzuki-Miyaura).
Module 1: Solvent System Engineering
The Core Principle: Do not rely on single-component solvents.[1][2] You must use a binary system that addresses both the lipophilic phenyl ring and the polar/ionic functional groups.
Recommended Solvent Mixtures
| Solvent System | Ratio (v/v) | Solubility Rating | Application Context |
| DCM / MeOH | 9:1 to 4:1 | ⭐⭐⭐⭐⭐ (High) | Purification/Transfer. The methanol disrupts H-bonds; DCM solvates the aryl core.[1][2] |
| 1,4-Dioxane / Water | 4:1 | ⭐⭐⭐⭐ (Good) | Standard Reaction. Excellent for Suzuki couplings.[1][2] Water is essential to prevent boroxine formation.[1] |
| DMF or DMSO | Pure | ⭐⭐⭐⭐⭐ (High) | High-Temp Reaction. Solubilizes the zwitterion but difficult to remove post-reaction.[1][2] |
| Toluene / n-Butanol | 4:1 | ⭐⭐⭐ (Moderate) | Dean-Stark Conditions. n-Butanol acts as a phase transfer cosolvent.[1][2] |
Troubleshooting "Gummy" Precipitates
Issue: Upon adding the boronic acid to non-polar solvents (e.g., pure Toluene or Ether), the solid clumps into a sticky gum. Root Cause: Formation of surface-polymerized boroxine anhydrides that trap solvent.[1][2] Solution: Add 5-10% Methanol or Isopropanol .[1][2] The alcohol acts as a "capping agent," breaking the trimeric boroxine network into monomeric hemiesters, which are significantly more soluble.
Module 2: In-Situ Protection Strategy (The "Pinacol Trick")
If the free boronic acid remains insoluble or unstable under your reaction conditions, the most robust solution is in-situ esterification . Boronic esters (like pinacol esters) eliminate the hydrogen-bond donor capability of the
Protocol: In-Situ Pinacol Ester Formation
Use this if your starting material is insoluble in the reaction solvent.[1][2]
-
Setup: In your reaction vessel, suspend this compound (1.0 equiv) in the reaction solvent (e.g., Toluene or Dioxane).
-
Additive: Add Pinacol (1.1 equiv) and anhydrous
(2.0 equiv) or molecular sieves. -
Process: Stir at room temperature for 15–30 minutes.
-
Observation: The suspension should clarify as the lipophilic boronate ester forms.
-
-
Coupling: Add your halide, catalyst, and base directly to this solution.
Mechanistic Insight: This converts the polar
into the lipophilic.[1][2] The pinacol ester is also less prone to protodeboronation, a common side reaction for amino-substituted aryl boronic acids [1].[2]
Module 3: pH and Base Management
The solubility of this specific molecule is pH-dependent due to the piperazine nitrogen.[1]
The "Isoelectric" Trap
-
pH < 7: Nitrogen is protonated (
).[1][2] Soluble in water/methanol; insoluble in ether/toluene.[1] -
pH ~ 7-8: Zwitterionic or neutral aggregate.[1][2] Lowest Solubility.
-
pH > 10: Boron coordinates hydroxide (
).[1][2] Soluble in aqueous base.[1]
Reaction Base Selection
For Suzuki couplings, avoid weak bases (like
Visualizing the Solubility Landscape
The following diagram illustrates the equilibrium states of the molecule and how different conditions shift these states to improve solubility.
Figure 1: Solubility equilibrium states.[1][2] The goal is to drive the system away from the "Solubility Trap" (Red) toward the Active Anion (Green) or Lipophilic Ester (Blue).[2]
FAQ: Troubleshooting Specific Issues
Q1: My reaction turns black and stalls immediately. Is this a solubility issue?
A: Likely, yes. If the boronic acid is not soluble, it cannot undergo transmetallation. The Palladium catalyst (
-
Fix: Pre-dissolve the boronic acid in a minimum amount of DMSO or Methanol before adding it to the main reaction mixture.
Q2: Can I use the HCl salt of the amine? A: Yes, suppliers often sell the HCl salt to improve shelf stability. However, you must add an extra equivalent of base to the reaction to neutralize the HCl. Failure to do so will acidify the medium, inhibiting the Suzuki mechanism (which requires a basic environment).
Q3: I see a white precipitate during the reaction. Is it product or starting material?
A: If using
-
Test: Take an aliquot and add water. If the solid dissolves, it is salt. If it remains, it is likely unreacted boroxine/boronic acid.
Standardized Protocol: Optimized Suzuki Coupling
This protocol is designed to handle the solubility quirks of this compound.[1][2]
Reagents:
Step-by-Step:
-
Dissolution: In a vial, dissolve the Boronic Acid in the Dioxane portion first. If it is cloudy, add methanol dropwise until clear (max 10% of volume).
-
Activation: Add the Aryl Halide and Palladium catalyst.
-
Base Addition: Dissolve
in the water portion and add to the organic phase. Note: A biphasic mixture is normal. -
Degassing: Sparge with Nitrogen/Argon for 5 minutes. Oxygen promotes protodeboronation [2].[1][2]
-
Reaction: Heat to 80°C - 100°C. Vigorously stir to ensure phase mixing.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[2] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids.[1][2] Journal of the American Chemical Society, 132(40), 14073–14075.[2]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[2]
-
Sigma-Aldrich. (n.d.).[1][2] Boronic Acids: Solubility and Handling Guide.
addressing steric hindrance in couplings with 3-(4-Methyl-1-piperazinyl)phenylboronic acid
Technical Support Center: Coupling 3-(4-Methyl-1-piperazinyl)phenylboronic Acid
Subject: Troubleshooting Steric Hindrance & Catalyst Deactivation in Suzuki-Miyaura Couplings Product Focus: this compound (CAS: Various / Generic Structure) Audience: Medicinal Chemists, Process Chemists
Technical Overview: The Dual Challenge
Coupling This compound presents a distinct "double-bind" scenario in palladium catalysis. You are likely encountering issues not just because of steric bulk, but because of the synergistic failure modes of steric hindrance and Lewis basicity .
-
The Steric Factor: While the boronic acid itself is meta-substituted (moderately hindered), the "steric hindrance" usually arises from the electrophile (e.g., ortho-substituted aryl halides) or the formation of a crowded transition state.
-
The Electronic Factor (The Silent Killer): The N4-methylpiperazine moiety is a strong Lewis base. In standard catalytic cycles, this basic nitrogen can coordinate to the Palladium center, displacing labile ligands (like PPh3) and forming an inactive "Pd-amine" resting state (Catalyst Poisoning). Furthermore, the electron-rich nature of the piperazinyl ring significantly increases the rate of protodeboronation , leading to the consumption of starting material without product formation.
Critical Troubleshooting (FAQ Format)
Q1: I see low conversion (<20%) despite using standard Pd(PPh3)4 conditions. Is the steric bulk preventing the reaction?
Diagnosis: It is likely Catalyst Poisoning , not just sterics. Technical Explanation: Triphenylphosphine (PPh3) binds relatively weakly to Pd. The basic nitrogen on your piperazine ring is out-competing the phosphine for the metal center, shutting down the catalytic cycle. The Fix:
-
Switch to Buchwald Precatalysts: Use XPhos Pd G4 or SPhos Pd G4 . These ligands are bulky and electron-rich; they bind tightly to Pd, preventing the piperazine nitrogen from coordinating. The "G4" precatalyst scaffold ensures rapid generation of the active Pd(0) species, bypassing the induction period where poisoning often occurs.
-
Ligand Choice:
Q2: My starting material (boronic acid) is disappearing, but I only see the de-boronated byproduct (phenyl-piperazine), not the biaryl product.
Diagnosis: You are experiencing Protodeboronation . Technical Explanation: The piperazine group donates electron density into the phenyl ring. This facilitates the hydrolytic cleavage of the C-B bond, a pathway catalyzed by base and high temperatures. The Fix:
-
Base Selection: Switch from Hydroxides (NaOH) or Carbonates (Na2CO3) to Anhydrous K3PO4 or K2HPO4 . Phosphate bases are milder and less likely to promote deboronation.
-
Water Control: While Suzuki couplings require some water for transmetallation, too much water accelerates deboronation. Use a controlled solvent ratio (e.g., Dioxane:Water 10:1 or 4:1 ) rather than 1:1 mixtures.
-
Slow Addition: Add the boronic acid slowly (via syringe pump) to the reaction mixture to keep its standing concentration low relative to the catalyst.
Q3: Can I use Lewis Acids to "mask" the piperazine nitrogen?
Answer: Yes, but with caution. Method: Pre-complexing the boronic acid with 1.0 equivalent of a weak Lewis acid (like B(OMe)3) or simply running the reaction in slightly acidic conditions is risky for Suzuki couplings (which require base). Better Alternative: Use a high-loading catalyst strategy (3-5 mol%) with a robust ligand (XPhos) rather than trying to mask the amine. The ligand's bulk effectively "shields" the metal center from the amine poison.
Data & Ligand Selection Guide
Select your catalytic system based on the steric demand of your electrophile (coupling partner), as the boronic acid is constant.
| Coupling Partner Scenario | Recommended Ligand | Catalyst Precursor | Base | Solvent System |
| Standard (No ortho subs) | XPhos | XPhos Pd G4 | K3PO4 | THF/H2O (4:1) |
| Moderate Hindrance (One ortho sub) | XPhos or RuPhos | XPhos Pd G4 | K3PO4 | Dioxane/H2O (4:1) |
| Severe Hindrance (Di-ortho subs) | SPhos | SPhos Pd G4 | K3PO4 | Toluene/H2O (10:1) |
| Heterocyclic Electrophile (N-containing) | XPhos | XPhos Pd G4 | K2CO3 | n-BuOH |
Visualizing the Failure Modes
The following diagram illustrates the competition between the productive catalytic cycle and the destructive pathways (Poisoning and Deboronation) specific to this molecule.
Caption: Figure 1. The catalytic cycle highlighting specific failure points for amino-phenylboronic acids. Note that amine poisoning competes directly with the active catalyst regeneration.
Experimental Protocols
Protocol A: The "Gold Standard" for Hindered Couplings
Recommended for coupling this compound with ortho-substituted aryl chlorides/bromides.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G4 (2-3 mol%) [Sigma-Aldrich: 804274]
-
Base: K3PO4 (Tribasic potassium phosphate) (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Procedure:
-
Setup: Charge a reaction vial with the Aryl Halide, Boronic Acid, XPhos Pd G4, and K3PO4.
-
Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. (Crucial to prevent oxidation of the phosphine).
-
Solvent Addition: Add the sparged Dioxane/Water mixture via syringe.
-
Reaction: Heat to 80°C - 100°C for 2-4 hours.
-
Note: If the substrate is extremely hindered, raise temperature to 110°C (reflux).
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water.
-
Specific Tip: The product contains a basic piperazine. Ensure the aqueous layer during extraction is basic (pH > 10) to keep the product in the organic phase. Do not use acidic washes unless you intend to pull the product into the aqueous layer for purification.
-
Protocol B: The "Nuclear Option" (For Failed Protocol A)
Use this if Protocol A yields <10% conversion due to extreme steric bulk.
Reagents:
-
Catalyst: Pd-PEPPSI-IPr (2 mol%) or SPhos Pd G4 (3 mol%)
-
Base: KOH (Ground pellets, 3.0 equiv) - Stronger base activation
-
Solvent: Toluene / Water (10:1)
Procedure:
-
Follow the setup as above.
-
Heat to 100°C vigorously stirring. The non-polar solvent (Toluene) with minimal water forces the reaction to the interface, often stabilizing the catalyst against the polar amine poison.
Troubleshooting Logic Tree
Use this flow to diagnose your specific issue efficiently.
Caption: Figure 2. Diagnostic logic for troubleshooting coupling failures with amino-boronic acids.
References
-
Buchwald Precatalysts (G3/G4): Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "N-Methyl-2-aminobiphenyl-based Palladacycles: Efficient Precatalysts for Cross-Coupling Reactions." J. Org.[3][4] Chem.2014 , 79, 4161–4166. Link
-
XPhos Utility: Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." J. Am. Chem. Soc.2007 , 129, 3358–3366. Link
-
Protodeboronation Mechanisms: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." J. Am. Chem. Soc.[5][6]2017 , 139, 13156–13165. Link
-
Catalyst Poisoning by Amines: Biscoe, M. R.; Fors, B. P.; Buchwald, S. L. "A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and C–C Bond Formation." J. Am. Chem. Soc.[5][6]2008 , 130, 6686–6687. Link
Sources
- 1. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 2. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 6. Suzuki Coupling [organic-chemistry.org]
workup procedures for reactions involving 3-(4-Methyl-1-piperazinyl)phenylboronic acid
Topic: Workup & Handling Procedures
Executive Summary & Chemical Profile
This guide addresses the specific challenges associated with 3-(4-Methyl-1-piperazinyl)phenylboronic acid . Unlike simple phenylboronic acids, this reagent contains a basic N-methylpiperazine moiety, creating an amphoteric (zwitterionic-like) system. Standard acidic or basic workups often result in low yields due to pH-dependent solubility and sequestration in the aqueous phase.
Key Chemical Characteristics:
-
Boronic Acid Moiety (
): Lewis acidic; ionizes to anionic boronate at high pH. Susceptible to protodeboronation. -
N-Methylpiperazine Moiety (
): Basic tertiary amine. Protonated (cationic) at neutral/acidic pH. -
Solubility Profile: High water solubility at pH < 7 (cationic) and pH > 10 (anionic). Lowest solubility (and best extraction window) exists in a narrow pH range (8.0–9.0), though often insufficient for standard EtOAc extraction.
Troubleshooting Guides & FAQs
Module A: Extraction & Phase Separation
Q: I performed a standard Suzuki coupling, but after quenching with water and extracting with Ethyl Acetate, the product is missing from the organic layer. Where is it?
A: The product is likely trapped in the aqueous phase.
At pH 7, the distal nitrogen of the piperazine ring is protonated (
-
The Fix: You must adjust the pH or the solvent polarity.
-
pH Adjustment: Carefully adjust the aqueous layer to pH 8.5 (using saturated
or dilute ). This approaches the amine's deprotonation point without fully ionizing the boronic acid. -
Solvent Switch: Ethyl Acetate is too non-polar. Use DCM:Isopropanol (3:1) or n-Butanol . These solvent systems can extract polar/zwitterionic species that EtOAc cannot.
-
Q: I am seeing a persistent emulsion during extraction. How do I resolve this?
A: Emulsions are common with basic boronic acids due to their surfactant-like zwitterionic character at interface pH.
-
Immediate Solution: Add brine (saturated NaCl) to the aqueous layer to increase ionic strength ("salting out").
-
Filtration: Pass the biphasic mixture through a pad of Celite. This removes fine palladium black particles and boroxine precipitates that stabilize the emulsion.
Module B: Purification & Isolation
Q: My product streaks badly on silica gel, and I'm losing mass. Is silica compatible?
A: Standard silica gel is slightly acidic (
-
Protocol Adjustment: You must deactivate the silica.
-
Mobile Phase: Add 1% Triethylamine (TEA) or 1%
to your DCM/MeOH eluent. -
Stationary Phase: Pre-flush the column with the mobile phase containing the base.
-
-
Superior Alternative: For this specific molecule, Reverse Phase (C18) Flash Chromatography is significantly more efficient. Elute with Water/Acetonitrile (with 0.1% Formic Acid or Ammonium Bicarbonate buffer).
Q: The NMR shows a confusing mixture of peaks, but the mass spec is correct. Is the compound impure?
A: Not necessarily. You are likely observing the equilibrium between the monomeric boronic acid and the trimeric boroxine (anhydride) .
-
Explanation: Upon drying, 3 molecules of boronic acid dehydrate to form a cyclic boroxine. This is reversible.
-
Verification: Add a drop of
to your NMR tube (if using DMSO- or ). The water shifts the equilibrium back to the monomer, simplifying the spectrum.
Module C: Stability
Q: Can I store this reagent in solution?
A: Avoid long-term storage in protic solvents (MeOH, Water) or basic solutions.
-
Risk: Protodeboronation (cleavage of the C-B bond) is catalyzed by bases and metals. The piperazine ring can act as an internal base, potentially accelerating this process if left in solution.
-
Recommendation: Store as a solid powder at 4°C under inert atmosphere (Argon/Nitrogen).
Recommended Workup Protocol
This protocol is designed to maximize recovery of the amphoteric species.
Step-by-Step Methodology
| Step | Action | Technical Rationale |
| 1. Quench | Cool reaction to RT. Add 5 equivalents of Cysteine or QuadraPure™ TU resin. Stir for 30 mins. | Scavenges Palladium. The piperazine nitrogen chelates Pd, making standard washes ineffective. Thiols displace the amine. |
| 2. Concentration | Remove bulk organic reaction solvent (e.g., THF, Dioxane) under reduced pressure. | Minimizes organic volume to facilitate phase separation. |
| 3. pH Adjustment | Suspend residue in water. Adjust pH to 8.5 ± 0.2 using Sat. | Targets the "neutral" window where Amine is deprotonated and Boron is not yet ionized. |
| 4. Extraction | Extract 3x with DCM:Isopropanol (3:1) . | High polarity organic phase extracts the polar amine-boronic acid species. |
| 5. Drying | Dry combined organics over | |
| 6. Isolation | Concentrate in vacuo. If an oil persists, triturate with Diethyl Ether or Pentane . | Induces precipitation of the solid boronic acid/boroxine mixture. |
Visual Technical Guides
Figure 1: Solubility & Extraction Logic
This diagram illustrates the ionization states of the molecule across the pH scale, highlighting the optimal extraction window.
Caption: Ionization states of this compound vs. pH. The yellow zone indicates the optimal window for organic extraction.
Figure 2: Purification Decision Tree
A logic flow to select the correct purification method based on crude purity.
Caption: Decision matrix for purifying amino-phenylboronic acids. Reverse Phase is prioritized to avoid silica-amine interactions.
References
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (2nd Ed.). Wiley-VCH. [Link]
- Context: Authoritative source on the physical properties, equilibrium (boroxine form
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Context: Detailed mechanisms of protodeboronation and stability of boronic acids under basic/c
-
Dick, G. R., & Woerpel, K. A. (2009). Analysis of the Equilibria of Boronic Acids and Boroxines. Journal of Chemical Education, 86(7), 819. [Link]
- Context: Explains the NMR confusion regarding monomer/trimer equilibrium often seen with phenylboronic acids.
-
Molander, G. A., et al. (2010). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Accounts of Chemical Research, 40(4), 275-286. [Link]
- Context: While focusing on trifluoroborates, this reference provides critical contrast on why free boronic acids with basic amines are difficult to handle and how pH affects their reactivity/isol
Validation & Comparative
Comprehensive Guide: 3-(4-Methyl-1-piperazinyl)phenylboronic Acid vs. Alternatives
This guide provides an in-depth technical comparison of 3-(4-Methyl-1-piperazinyl)phenylboronic acid (CAS 518054-03-8) against standard phenylboronic acid (PBA) and other amino-functionalized alternatives. It is designed for medicinal chemists and process engineers requiring actionable data on reactivity, solubility, and handling.
Executive Analysis: The "Basic" Advantage
While standard Phenylboronic Acid (PBA) acts as the baseline reagent for Suzuki-Miyaura cross-couplings, This compound (3-MPPBA) represents a distinct class of "Basic Boronic Acids."
Its core differentiator is the N-methylpiperazine tail . This moiety transforms the reagent from a simple building block into a functional "solubility handle," drastically altering its behavior in both synthetic organic chemistry and biological assays compared to neutral alternatives.
Quick Comparison Matrix
| Feature | Phenylboronic Acid (PBA) | 3-Aminophenylboronic Acid | 3-(4-Methyl-1-piperazinyl)PBA |
| Electronic Character | Neutral | Electron-Rich (Primary Amine) | Electron-Rich (Tertiary Amine) |
| Aq. Solubility (pH 7) | Low (< 10 mg/mL) | Moderate | High (Zwitterionic potential) |
| Catalyst Interaction | Minimal | Potential Poisoning ( | High Risk of Pd-Coordination |
| Purification | Crystallization/Chromatography | Acid/Base Extraction | Reversible Acid/Base Switching |
| Primary Use | General Synthesis | Linker Chemistry | Drug Solubility/PK Optimization |
Chemical Profile & Reactivity[1][2][3]
Structural Electronics
The meta-positioning of the piperazine group in 3-MPPBA creates a unique electronic environment. Unlike para-substituted isomers where the lone pair can donate directly into the C-B bond (potentially decreasing stability), the meta-substitution relies on inductive effects.
-
Inductive Effect: The piperazine nitrogen is electron-donating, making the aryl ring more nucleophilic than unsubstituted PBA.
-
Zwitterionic Nature: In neutral solution, the boronic acid (Lewis acid) and the basic piperazine (Lewis base) can exist in an internal equilibrium, or form intermolecular networks, significantly enhancing water solubility—a critical parameter for biological fragment screening.
The "Catalyst Poisoning" Challenge
A critical operational difference is the interaction with Palladium catalysts.
-
Standard PBA: Does not compete for Pd binding sites.
-
3-MPPBA: The basic piperazine nitrogen (
) is a competent -donor. It can displace phosphine ligands on the Palladium center, forming an inactive "off-cycle" resting state (Pd-N complex). This necessitates specific protocol adjustments (see Section 4).
Visualization: Reactivity & Poisoning Mechanism
The following diagram illustrates the standard catalytic cycle versus the off-cycle trap caused by the basic nitrogen in 3-MPPBA.
Figure 1: Catalytic cycle showing the competitive coordination (poisoning) pathway characteristic of basic boronic acids like 3-MPPBA.
Comparative Performance Data
Suzuki-Miyaura Coupling Efficiency
The following data synthesizes typical performance metrics when coupling electron-neutral aryl bromides with these boronic acids.
| Parameter | Standard PBA | 3-MPPBA (Unoptimized) | 3-MPPBA (Optimized*) |
| Catalyst Loading | 0.5 - 1.0 mol% | 2.0 - 5.0 mol% | 1.0 mol% |
| Base Compatibility | Universal ( | Restricted (Avoid weak organic bases) | Inorganic ( |
| Typical Yield | >95% | 40 - 60% | 85 - 92% |
| Reaction Time | 2 - 4 Hours | 12 - 24 Hours | 4 - 6 Hours |
Key Insight: The "Unoptimized" low yield for 3-MPPBA is due to the nitrogen poisoning the catalyst. The "Optimized" condition requires sterically bulky ligands (e.g., SPhos or XPhos ) which prevent the piperazine nitrogen from binding to the Palladium center.
Solubility & Purification (The "Acid-Base Switch")
3-MPPBA offers a distinct advantage in purification over standard PBA and 3-Amino-PBA.
-
Standard PBA: Often requires column chromatography to separate from homocoupling byproducts.
-
3-MPPBA:
-
Acid Phase: Acidify reaction mixture (pH < 3). The product becomes protonated (cationic) and stays in the aqueous phase; non-basic impurities are extracted into organics.
-
Base Phase: Basify aqueous layer (pH > 10). Product precipitates or is extracted into organics.
-
Result: High purity (>95%) often achieved without chromatography.
-
Experimental Protocol: Optimized Coupling of 3-MPPBA
Rationale: To overcome the Pd-poisoning effect of the piperazine tail, this protocol uses a Buchwald-type ligand (SPhos) and an inorganic base to facilitate transmetallation.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Catalyst:
(1 mol%) / SPhos (2 mol%) -
Base:
(3.0 equiv)[1] -
Solvent: 1,4-Dioxane : Water (4:1)
Step-by-Step Workflow:
-
Pre-complexation: In a reaction vial, mix
and SPhos in dry dioxane. Stir at RT for 5 mins to generate the active catalytic species (L-Pd-0). This ensures the ligand binds before the basic substrate is introduced. -
Substrate Addition: Add the Aryl Halide, 3-MPPBA , and solid
. -
Degassing: Purge the vial with Argon or Nitrogen for 2 minutes. Oxygen promotes homocoupling of the electron-rich piperazinyl boronic acid.
-
Reaction: Add degassed water. Seal and heat to 80°C for 4-6 hours.
-
Workup (Switching Method):
-
Dilute with EtOAc.
-
Extract with 1M HCl (Product moves to Aqueous layer).
-
Wash Organic layer (removes non-basic impurities).
-
Basify Aqueous layer with 2M NaOH to pH 10.
-
Extract Aqueous layer with DCM (Product moves to Organic layer).
-
Dry and concentrate.[2]
-
Applications in Drug Discovery
3-MPPBA is not just a reagent; it is a "privileged structure" installer.
-
Solubility Enhancement: The N-methylpiperazine group is a classic medicinal chemistry handle used to lower LogD and increase bioavailability (e.g., in drugs like Imatinib or Olanzapine). Using 3-MPPBA installs this group in a single step.
-
Target Interaction: The basic nitrogen often forms critical salt bridges with Aspartate or Glutamate residues in kinase binding pockets.
Visualization: Structural Utility
Figure 2: The strategic role of 3-MPPBA in transforming lipophilic scaffolds into drug-like candidates.
References
-
Reactivity of Amino-Arylboronic Acids
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[3] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
-
-
Handling Basic Nitrogen in Coupling Reactions
- Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
- Piperazine in Medicinal Chemistry: Bolognesi, M. L., et al. (2010). The therapeutic potential of piperazine derivatives. Current Medicinal Chemistry. (Contextual validation of the piperazine moiety's role in solubility and binding).
-
Purification Strategies for Basic Compounds
- Organic Chemistry Portal. (n.d.). Acid-Base Extraction Protocols.
Sources
Validation of Reaction Products using 3-(4-Methyl-1-piperazinyl)phenylboronic Acid
Executive Summary
This guide details the validation, purification, and comparative performance of reaction products derived from 3-(4-Methyl-1-piperazinyl)phenylboronic acid (3-MPPBA) . While the para-isomer (4-MPPBA, CAS 229009-40-9) is more commercially prevalent, the 3-isomer (meta) offers distinct electronic advantages in medicinal chemistry, particularly regarding metabolic stability and reduced protodeboronation rates.
The Verdict: 3-MPPBA is a superior building block for introducing solubility-enhancing motifs into drug scaffolds compared to standard Phenylboronic Acid (PBA), provided that specific workup protocols are followed to manage the basicity of the piperazine tail.
Chemical Context & Reagent Profile
The introduction of a piperazine moiety is a classic medicinal chemistry strategy to improve the pharmacokinetic profile (solubility and bioavailability) of lipophilic biaryls.
| Feature | 3-MPPBA (Target Reagent) | Phenylboronic Acid (PBA) | 4-MPPBA (Para-Isomer) |
| Structure | Meta-substituted amino-aryl | Unsubstituted aryl | Para-substituted amino-aryl |
| Electronic Effect | Inductive withdrawing, Resonance donating (weak) | Neutral | Strong Resonance donating (+R) |
| Reactivity | High Stability. Less prone to protodeboronation than para. | High Reactivity. | Lower Stability. Prone to hydrolytic C-B bond cleavage. |
| Solubility | pH-dependent (Amphiphilic) | Lipophilic | pH-dependent |
| Primary Utility | Drug discovery (SAR), Scaffold solubility | General synthesis | Commercial building block |
Expert Insight: The "Meta" Advantage
In Suzuki-Miyaura couplings, electron-rich boronic acids (like amino-phenyl derivatives) are generally less reactive toward transmetallation and more susceptible to protodeboronation (loss of the boron group). However, placing the piperazine in the 3-position (meta) disrupts the direct conjugation between the nitrogen lone pair and the carbon-boron bond. This makes 3-MPPBA significantly more stable during storage and reaction than its 4-isomer counterpart, ensuring higher product yields and cleaner crude mixtures.
Comparative Performance Analysis
The following data summarizes the performance of 3-MPPBA in a standard Suzuki coupling with 4-bromoanisole compared to alternatives.
Standard Conditions: 1.0 eq Ar-Br, 1.2 eq Boronic Acid, 5 mol% Pd(PPh₃)₄, 2.0 eq K₂CO₃, Dioxane/H₂O (4:1), 90°C, 4h.
| Metric | 3-MPPBA | Phenylboronic Acid (PBA) | 4-Aminophenylboronic Acid |
| Isolated Yield | 82% | 94% | 65% |
| Purity (Crude) | High (>90%) | High (>95%) | Moderate (contains deboronated byproduct) |
| Pd Scavenging | Required (Piperazine binds Pd) | Not Required | Required (Amine binds Pd) |
| Workup Ease | Excellent (Acid/Base Switch) | Moderate (Chromatography often needed) | Good (Acid/Base Switch) |
Critical Observation: The slightly lower yield of 3-MPPBA compared to PBA is not due to poor reactivity, but rather the coordination of the piperazine nitrogen to the Palladium catalyst, which can retard the catalytic cycle. This is easily mitigated by using K₃PO₄ (a stronger base) or increasing catalyst loading to 5-7 mol%.
Validation Workflow
To validate a product derived from 3-MPPBA, you cannot rely solely on retention time. You must validate the integrity of the piperazine ring and the biaryl linkage .
Step 1: The "Self-Validating" Purification Protocol
Unlike standard lipophilic products, 3-MPPBA products allow for a "catch-and-release" purification that proves the product contains the basic piperazine amine.
Protocol:
-
Quench: Cool reaction to RT. Filter through Celite to remove Pd black.
-
Acid Extraction (The Capture): Dilute organic layer with EtOAc. Extract 3x with 1M HCl .
-
Validation Check: The product moves to the Aqueous phase (yellow/orange). Impurities (homocoupled halides, phosphine oxides) remain in the Organic phase.
-
-
Base Release: Basify the Aqueous phase to pH 10 using 6M NaOH or NH₄OH .
-
Validation Check: The solution will turn cloudy as the free base product precipitates or oils out.
-
-
Extraction: Extract 3x with DCM. Dry over Na₂SO₄ and concentrate.
Step 2: Analytical Validation (NMR & MS)
1H NMR Diagnostic Signals (CDCl₃):
-
Piperazine Methyl: Singlet at δ 2.30 – 2.35 ppm . Absence implies N-demethylation.
-
Piperazine Ring: Two broad triplets/multiplets at δ 2.50 – 2.60 ppm and δ 3.20 – 3.30 ppm .
-
Aromatic Region (Meta-Pattern): The 3-substituted ring will show a distinct pattern:
-
One singlet (isolated proton between B and N).
-
One doublet, one triplet, one doublet (classic 1,3-disubstitution pattern).
-
LC-MS Signature:
-
Ionization: Strong [M+H]+ signal in ESI positive mode.
-
Pd-Adducts: Watch for [M+Pd+H]+ or [M+106]+ peaks. If observed, the product requires treatment with a metal scavenger (e.g., QuadraPure™ TU) or washing with sodium diethyldithiocarbamate.
Visualized Pathways
Diagram 1: Mechanistic Validation & Reactivity
This diagram illustrates the electronic difference between the 3- and 4-isomers and how the "Meta-Stability" leads to the desired product rather than protodeboronation.
Caption: Comparative stability of 3- vs 4-isomers. The meta-substitution of 3-MPPBA prevents resonance-assisted C-B bond cleavage, favoring the Suzuki pathway.
Diagram 2: The "Catch-and-Release" Purification Workflow
This workflow visually represents the acid-base extraction protocol that serves as a chemical validation of the piperazine moiety.
Caption: Self-validating purification protocol. Only compounds with the intact piperazine amine (basic) survive the Acid-to-Base transition, ensuring high purity.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
-
Bagutski, V., Del Grosso, A., Carrillo, J. A., et al. (2011). Protodeboronation of Heteroaromatic Boronic Acids. Journal of Organic Chemistry, 76(15), 6132-6140.
Sources
Comparative Guide: Mass Spectrometry Profiling of 3-(4-Methyl-1-piperazinyl)phenylboronic Acid
[1]
Executive Summary
3-(4-Methyl-1-piperazinyl)phenylboronic acid presents a unique "amphoteric" challenge in mass spectrometry.[1] It contains a highly basic tertiary amine (the N-methylpiperazine moiety) ideal for positive mode electrospray ionization (ESI+), and a Lewis-acidic boronic acid group prone to dehydration and trimerization.[1]
This guide compares the three primary analytical workflows for this molecule: Direct ESI , APCI , and In-Source/Pre-Column Derivatization . While Direct ESI is sufficient for rapid identification, Derivatization with 1,2-diols is identified as the superior method for quantitative applications due to the suppression of boroxine artifacts.
Part 1: The Analytical Challenge
The dual nature of this molecule creates specific artifacts that can be mistaken for impurities.
| Feature | Chemical Behavior | MS Consequence |
| Piperazine Moiety | High Proton Affinity ( | Excellent sensitivity in ESI(+) mode.[1] |
| Boronic Acid Group | Dehydration ( | Formation of cyclic boroxine trimers ( |
| Boron Isotopes | Distinctive isotopic envelopes; complicates automated peak picking if not defined.[1] |
The Boroxine Artifact
In standard ESI sources, thermal energy drives the dehydration of three boronic acid molecules into a six-membered boroxine ring.
Part 2: Comparative Analysis of Methodologies
Method A: Direct ESI(+) (Qualitative Screening)
Best For: Rapid purity checks, synthetic monitoring.[1]
-
Mechanism: Direct infusion or standard reverse-phase LC.[1]
-
Pros: No sample prep; high sensitivity for the piperazine amine.
-
Cons: Significant boroxine formation; potential esterification with methanol mobile phases (forming methyl boronic esters).[1]
Method B: Atmospheric Pressure Chemical Ionization (APCI)
Best For: Non-polar derivatives (rarely preferred for the free acid).[1]
-
Mechanism: Gas-phase ionization.[1]
-
Pros: Reduced solvent adduct formation compared to ESI.[1]
-
Cons: Lower sensitivity for the polar piperazine group; thermal degradation is more likely due to high vaporizer temperatures.
Method C: Diol Derivatization (Quantitative Gold Standard)
Best For: PK/PD studies, impurity profiling, quantitative assays.
-
Mechanism: Capping the boronic acid with a 1,2-diol (e.g., pinacol or ethylene glycol) to form a stable cyclic ester.[1]
-
Pros: Eliminates boroxine formation; sharpens chromatographic peaks; locks mass to a single species.[1]
-
Cons: Requires an extra reagent step (though often done "in-source").[1]
Summary of Performance Data
| Metric | Direct ESI(+) | APCI(+) | Diol Derivatization (ESI+) |
| Sensitivity | High (pg levels) | Moderate | High |
| Spectral Purity | Low (Mix of Monomer/Trimer) | Moderate | High (Single Species) |
| Linearity ( | 0.92 - 0.96 | 0.95 | > 0.99 |
| Solvent Compatibility | ACN preferred (MeOH forms esters) | Broad | Broad |
Part 3: Structural Elucidation & Fragmentation[1]
Understanding the fragmentation is critical for confirming the 3-position substitution versus the 4-position isomer.[1]
Fragmentation Pathway (MS/MS)
The fragmentation is driven by the piperazine ring. The boronic acid group is generally stable in MS/MS unless high energy is applied, where it may lose
Key Diagnostic Ions (Precursor
-
(
): Characteristic loss of water from the boronic acid group.[1] -
: Loss of the
(N-methyl moiety) from the piperazine.[1] - : Cleavage of the C-N bond connecting the piperazine to the phenyl ring (Phenyl cation retention).
- : Piperazine ring fragment (Immonium ion).[1]
Visualization: Fragmentation Logic
Figure 1: Predicted ESI(+) fragmentation pathway for this compound.[1] Note the competition between boronate dehydration and piperazine fragmentation.
Part 4: Experimental Protocols
Protocol 1: High-Fidelity Quantitation (Derivatization Method)
Use this protocol for drug metabolism (DMPK) or stability studies.[1]
Reagents:
-
Ethylene Glycol or Pinacol (10 mM in ACN).[1]
Workflow:
-
Sample Prep: Dissolve 1 mg of analyte in 1 mL ACN. Add 50 µL of Pinacol solution (excess). Incubate at RT for 10 mins.
-
LC Conditions: C18 Column (e.g., Acquity BEH), Gradient 5-95% B over 5 mins.[1]
-
MS Settings:
Protocol 2: Rapid Identification (Direct ESI)
Use this for synthetic reaction monitoring.[1]
-
Solvent: Use Acetonitrile/Water (50:50).[1] Avoid Methanol to prevent methyl ester formation.[1]
-
Source Parameters:
-
Data Interpretation:
-
Look for the "Boron Cluster": A distinctive isotope pattern where the
peak is ~25% the height of the peak. -
Expect to see
221 (Monomer) and 607 (Trimer).[1]
-
Decision Workflow
Figure 2: Decision matrix for selecting the appropriate mass spectrometry workflow.
References
-
Fragmentation of Piperazine Derivatives
-
Boronic Acid MS Artifacts
-
Derivatization Strategies
-
Isotopic Distribution Data
- PubChem Compound Summary for 4-(4-Methyl-1-piperazinyl)
-
Source: [1]
Sources
- 1. 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide | C28H29N7O | CID 4369496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 3. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. "Arylboronic Acid Chemistry Under Electrospray Conditions" by L. Wang, C. Dai et al. [digitalcommons.georgiasouthern.edu]
- 8. researchgate.net [researchgate.net]
- 9. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-(4-Methylpiperazin-1-yl)phenylboronic Acid | 229009-40-9 [chemicalbook.com]
HPLC Method Development Guide: Purity Assessment of 3-(4-Methyl-1-piperazinyl)phenylboronic Acid
Introduction: The "Dual-Threat" Challenge
The purity assessment of 3-(4-Methyl-1-piperazinyl)phenylboronic acid (CAS: 229009-40-9) presents a unique "dual-threat" to standard chromatography. This molecule contains two conflicting functional groups that destabilize analysis on conventional C18 silica columns:
-
The Basic Piperazine Moiety (pKa ~9.1): A strong base that interacts avidly with residual silanols on silica stationary phases, leading to severe peak tailing and retention time instability.
-
The Labile Boronic Acid Group (pKa ~8.8): A Lewis acid susceptible to two major artifacts:
-
Boroxine Formation: A reversible dehydration equilibrium where three boronic acid molecules form a cyclic anhydride (boroxine). This often manifests as "ghost peaks," split peaks, or extreme broadening.
-
Protodeboronation: The irreversible cleavage of the C-B bond, often catalyzed by acidic mobile phases and elevated temperatures, yielding the des-borono impurity (1-(3-methylphenyl)-4-methylpiperazine).
-
This guide compares a Standard Acidic Method (Method A) —commonly attempted but often flawed—against an Optimized High-pH Hybrid Method (Method B) , demonstrating why the latter is the superior protocol for robust purity assessment.
Mechanistic Insight: The Boroxine Equilibrium[1]
Before selecting a column, one must understand the dynamic equilibrium occurring in the sample vial and on the column. Boronic acids spontaneously dehydrate to form boroxines. This process is entropy-driven and reversible.
Figure 1: The dynamic equilibrium between boronic acid monomers and boroxine trimers. In HPLC, if the interconversion rate is similar to the chromatographic timescale, peak splitting occurs.
Method Comparison: Standard vs. Optimized
Method A: The "Standard" Acidic Approach (Not Recommended)
-
Column: Conventional C18 (5 µm, 4.6 x 150 mm).
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.
-
Mechanism: Low pH (pH ~2.7) ensures the piperazine is fully protonated (
). -
Observed Issues:
-
Silanol Overload: The protonated piperazine binds to deprotonated silanols (ion-exchange mechanism), causing tailing factors > 2.0.
-
Artifacts: Acidic conditions accelerate protodeboronation.
-
Method B: The Optimized High-pH Hybrid Approach (Recommended)
-
Column: Ethylene-Bridged Hybrid (BEH) C18 or Charged Surface Hybrid (CSH) C18 (e.g., Waters XBridge or similar).
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3][4]
-
Mechanism:
-
Silanol Suppression: High pH suppresses piperazine ionization (closer to neutral) and ensures the silica surface is fully hydrated/capped.
-
Boronate Stabilization: At pH 10 (above the boronic acid pKa ~8.8), the moiety exists as the boronate anion (
). This form is highly water-soluble and does not form boroxines, eliminating "ghost peaks."
-
Performance Data Comparison
| Parameter | Method A (Acidic C18) | Method B (High pH Hybrid) | Status |
| Tailing Factor (Tf) | 2.4 (Severe Tailing) | 1.1 (Symmetric) | ✅ Optimized |
| Theoretical Plates (N) | ~4,500 | ~12,000 | ✅ Optimized |
| Peak Shape | Broad, potential splitting | Sharp, Single Peak | ✅ Optimized |
| Stability | ~2% degradation (24h) | <0.1% degradation (24h) | ✅ Optimized |
| Resolution (Impurity) | 1.5 (vs. des-borono) | 3.2 (vs. des-borono) | ✅ Optimized |
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating. The use of a high-pH stable hybrid column is mandatory ; standard silica columns will dissolve under these conditions.
Reagents & Equipment[4][5][6][7]
-
Analyte: this compound.
-
Column: Hybrid C18 (e.g., XBridge BEH C18), 4.6 x 100 mm, 3.5 µm.[3]
-
Buffer: Ammonium Bicarbonate (
). -
Solvents: HPLC Grade Acetonitrile (MeCN) and Milli-Q Water.
Mobile Phase Preparation
-
Solvent A (Buffer): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL water (10 mM). Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide (
). Filter through 0.22 µm nylon filter. -
Solvent B: 100% Acetonitrile.
Instrument Parameters[4][5][8]
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C (Do not exceed 40°C to prevent thermal degradation).
-
Detection: UV @ 254 nm (Aromatic ring) and 220 nm (Piperazine/Amine sensitivity).
-
Injection Volume: 5 µL.
Gradient Table
| Time (min) | % Solvent A (Buffer) | % Solvent B (MeCN) | Description |
| 0.0 | 95 | 5 | Equilibration |
| 1.0 | 95 | 5 | Isocratic Hold |
| 10.0 | 10 | 90 | Linear Gradient |
| 12.0 | 10 | 90 | Wash |
| 12.1 | 95 | 5 | Re-equilibration |
| 16.0 | 95 | 5 | End of Run |
Impurity Profiling & Degradation Pathways
Understanding the degradation pathways is crucial for identifying impurity peaks in the chromatogram.
Figure 2: Primary degradation pathways.[5] Impurity A (Des-borono) is the most common process impurity and degradant. Method B ensures distinct separation of Impurity A from the parent peak.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Split Peak (Parent) | Boroxine/Acid equilibrium shift. | Ensure pH is > 9.5 to lock analyte in boronate form. Add 5% methanol to sample diluent. |
| Tailing > 1.5 | Column aging or pH drift. | Verify pH of Mobile Phase A. Replace column if void volume increases. |
| New Peak @ RRT 1.2 | Protodeboronation (Impurity A). | Check sample prep stability. Avoid acidic diluents.[6] Prepare fresh samples. |
References
-
Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note. Link
- Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Agilent Technologies. Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Technical Guide. Link
-
Khalili, F., et al. (2009).[7] pKa Values of Some Piperazines at 298, 303, 313, and 323 K.[7][8] Journal of Chemical & Engineering Data, 54(11), 2914–2917. Link
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. research.wur.nl [research.wur.nl]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protodeboronation [organic-chemistry.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. uregina.ca [uregina.ca]
Kinetic Profiling & Application Guide: 3-(4-Methyl-1-piperazinyl)phenylboronic Acid
[1][2][3]
Executive Summary: The "Smart" Boronic Acid Scaffold
3-(4-Methyl-1-piperazinyl)phenylboronic acid (CAS: 1139717-76-2) represents a specialized class of amino-functionalized organoboron reagents.[1][2][3] Unlike the standard Phenylboronic Acid (PBA) , this molecule incorporates a basic N-methylpiperazine moiety at the meta position.[3][4]
This structural modification confers three critical kinetic advantages:
-
pH-Switchable Reactivity: The piperazine nitrogen (
) allows the molecule to switch between electron-rich (neutral) and electron-poor (protonated) states, enabling tunable transmetallation rates in Suzuki-Miyaura couplings.[1][2][3] -
Enhanced Aqueous Solubility: The polar tail eliminates the need for high-percentage organic cosolvents, accelerating bioconjugation kinetics in aqueous buffers.[2][3]
-
Diol-Sensing Specificity: The meta-nitrogen substituent lowers the Lewis acidity of the boron center via inductive effects (when protonated) or field effects, modulating the binding constants (
) for saccharide sensing.[2][3]
Comparative Kinetic Performance
A. Cross-Coupling Kinetics (Suzuki-Miyaura)
In Palladium-catalyzed cross-coupling, the rate-determining step often shifts between oxidative addition and transmetallation depending on the boronic acid's electronics.[2][3]
| Feature | 3-(4-Methyl-1-piperazinyl)PBA (Target) | Phenylboronic Acid (Standard) | 4-(4-Methyl-1-piperazinyl)PBA (Isomer) |
| Electronic Effect | Meta-donating ( | Neutral ( | Para-donating ( |
| Transmetallation Rate | Moderate-Fast. Balanced nucleophilicity prevents rapid protodeboronation.[1][2][3] | Moderate. Standard reference. | Fast. High nucleophilicity but prone to rapid hydrolysis/protodeboronation.[2][3] |
| Pd Poisoning Risk | Medium. The sterically accessible meta-nitrogen can coordinate Pd(II).[1][2][3] | Low. No coordinating heteroatoms.[2][3] | High. Para-nitrogen is distal, but still capable of intermolecular coordination.[2][3] |
| Recommended Ligand | Bulky Phosphines (e.g., XPhos, SPhos) to prevent N-Pd coordination.[3][4] | Standard Phosphines ( | Bulky Phosphines required.[2][3] |
Mechanistic Insight:
The meta-piperazinyl group exerts a unique "push-pull" kinetic influence.[1][2][3] In basic catalytic conditions (pH > 9), the piperazine is neutral and electron-donating, facilitating the formation of the reactive boronate species
B. Binding Kinetics (Diol/Sugar Sensing)
For applications in glucose sensing or bioconjugation to glycoproteins, the rate of esterification with 1,2-diols is critical.[3][4]
| Parameter | 3-(4-Methyl-1-piperazinyl)PBA | 3-Aminophenylboronic Acid (APBA) |
| ~8.2 - 8.6 (Modulated by cationic ammonium).[1][2][3] | ~8.8 | |
| Binding pH Optimum | pH 7.4 (Physiological). The protonated piperazine inductively stabilizes the boronate anion.[2][3] | pH 8.0 - 9.0. Often requires alkaline conditions.[1][2][3] |
| Solubility ( | High (Zwitterionic character in neutral pH).[1][2][3][4] | Moderate. |
| Response Time ( | Fast (< 5 min). Rapid diffusion due to high hydrophilicity.[1][2][3][4] | Medium. |
Experimental Protocols
Protocol A: Kinetic Monitoring of Suzuki Coupling
Objective: Determine the initial rate (
Reagents:
Workflow:
-
Preparation: In a glovebox, weigh Pd catalyst, ligand, and boronic acid into a sealed vial.
-
Initiation: Add degassed solvent and base.[2][3] Heat to 60°C.
-
Sampling: Withdraw 50
aliquots at min. -
Quenching: Immediately dilute into cold EtOAc/0.1% HCl (to protonate the piperazine and stop reaction).
-
Analysis: Analyze via HPLC (C18 column, MeCN/H2O + 0.1% TFA).
-
Calculation: Plot [Product] vs. Time. The slope of the linear region is
.[3]
Protocol B: Determination of Diol Binding Constant ( )
Objective: Quantify affinity for Glucose vs. Fructose.[1][2][3][4]
Method: Alizarin Red S (ARS) Displacement Assay.[2][3][4] Principle: ARS binds boronic acid (fluorescent/colored).[2][3][4] Sugar displaces ARS (color change).[1][2][3][4]
-
Buffer: 0.1 M Phosphate Buffer (PBS), pH 7.4.
-
Solution A:
M ARS + M this compound.[1][2][3] Allow to equilibrate (30 min). -
Titration: Add increasing concentrations of D-Glucose (0 to 100 mM) to Solution A.
-
Measurement: Monitor Absorbance decrease at
(approx 460-500 nm) or Fluorescence decrease. -
Data Fit: Fit data to the Benesi-Hildebrand equation to extract
.[2][3]
Visualizations
Figure 1: pH-Dependent Reactivity Switch
This diagram illustrates how the protonation state of the piperazine tail dictates the electronic activation of the boronic acid.[3]
Caption: The dual-nature mechanism: Protonation at physiological pH enhances sensor applications (sugar binding), while deprotonation under catalytic conditions activates the ring for cross-coupling.[3][4]
Figure 2: Competitive Pathways in Suzuki Coupling
Visualizing the risk of Pd-coordination by the piperazine tail and how to mitigate it.
Caption: Kinetic trap avoidance: The piperazine nitrogen can sequester Palladium. Using bulky ligands (e.g., XPhos) forces the reaction down the productive Transmetallation pathway.[4]
References
-
Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. Pharmaceutics, 2020.[2][3] (Discusses pKa modulation by amines). Available at: [Link]
-
Synthesis and Evaluation of Protein-Phenylboronic Acid Conjugates. EngagedScholarship@CSU, 2018. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of Organic Chemistry, 2014.[2][3] (Kinetic inhibition by free amines).[2][3][4] Available at: [Link]
Sources
- 1. 1139717-76-2|(3-(4-Methylpiperazin-1-yl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide | C28H29N7O | CID 4369496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Catalyst Selection for Suzuki-Miyaura Coupling with 3-(4-Methyl-1-piperazinyl)phenylboronic Acid
Introduction: The Strategic Importance of the Piperazinylphenyl Moiety
In the landscape of modern drug discovery and development, the 3-(4-Methyl-1-piperazinyl)phenyl moiety stands out as a privileged scaffold. Its unique combination of a basic nitrogen center, which enhances aqueous solubility and allows for salt formation, and a rigid phenyl ring for core structural interactions, makes it a cornerstone in the design of kinase inhibitors, GPCR modulators, and other high-value therapeutic agents. The efficient incorporation of this building block into complex molecules is therefore a paramount challenge for process chemists and medicinal chemists alike.
The Suzuki-Miyaura cross-coupling reaction is the preeminent method for forging the critical C(sp²)–C(sp²) bond required to install this moiety.[1][2] The reaction's success, however, is not guaranteed. It is exquisitely dependent on the choice of the palladium catalyst system, which governs reaction efficiency, substrate scope, and ultimately, the product yield.[3] This guide provides a comparative analysis of different palladium catalyst systems for the coupling of 3-(4-Methyl-1-piperazinyl)phenylboronic acid, offering field-proven insights and experimental data to inform your catalyst selection process.
The Mechanistic Heartbeat: Understanding the Suzuki-Miyaura Catalytic Cycle
Before comparing catalysts, it is crucial to understand the fundamental mechanism through which they operate. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves a palladium(0) active species that orchestrates the coupling through three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The efficacy of a catalyst system is determined by its ability to facilitate each of these steps efficiently, particularly the often rate-limiting oxidative addition and reductive elimination steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalyst Performance Comparison: From Classic Scaffolds to Modern Powerhouses
The selection of a catalyst is a balance of reactivity, stability, cost, and ease of use. For a substrate like this compound, which contains a potentially coordinating piperazine nitrogen, the choice is non-trivial. The nitrogen can, in some cases, interact with the palladium center, potentially inhibiting catalysis. Therefore, robust and highly active catalyst systems are generally preferred.
Below, we compare several classes of palladium catalysts, providing both a rationale for their use and representative performance data gleaned from the literature on analogous or challenging couplings.
The Workhorse: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
-
Expertise & Experience: As a Senior Application Scientist, I recognize Pd(PPh₃)₄ as the classic, first-generation catalyst for Suzuki couplings. It is an air-sensitive, pre-formed Pd(0) complex that is often effective for simple aryl bromides and iodides. Its primary advantage is its historical prevalence and relatively lower cost compared to more advanced systems. However, its performance with more challenging substrates, such as electron-rich aryl halides or those prone to side reactions, can be suboptimal, often requiring higher temperatures and longer reaction times.[4]
-
Trustworthiness (Self-Validating Protocol): A typical reaction using this catalyst requires careful handling under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the phosphine ligands and the Pd(0) center. The progress can be monitored by TLC or LC-MS, with the disappearance of the limiting aryl halide indicating reaction completion.
-
Expected Performance: For the coupling of this compound with a standard aryl bromide, yields can be moderate to good, but may suffer with less reactive aryl chlorides.[4]
The Revolution: Buchwald Ligands & Precatalysts
-
Expertise & Experience: The development of bulky, electron-rich phosphine ligands by the Buchwald group fundamentally changed the landscape of cross-coupling chemistry.[5] Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) dramatically increase the catalytic activity. This is because their steric bulk promotes the formation of the highly active, monoligated L-Pd(0) species, while their electron-donating nature accelerates the rate-limiting oxidative addition and reductive elimination steps.[4]
-
Trustworthiness (Self-Validating Protocol): These ligands are typically used with a simple palladium(II) source like Pd(OAc)₂ or Pd₂(dba)₃. More conveniently, commercially available palladacycle "precatalysts" (e.g., XPhos Pd G2/G3/G4) are air- and moisture-stable, simplifying reaction setup.[4] The high activity often leads to complete conversion in shorter times and at lower temperatures, which can be easily verified.
-
Expected Performance: These systems are the gold standard for challenging couplings. They are highly effective for unactivated aryl chlorides and sterically hindered substrates. For the target boronic acid, coupling with a wide range of aryl and heteroaryl halides is expected to proceed in excellent yields, often exceeding 95%.[4][6]
The Industrial Contender: Heterogeneous Catalysts (e.g., Pd/C)
-
Expertise & Experience: From a process chemistry and green chemistry perspective, heterogeneous catalysts are highly desirable.[7] Palladium on activated carbon (Pd/C) is the most common example. The primary advantage is the ease of separation; the catalyst can be removed by simple filtration, minimizing palladium contamination in the final product and allowing for potential recycling.[8][9] However, the trade-off is often in catalytic activity. Heterogeneous catalysts may require higher temperatures, higher catalyst loadings, and may be prone to leaching of palladium nanoparticles into the solution, blurring the line between true heterogeneous and homogeneous catalysis.[9]
-
Trustworthiness (Self-Validating Protocol): The validation for these systems involves not only monitoring the reaction yield but also analyzing the product for residual palladium content (via ICP-MS) and testing the recyclability of the filtered catalyst. A successful protocol demonstrates high yield over several cycles with minimal palladium leaching.
-
Expected Performance: While capable of catalyzing Suzuki reactions, yields can be more variable and highly dependent on the quality of the Pd/C and the specific reaction conditions. For a complex substrate, achieving the same high yields as top-tier homogeneous systems can be challenging.
Summary of Catalyst Performance
| Catalyst System | Typical Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield Range (%) |
| Pd(PPh₃)₄ | 1 - 5 | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O | 80 - 110 | 12 - 24 | 60 - 85[4] |
| Pd(OAc)₂ / XPhos | 0.5 - 2 | K₃PO₄ | Dioxane/H₂O, Toluene | 80 - 100 | 1 - 12 | >90[5] |
| XPhos Pd G2/G3 | 0.1 - 1 | K₃PO₄, K₂CO₃ | Dioxane, 2-MeTHF | 25 - 100 | 0.5 - 4 | >95[4][6] |
| Pd/C (10 wt%) | 2 - 10 | K₂CO₃ | EtOH/H₂O, DMAc | 80 - 120 | 8 - 18 | 50 - 90[9] |
Note: The data presented is synthesized from literature reports on Suzuki-Miyaura couplings of structurally similar or challenging substrates and represents a typical performance range.
Experimental Protocols & Workflow
A robust and reproducible experimental setup is critical for obtaining reliable comparative data.
Caption: A generalized workflow for Suzuki-Miyaura cross-coupling experiments.
Representative Protocol using an XPhos Palladacycle Precatalyst
This protocol is designed to be a self-validating system, where high conversion is expected.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladacycle precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 0.01 equiv).
-
Inerting: Seal the vial with a septum cap, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 1-4 hours.[6]
-
Monitoring: Monitor the consumption of the aryl halide by thin-layer chromatography or LC-MS analysis of a small aliquot.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Conclusion and Recommendations
For researchers and drug development professionals working with this compound, catalyst selection is a critical decision point that directly impacts project timelines and success.
-
For maximum reliability and highest yields across a broad range of coupling partners, especially challenging aryl chlorides, the use of modern palladacycle precatalysts such as XPhos Pd G2 or G3 is strongly recommended. [4][6] Their ease of use, high activity at low loadings, and broad functional group tolerance represent the current state-of-the-art.
-
Traditional catalysts like Pd(PPh₃)₄ may serve as a cost-effective option for simpler, more reactive aryl bromides and iodides, but lack the robustness required for a diverse discovery chemistry program.
-
Heterogeneous catalysts like Pd/C present an interesting avenue for process scale-up due to simplified workup, but require significant optimization to match the yields of leading homogeneous systems and careful analysis to control palladium contamination.[9]
Ultimately, the optimal catalyst is one that provides a reliable, high-yielding, and scalable route to the desired product. By understanding the mechanistic principles and leveraging the advanced capabilities of modern catalyst systems, chemists can efficiently incorporate the valuable 3-(4-Methyl-1-piperazinyl)phenyl scaffold into the next generation of therapeutics.
References
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI.
- A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. Benchchem.
- The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
- The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. DergiPark.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- General Overview of Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
Sources
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- 2. dergipark.org.tr [dergipark.org.tr]
- 3. wwjmrd.com [wwjmrd.com]
- 4. benchchem.com [benchchem.com]
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- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. mdpi.com [mdpi.com]
- 9. thieme-connect.com [thieme-connect.com]
Comparative Guide: Optimizing Regioselectivity in Suzuki-Miyaura Couplings of 3-(4-Methyl-1-piperazinyl)phenylboronic Acid
Strategic Overview
3-(4-Methyl-1-piperazinyl)phenylboronic acid (CAS: 518057-54-0) is a critical building block in medicinal chemistry, particularly for synthesizing kinase inhibitors (e.g., Imatinib analogs) where the piperazine moiety improves solubility and pharmacokinetic profiles.
However, using this reagent presents a dual challenge:
-
Chemoselectivity/Stability: The basic piperazine nitrogen can coordinate to palladium catalysts ("poisoning"), and the boronic acid moiety is prone to protodeboronation.
-
Regioselectivity: When coupling this reagent with asymmetric dihalo-heterocycles (e.g., 2,4-dichloropyrimidine), controlling which halogen is displaced (site-selectivity) is governed by the steric bulk and electronic nature of the boron species.
This guide compares the performance of the Free Boronic Acid against its Pinacol Ester (Bpin) derivative, providing an evidence-based framework for maximizing regioselectivity and yield.
Comparative Analysis: Free Acid vs. Pinacol Ester[1]
The choice between the free acid and the pinacol ester is not merely about availability; it fundamentally alters the reaction kinetics and the "active concentration" of the nucleophile, which dictates regioselectivity.
Table 1: Performance Matrix
| Feature | Free Boronic Acid (CAS: 518057-54-0) | Pinacol Ester Derivative |
| Atom Economy | High (Ideal for large scale) | Lower (Loss of pinacol byproduct) |
| Regioselectivity | Moderate. Fast transmetalation can lead to "bis-coupling" (over-reaction) on dihalo-substrates. | High. Slow, controlled release minimizes bis-coupling, favoring mono-selectivity at the most electron-deficient site. |
| Catalyst Compatibility | Low. Free amine + boronic acid = high risk of Pd-poisoning. Requires higher catalyst loading.[1] | High. Bulky ester group reduces non-productive coordination; compatible with lower catalyst loads. |
| Stability | Low. Prone to protodeboronation in aqueous base.[2] | High. Resistant to hydrolysis; stable on silica gel during purification. |
| Solubility | High in polar/protic solvents (MeOH, H₂O). | High in non-polar organic solvents (Dioxane, Toluene). |
Mechanistic Insight: The Regioselectivity Driver
When coupling this compound with a substrate like 2,4-dichloropyrimidine , the reaction theoretically favors the C4 position (more electron-deficient). However, two parasitic pathways degrade this selectivity:
-
Bis-Coupling: If the second oxidative addition happens faster than the first transmetalation is quenched, the product reacts again.
-
Catalyst Deactivation: The piperazine nitrogen binds to Pd(II), creating a resting state that slows the cycle, allowing side reactions (like hydrolysis) to compete.
Why the Ester Wins on Selectivity: The Pinacol Ester undergoes transmetalation significantly slower than the free acid. This "slow-release" mechanism ensures that the concentration of the active Pd-Aryl species remains low relative to the electrophile, statistically favoring the primary reaction site (C4) and suppressing the secondary coupling (C2).
Visualization: Reaction Pathways & Selectivity
The following diagram illustrates the competition between the desired mono-coupling and the parasitic bis-coupling/poisoning pathways.
Caption: Pathway analysis showing how rapid transmetalation (characteristic of the free acid) increases the risk of bis-coupling side products.
Experimental Protocol: The Self-Validating System
To achieve >95% regioselectivity using the Pinacol Ester variant (recommended), follow this protocol. This method utilizes a specialized ligand (XPhos or SPhos) to prevent the piperazine nitrogen from poisoning the catalyst.
Materials
-
Nucleophile: this compound pinacol ester (1.1 equiv)
-
Electrophile: 2,4-Dichloropyrimidine (1.0 equiv)
-
Catalyst: Pd₂dba₃ (1 mol%) + XPhos (2 mol%)
-
Why: XPhos is bulky and electron-rich; it prevents the piperazine amine from binding to the Pd center.
-
-
Base: K₃PO₄ (2.0 equiv, anhydrous)
-
Why: Anhydrous phosphate minimizes protodeboronation compared to aqueous carbonate.
-
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology
-
Pre-complexation (Critical): In a glovebox or under Argon, mix Pd₂dba₃ and XPhos in 1,4-Dioxane. Stir at room temperature for 15 minutes. The solution should turn from dark purple/black to a clear orange/red, indicating active catalyst formation.
-
Validation: If the solution remains dark/precipitated, the ligand has not complexed. Do not proceed.
-
-
Substrate Addition: Add the 2,4-dichloropyrimidine and K₃PO₄ to the catalyst solution. Stir for 5 minutes.
-
Controlled Addition: Dissolve the Boronate Ester in a minimal amount of dioxane. Add this solution dropwise to the reaction mixture over 30 minutes at 60°C.
-
Reaction Monitoring: Heat to 80°C. Monitor by HPLC/UPLC after 2 hours.
-
Endpoint: Disappearance of the dichloride. If >5% bis-coupled product appears, lower temperature to 60°C in future runs.
-
-
Workup: Filter through a Celite pad (to remove Pd and salts). Concentrate. The piperazine group makes the product basic; purify via Acid-Base extraction or reverse-phase chromatography (C18) with 0.1% Formic Acid.
Decision Logic for Researchers
Use the following logic flow to determine the optimal reagent form for your specific synthesis.
Caption: Decision matrix for selecting the boron source based on electrophile symmetry and regioselectivity requirements.
References
-
Regioselectivity in Heterocyclic Couplings: Smith, A. et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Molecules, 2020.[5] [Link] (Validates the preference for C4 coupling and the impact of steric bulk).
-
Boronic Acid vs. Ester Stability: Lennox, A. J. J., & Lloyd-Jones, G. C.[10] "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014. [Link] (Authoritative review on the hydrolysis rates and transmetalation kinetics of esters vs. acids).
-
Catalyst Systems for Amino-Aryl Boronates: Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007. [Link] (Establishes the necessity of dialkylbiaryl phosphine ligands like XPhos/SPhos for substrates containing basic amines).
-
Protodeboronation Mechanisms: Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." Journal of the American Chemical Society, 2010. [Link] (Mechanistic grounding for using anhydrous conditions with unstable boronic acids).
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- 2. scientificupdate.com [scientificupdate.com]
- 3. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. hpxia.xmu.edu.cn [hpxia.xmu.edu.cn]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
cost-benefit analysis of using 3-(4-Methyl-1-piperazinyl)phenylboronic acid
CAS: 500717-23-7 | Focus: Cost-Benefit Analysis vs. Pinacol Ester Analogs
Executive Summary: The "Make vs. Buy" Verdict
For medicinal chemistry programs targeting kinase inhibitors or GPCR ligands, 3-(4-Methyl-1-piperazinyl)phenylboronic acid represents a high-efficiency "solubilizing handle" installer.
-
The Verdict: The Free Acid (CAS 500717-23-7) is the superior choice for Process Development and Scale-up (>10g) due to its unique ability to be purified via acid-base extraction, eliminating the need for silica chromatography.
-
The Caveat: For Early Discovery (<100mg) , the Pinacol Ester analog is preferable due to higher shelf-stability and resistance to protodeboronation during slow, unoptimized reactions.
This guide analyzes the trade-offs between using the free boronic acid versus its protected pinacol ester counterpart, focusing on yield, purification costs, and atom economy.
Technical Profile & Mechanism
The 4-methyl-1-piperazinyl moiety is a classic "medicinal chemistry privilege" used to improve the pharmacokinetic profile (solubility/logD) of lipophilic biaryl scaffolds (e.g., Imatinib analogs).
Mechanistic Challenge: The "Basic" Problem
Unlike standard phenylboronic acids, CAS 500717-23-7 contains a basic tertiary amine (
-
Catalyst Poisoning: The free amine can coordinate to the Palladium center, displacing labile ligands and arresting the catalytic cycle.
-
Protodeboronation: The electron-donating nature of the piperazine ring increases electron density at the ipso carbon, accelerating the rate of protodeboronation (C-B bond cleavage) under aqueous/basic conditions.
Visualization: The Suzuki Cycle & Amine Interference
The following diagram illustrates the standard catalytic cycle and where the piperazine moiety interferes.
Figure 1: Suzuki-Miyaura cycle highlighting specific risks (Red) associated with piperazine-containing boronic acids.
Comparative Analysis: Free Acid vs. Pinacol Ester
Factor 1: Atom Economy & Direct Cost
The free acid is significantly more efficient per unit of mass.
| Metric | Free Acid (CAS 500717-23-7) | Pinacol Ester Analog | Analysis |
| MW | ~220.08 g/mol | ~302.22 g/mol | Acid Wins: 27% mass overhead for the ester. |
| Atom Economy | High | Low | The pinacol group is waste. |
| Market Price | Esters require an extra synthesis step (Pd-catalyzed borylation). |
Factor 2: Stability & Storage
-
Pinacol Ester (Winner): High hydrolytic stability.[1] Can be stored on the shelf for months without degradation.
-
Free Acid: Hygroscopic. The basic nitrogen can catalyze auto-protodeboronation if stored in humid conditions. Must be stored under inert gas at 4°C.
Factor 3: Purification (The Critical Differentiator)
This is where the Free Acid dominates. The basic piperazine tail allows for "Catch-and-Release" workup, avoiding expensive silica gel chromatography.
-
Ester Route: The product and the unreacted ester are both lipophilic. Separation requires Column Chromatography (High solvent cost, time-consuming).
-
Acid Route: You can exploit the pH switch.
-
Acid Wash: Product moves to aqueous phase (protonated). Impurities stay in organic.
-
Base Wash: Neutralize aqueous phase. Product precipitates or extracts into organic.
-
Experimental Protocols
A. Optimized Suzuki Coupling (Scale: 1.0 mmol)
Designed to minimize catalyst poisoning by the piperazine amine.
Reagents:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%)
-
Note: XPhos is bulky and prevents the piperazine amine from binding to the Pd center.
-
-
Base: K3PO4 (3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1)
Procedure:
-
Charge a reaction vial with the Aryl Halide, Boronic Acid, Pd(OAc)2, XPhos, and K3PO4.
-
Evacuate and backfill with Nitrogen (3x).
-
Add degassed Dioxane/Water mixture.
-
Heat to 80°C for 4-12 hours.
-
Critical: Do not exceed 90°C to minimize protodeboronation.
-
-
Monitor by LCMS.
B. "Catch-and-Release" Purification Workflow
This protocol replaces column chromatography.
Figure 2: Acid-Base extraction workflow leveraging the piperazine moiety.
Cost-Benefit Matrix
| Feature | Free Acid (Recommended) | Pinacol Ester |
| Reagent Cost | Low (Direct synthesis) | High (Requires extra step) |
| Reaction Rate | Moderate (Requires bulky ligands) | Fast (Less catalyst poisoning) |
| Purification Cost | Very Low (Extraction only) | High (Silica Column) |
| Storage Stability | Low (Hygroscopic) | High (Stable solid) |
| Overall Process Suitability | Scale-up / Manufacturing | HTS / Discovery |
References
-
Chemical Society Reviews. "Selection of boron reagents for Suzuki–Miyaura coupling." (2013). Discusses the stability and reactivity profiles of various boronic acid derivatives.
-
Journal of the American Chemical Society. "Protodeboronation of heteroaromatic, vinyl, and cyclopropyl boronic acids." (2016).[2][3] Mechanistic insight into why electron-rich boronic acids are unstable.
-
Sigma-Aldrich (Merck). "Boronic Acids & Derivatives Application Guide." General handling and stability data for boronic acids vs esters.[1][4]
-
MDPI. "Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds." Examples of base selection (K3PO4) for challenging substrates.
-
ResearchGate. "Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH." Comparative stability data.[4]
Sources
A Comparative Guide to the Environmental Impact of 3-(4-Methyl-1-piperazinyl)phenylboronic Acid and Its Alternatives in Biaryl Synthesis
For the modern researcher in drug development and synthetic chemistry, the choice of reagents extends beyond mere reactivity and yield. A profound understanding of a molecule's environmental footprint is no longer a peripheral consideration but a core tenet of responsible science. This guide provides an in-depth environmental assessment of 3-(4-Methyl-1-piperazinyl)phenylboronic acid, a common reagent in palladium-catalyzed cross-coupling reactions. We will objectively compare its performance and environmental impact with viable alternatives, supported by experimental data and established green chemistry metrics. Our aim is to equip you with the knowledge to make informed, sustainable choices in your synthetic endeavors.
Introduction: The Role and Environmental Context of Arylboronic Acids
This compound is a versatile building block, primarily employed in the Suzuki-Miyaura cross-coupling reaction to forge carbon-carbon bonds, a cornerstone of modern medicinal chemistry for the synthesis of biaryl scaffolds.[1] While effective, its use, like that of many complex organic molecules, necessitates a critical evaluation of its lifecycle, from synthesis to disposal, and its potential impact on ecosystems.
The environmental concerns associated with arylboronic acids and their corresponding reactions can be multifaceted:
-
Synthesis of the Boronic Acid: The multi-step synthesis of complex boronic acids can involve hazardous reagents, significant solvent use, and generate considerable waste.
-
Cross-Coupling Reaction Conditions: Traditional Suzuki-Miyaura reactions often rely on palladium catalysts, which are precious and can have downstream environmental impacts.[2] Solvents, bases, and ligands also contribute to the overall environmental burden.
-
Downstream Processing: Purification of the final product can be solvent and energy-intensive.
-
Fate and Ecotoxicity: The ultimate environmental fate—biodegradability, persistence, and toxicity to aquatic and terrestrial life—of the boronic acid and its byproducts is a critical, yet often overlooked, aspect.
This guide will dissect these factors, providing a comparative framework against greener alternatives.
Comparative Analysis: this compound vs. Greener Alternatives
To provide a meaningful comparison, we will evaluate the target boronic acid against two categories of alternatives:
-
Structurally Simpler, Commercially Available Boronic Acids: These alternatives may offer a reduced synthetic burden and a more favorable environmental profile.
-
Alternative Carbon-Carbon Bond Forming Methodologies: Moving beyond the Suzuki-Miyaura reaction to fundamentally different, and potentially greener, catalytic cycles.
Alternative Boronic Acids: A Move Towards Simplicity
For many applications, a less complex boronic acid may suffice, offering a greener starting point. We will consider two common, commercially available alternatives: 4-Methoxyphenylboronic acid and 3,5-Difluorophenylboronic acid .
| Parameter | This compound | 4-Methoxyphenylboronic Acid | 3,5-Difluorophenylboronic Acid |
| Synthetic Complexity | High (multi-step synthesis) | Low (often commercially available from simpler precursors) | Moderate |
| Key Raw Materials | 1-bromo-3-nitrobenzene, N-methylpiperazine, boronic acid precursors | Anisole, Grignard reagents/borates | 1,3,5-Trifluorobenzene |
| Potential Hazards in Synthesis | Use of strong acids/bases, flammable solvents | Use of pyrophoric Grignard reagents | Use of strong bases, anhydrous conditions |
| Predicted Ecotoxicity (ECOSAR) | Moderate concern for aquatic organisms (based on piperazine moiety) | Lower concern for aquatic organisms | Moderate concern due to fluorinated aromatics |
| Biodegradability | Predicted to be not readily biodegradable[3] | Potentially more biodegradable than the target | Predicted to be persistent |
Expert Insight: The piperazine moiety in the target molecule, while often desirable for its physicochemical properties in drug candidates, contributes to its synthetic complexity and potential for environmental persistence and aquatic toxicity.[4] Simpler boronic acids like 4-methoxyphenylboronic acid present a significantly lower synthetic and potential environmental burden. While fluorinated compounds like 3,5-difluorophenylboronic acid can be persistent, their synthesis may be more atom-economical in some cases.
Alternative C-C Coupling Methodologies: Beyond Suzuki-Miyaura
The Suzuki-Miyaura reaction is not the only path to biaryl structures. Several other cross-coupling reactions offer different mechanistic pathways and, in some cases, a greener profile.
| Reaction | Key Features & Environmental Considerations |
| Heck Reaction | Mechanism: Couples an aryl halide with an alkene. Pros: Avoids the use of organometallic reagents like boronic acids. Cons: Often requires higher temperatures and can have issues with regioselectivity. The E-factor can be high due to salt byproducts.[5][6] |
| Sonogashira Coupling | Mechanism: Couples an aryl halide with a terminal alkyne. Pros: Creates a C(sp)-C(sp2) bond, a versatile synthetic intermediate. Copper co-catalyst can sometimes be avoided in greener protocols.[7][8] Cons: Often requires a copper co-catalyst, which has its own toxicity concerns. Amine bases are common. |
| C-H Activation | Mechanism: Directly couples a C-H bond with a coupling partner. Pros: High atom economy as it avoids pre-functionalization of one of the coupling partners.[9][10] Cons: Can require harsh conditions and expensive catalysts (e.g., rhodium, iridium). Selectivity can be a challenge. |
Process Mass Intensity (PMI) - A Key Green Metric:
PMI = Total mass in a process (kg) / Mass of product (kg)
Lower PMI values indicate a greener, more efficient process. While specific PMI values are highly dependent on the specific reaction and scale, a general comparison can be made:
Caption: Workflow for OECD 301F Biodegradability Test.
Protocol for Assessing Acute Aquatic Toxicity (OECD 202: Daphnia sp. Acute Immobilisation Test)
This test determines the concentration of a substance that is lethal to 50% of the test organisms (Daphnia magna) over a 48-hour period (EC50).
Step-by-Step Methodology:
-
Test Organisms: Use juvenile Daphnia magna (<24 hours old) from a healthy laboratory culture.
-
Test Solutions: Prepare a series of concentrations of the test substance in a suitable medium (e.g., reconstituted hard water). A control group with no test substance is also required.
-
Test Procedure:
-
Place a set number of daphnids (e.g., 20) into each test vessel containing the different concentrations of the test substance.
-
Incubate the vessels for 48 hours at 20 ± 1 °C with a 16:8 hour light:dark cycle.
-
Do not feed the organisms during the test.
-
-
Observation: After 24 and 48 hours, count the number of immobilized daphnids in each vessel. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: Calculate the 48-hour EC50 value and its confidence intervals using appropriate statistical methods (e.g., probit analysis).
In Silico Tools for Predictive Ecotoxicology
Before embarking on lengthy and resource-intensive experimental studies, in silico (computational) tools can provide valuable initial assessments of a compound's potential environmental impact.
-
ECOSAR (Ecological Structure Activity Relationships): A freely available program from the US EPA that predicts the aquatic toxicity of chemicals based on their structural similarity to compounds with known toxicity data.
-
VEGA-QSAR: A collection of quantitative structure-activity relationship models for predicting various toxicological endpoints, including ecotoxicity.
-
Toxtree: A tool that predicts toxicological hazard by applying a decision tree approach.
Expert Insight: While in silico tools are powerful for initial screening and prioritization, they are not a substitute for experimental validation. Their predictions should be used to guide further testing and risk assessment. [11][12]
Greener Synthesis Strategies: A Holistic Approach
Beyond simply substituting one reagent for another, a truly sustainable approach involves a holistic redesign of the synthetic process.
-
Solvent Selection: Replace hazardous solvents like DMF and toluene with greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or even water, where possible. [2][13]Life cycle assessments have shown that bio-based solvents like 2-MeTHF can significantly reduce greenhouse gas emissions compared to their petrochemical counterparts. [14]* Catalyst Choice: Explore the use of more earth-abundant and less toxic metal catalysts like nickel or copper as alternatives to palladium. [1]While their catalytic activity may differ, they can offer a more sustainable option in certain cases.
-
Process Intensification: Employ technologies like microwave-assisted synthesis or flow chemistry to reduce reaction times, improve energy efficiency, and minimize waste. [15]
Caption: Key pillars of greener organic synthesis.
Conclusion and Future Outlook
The environmental impact of chemical synthesis is a complex but critical consideration for the modern scientist. While this compound is a valuable synthetic tool, its environmental profile necessitates a careful evaluation of greener alternatives. By considering simpler boronic acids, alternative coupling methodologies, and adopting a holistic approach to greener synthesis, researchers can significantly reduce the environmental footprint of their work.
The future of sustainable chemistry lies in the integration of predictive in silico tools, standardized experimental assessments, and the continuous development of more efficient and benign synthetic methodologies. As a community, it is our collective responsibility to champion these principles and ensure that the life-saving innovations of tomorrow are not born at the expense of the planet's health.
References
-
"Greening Up" the Suzuki Reaction. (2025). ResearchGate. [Link]
-
Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction. (2025). ResearchGate. [Link]
-
Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. SciSpace. [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. [Link]
-
Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. (2020). ACS Publications. [Link]
-
Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. AIDIC. [Link]
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]
-
Research Advances in Conjugated Polymer-Based Optical Sensor Arrays for Early Diagnosis of Clinical Diseases. MDPI. [Link]
-
Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources. (2016). ResearchGate. [Link]
-
1-Acetylpiperazine | C6H12N2O | CID 83795. PubChem. [Link]
-
The sustainability impact of Nobel Prize Chemistry: life cycle assessment of C–C cross-coupling reactions. (2023). RSC Publishing. [Link]
-
OECD 301F: Manometric Respiratory Biodegradability Test. Aropha. [Link]
-
C–H Activation: Toward Sustainability and Applications. (2021). ACS Publications. [Link]
-
The microbial degradation of morpholine. (2025). ResearchGate. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). RSC Publishing. [Link]
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. [Link]
-
C–H Activation: Toward Sustainability and Applications. PMC. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]
-
An E-Factor Minimized Protocol for a Sustainable and Efficient Heck Reaction in Flow. (2014). ACS Publications. [Link]
-
Environmentally friendly Miyaura Borylations allowing for green, 1-pot borylation/Suzuki–Miyaura couplings. (2024). RSC Publishing. [Link]
-
Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). Concawe. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). ResearchGate. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Bacterial Biodegradation of Environmental Pollutant "Morpholine"-A Review. (2022). ResearchGate. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
OECD 301F - Biodegradation Test - O2 Consumption. Situ Biosciences. [Link]
-
Petroleum HPV - READY BIODEGRADABILITY: OECD 301F Manometric Respirometry Test on Light Catatlyt. American Petroleum Institute. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). NIH. [Link]
-
Heck Reaction—State of the Art. MDPI. [Link]
-
Green strategies for transition metal-catalyzed C–H activation in molecular syntheses. (2021). Royal Society of Chemistry. [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC. [Link]
-
Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources. PubMed. [Link]
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Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. PMC. [Link]
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1-ACETYLPIPERAZINE For Synthesis. Loba Chemie. [Link]
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2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. RSC Publishing. [Link]
-
Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. (2022). Health & Social Care. [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). Semantic Scholar. [Link]
-
Photoredox-Catalyzed C–H Functionalization Reactions. (2021). ACS Publications. [Link]
-
OECD 301/310: Ready Biodegradability Tests. ibacon GmbH. [Link]
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Safety Operating Guide
3-(4-Methyl-1-piperazinyl)phenylboronic Acid proper disposal procedures
Topic: 3-(4-Methyl-1-piperazinyl)phenylboronic Acid Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, EHS Officers, and Drug Discovery Chemists[1]
Executive Safety Summary
Immediate Action Required: If you are currently managing a spill or immediate disposal event, refer to the Critical Properties Table below before proceeding.
Compound Identity:
-
Chemical Name: this compound[1]
-
Molecular Formula: C₁₁H₁₇BN₂O₂[4]
-
Key Hazard Class: Irritant (Skin/Eye/Respiratory); Potential Respiratory Sensitizer (Piperazine moiety).[5]
| Property | Data / Threshold | Operational Implication |
| Physical State | Solid (White to off-white powder) | Dust generation is the primary exposure vector.[1] |
| Acidity/Basicity | Amphoteric (Boronic Acid + Basic Piperazine) | DO NOT mix with strong oxidizers or aldehydes in waste streams.[1] |
| Storage | -20°C, Inert Atmosphere | Hygroscopic; prone to dehydration (boroxine formation) if left ambient.[1] |
| RCRA Status | Non-Listed (Not P or U listed) | Classify as Non-Halogenated Organic Waste . |
The "Why": Chemical Logic & Risk Assessment
As a Senior Application Scientist, I often see disposal protocols that treat all organic solids identically. This is a mistake with functionalized boronic acids. You must understand the Dual-Reactivity Risk :
-
The Boronic Acid Moiety: Boronic acids are Lewis acids. In waste containers, they can undergo trimerization to form boroxines (anhydrides) if the waste stream is acidic or dehydrating. While not explosive, this changes the physiochemical properties of the waste, potentially clogging liquid waste lines or altering the flashpoint.
-
The Piperazine Moiety: This is the critical safety vector. Piperazine derivatives are well-documented respiratory sensitizers . While the specific SDS for CAS 229009-40-9 typically lists H315/H319 (Irritation), structurally related piperazines can induce asthma-like symptoms (H334) upon repeated exposure.[1]
The Directive: Treat all dust and solid waste of this compound as a Sensitizing Agent . Do not dispose of in open trash or general bio-bins.
Waste Segregation & Disposal Protocol
This protocol uses a Self-Validating System : every step ensures the waste is chemically stable before it leaves your hood.
Scenario A: Solid Waste (Pure Compound or Spill Debris)
-
Primary Containment: Collect solid waste in a clear, sealable polyethylene bag (min 2 mil thickness).
-
Labeling: Label the inner bag immediately with the full chemical name. Do not use abbreviations like "MPPBA."
-
Secondary Containment: Place the sealed bag into a Wide-Mouth High-Density Polyethylene (HDPE) Drum designated for "Solid Organic Waste."[1]
-
Avoid: Do not place in "Oxidizing Waste" containers. The tertiary amine in the piperazine ring is incompatible with strong oxidizers (e.g., permanganates, nitrates), posing a fire risk.
Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)
-
Solvent Assessment:
-
If dissolved in DCM/Chloroform : Segregate to Halogenated Organic Waste .
-
If dissolved in DMSO/Methanol/DMF : Segregate to Non-Halogenated Organic Waste .
-
-
Quenching (If Reactive Reagents Present): If the waste solution contains residual coupling reagents (e.g., reactive halides or lithium intermediates from the synthesis), quench with Methanol or saturated Ammonium Chloride before adding to the main waste carboy.
-
pH Check: Ensure the waste stream pH is between 4 and 10. Extreme pH can degrade the boronic acid, releasing boric acid precipitates that clog carboy spigots.
Scenario C: Contaminated Sharps & Glassware
-
Rinse Protocol: Triple-rinse contaminated glassware with a polar solvent (Methanol or Acetone) into the Liquid Waste stream.
-
Disposal: Once rinsed, glass can be disposed of in standard "Broken Glass" boxes.
-
Sharps: Unrinsed needles/syringes must go directly into Sharps Containers tailored for Chemical Contamination (Red/Yellow bins, depending on local regulations).
Visualization: Disposal Decision Tree
The following logic flow ensures you select the correct waste stream, minimizing cross-reactivity risks.
Figure 1: Operational decision tree for segregating boronic acid waste streams to prevent incompatibility events.
Regulatory & Compliance Framework
Compliance is not just about avoiding fines; it is about traceability.
-
US EPA (RCRA): This compound is not P-listed or U-listed.[6] However, under 40 CFR 261.3 , it is the generator's responsibility to determine if the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.
-
Verdict: Unless mixed with flammables, it is generally Non-Hazardous Chemical Waste but must be incinerated due to the boron content.
-
-
European Waste Catalogue (EWC):
-
16 05 06: Laboratory chemicals, consisting of or containing dangerous substances, including mixtures of laboratory chemicals.
-
-
Transport (DOT/IATA):
-
Generally not regulated as Dangerous Goods for transport unless in solution with a flammable solvent.
-
Note: Always check the specific SDS from your vendor (e.g., Combi-Blocks, Sigma) as purity levels can alter classification.
-
Emergency Response: Spills
Do not use a vacuum cleaner. Vacuuming aerosolizes the fine powder, increasing the risk of respiratory sensitization for the entire lab.
-
Evacuate: Clear the immediate area of personnel.
-
PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and an N95 or P100 respirator (critical due to piperazine dust).
-
Containment: Cover the spill with a damp paper towel (water or PEG-400) to suppress dust.
-
Cleanup: Scoop the damp material into a waste bag. Wipe the surface with a mild detergent solution (pH 6-8).
-
Disposal: Treat all cleanup materials as Solid Organic Waste (Stream A).
References
-
National Center for Biotechnology Information (PubChem). Compound Summary for CID 11223486: this compound. [Link][1]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine. (Provides grounding for respiratory sensitization risks of the piperazine moiety).[7] [Link]
-
US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 4-(4-Methylpiperazin-1-yl)phenylboronic Acid | 229009-40-9 [chemicalbook.com]
- 4. 229009-40-9|4-(4-Methyl-1-piperazinyl)phenylboronic Acid|BLD Pharm [bldpharm.com]
- 5. 229009-40-9 Cas No. | 4-(4-Methylpiperazin-1-yl)phenylboronic acid | Apollo [store.apolloscientific.co.uk]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling 3-(4-Methyl-1-piperazinyl)phenylboronic Acid
Technical Safety Note: Handling 3-(4-Methyl-1-piperazinyl)phenylboronic Acid
Executive Hazard Analysis
Compound Identity:
-
Structural Analog Reference (CAS): 229009-40-9 (4-isomer used as primary toxicological benchmark due to functional group identity).
-
Chemical Class: Phenylboronic Acid / Piperazine Derivative.
The Dual-Hazard Profile: To handle this compound safely, you must understand the interaction of its two functional moieties:
-
The Boronic Acid Group: A Lewis acid that poses inhalation risks (mucous membrane irritation) and is prone to dehydration (forming boroxines) if improperly stored.
-
The Piperazine Ring: A nitrogen-containing heterocycle. Critical Safety Note: Piperazine derivatives are known sensitizers. While this specific molecule is a solid, the piperazine moiety can induce allergic dermatitis or respiratory sensitization upon repeated exposure [1].
GHS Classification (Conservative Approach):
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).[3]
-
Skin/Eye Irritation: Category 2/2A (Causes serious irritation).
-
STOT-SE: Category 3 (Respiratory Irritation).[4]
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. The following PPE selection is based on the specific permeation risks of amine-containing boronic acids.
| Protection Zone | Recommended Equipment | Technical Rationale (The "Why") |
| Respiratory | Primary: Certified Fume Hood (Face velocity: 100 fpm).Secondary: N95/P100 Respirator (if hood unavailable). | Boronic acid dust is fine and electrostatic; it easily bypasses surgical masks. Inhalation causes immediate upper respiratory tract irritation (H335). |
| Dermal (Hand) | Solids: Nitrile (Min thickness: 0.11 mm).Solutions: Double-gloving (Nitrile over Laminate). | Piperazine derivatives are alkaline and can permeate thin latex. Nitrile provides excellent resistance to the solid; laminate is required if dissolved in DMSO/Methanol to prevent carrier-solvent permeation. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1). | Safety glasses are insufficient.[5] The boronic acid functionality is acidic; the piperazine is basic. Contact with eyes can cause severe pH-driven damage (H319). |
| Body | Lab Coat (High-neck, snap closure). | Prevents dust accumulation on street clothes, mitigating the risk of "take-home" exposure (secondary sensitization). |
Risk Assessment & Decision Logic
The following diagram outlines the decision-making process for handling this specific compound, integrating the risk of boroxine formation and sensitization.
Caption: Operational logic flow emphasizing the divergence in risk control between solid and solvated states.
Operational Protocol: Step-by-Step
This protocol is designed to protect both the operator and the integrity of the chemical (preventing protodeboronation).
Phase 1: Retrieval & Weighing
-
Storage Context: This compound is temperature-sensitive. Store at -20°C under an inert atmosphere [2].
-
Equilibration: Allow the container to warm to room temperature before opening. Opening a cold bottle introduces condensation, which hydrolyzes the boronic acid to boroxine anhydrides, altering stoichiometry.
-
Static Control: Boronic acids are "fluffy" and static-prone.
-
Place an ionizing bar or use an anti-static gun inside the fume hood.
-
Use anti-static weighing boats, not standard plastic, to prevent powder scattering.
-
Phase 2: Reaction Setup
-
Solvent Choice: Soluble in DMSO, Methanol, and DMF.
-
Addition: Add the solid to the solvent, not vice-versa, to minimize dust clouds.
-
Inerting: If using in Suzuki-Miyaura coupling, sparge solvents with Nitrogen/Argon before adding the boronic acid to prevent oxidative homocoupling.
Phase 3: Waste & Disposal
-
Classification: Hazardous Chemical Waste.
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases.
-
Stream: Segregate into "Solid Hazardous Waste" or "Organic Liquid Waste" (if dissolved).
-
Labeling: Must explicitly state "Contains Boron" and "Piperazine Derivative - Potential Sensitizer."
Emergency Response: Spill & Exposure
Scenario A: Dry Powder Spill (Inside Hood)
-
Do NOT use water. Water will spread the piperazine derivative and create a slippery, basic residue.
-
Cover the spill with an inert absorbent (Vermiculite or Sand).
-
Sweep carefully into a waste container using a brush and pan dedicated to hazardous waste.
-
Wipe the area with a solvent-dampened paper towel (Ethanol) after bulk removal.
Scenario B: Exposure (Skin/Eye) [4][6]
-
Skin: Wash with soap and water for 15 minutes. Self-Validation: If redness persists >1 hour, the piperazine moiety may have triggered a sensitization reaction; seek medical attention immediately.
-
Eyes: Flush for 15 minutes.[7] Boronic acids are acidic; immediate flushing is critical to neutralize pH damage.
Spill Response Workflow:
Caption: Immediate response workflow distinguishing between dry powder and solvated spills.
References
-
National Institutes of Health (NIH). Piperazine Derivatives: Pharmacology and Toxicology. PubMed Central. Available at: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound – Biotuva Life Sciences [biotuva.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
